molecular formula C11H9F3O3 B590730 Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS No. 769195-26-8

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B590730
CAS No.: 769195-26-8
M. Wt: 246.185
InChI Key: XDQLWVSUKUDAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQLWVSUKUDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652348
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769195-26-8
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS number 769195-26-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 769195-26-8

This technical guide provides a comprehensive overview of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for synthesis and analysis, its primary application in drug development, and essential safety information for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is an off-white or pale yellow to light yellow solid.[1][2] Its core properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 769195-26-8[1]
Molecular Formula C₁₁H₉F₃O₃[3][4]
Molecular Weight 246.18 g/mol [3][4]
Appearance Off-white / Pale yellow to light yellow solid[1][2][5]
Melting Point 37-41 °C[1][2][6]
Boiling Point 273.3 °C (Predicted/at 760 mmHg)[6][7][8]
Flash Point 115.458 °C[7]
Purity ≥95% to 98%[1][7]
Solubility DMSO (Slightly), Methanol (Slightly)[5]
Storage Dry, sealed, and cool place; Refrigerator (2-8 °C)[7][8]

Table 2: Spectroscopic and Analytical Data

Data TypeValue / InterpretationSource(s)
¹H NMR (CDCl₃) δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H)[1]
Mass Spec (MS) 247 [M+H]⁺[1]
InChI Key XDQLWVSUKUDAEO-UHFFFAOYSA-N[3]

Comprehensive characterization data, including ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR), are often provided by suppliers upon purchase.[9][10]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

The compound is synthesized via a multi-stage process. The following protocol is a representative example.[1]

Stage 1: Activation of (2,4,5-trifluorophenyl)acetic acid

  • Reactants: (2,4,5-trifluorophenyl)acetic acid, 1,1'-carbonyldiimidazole (CDI).

  • Solvent: Acetonitrile.

  • Procedure: (2,4,5-trifluorophenyl)acetic acid is reacted with CDI in acetonitrile. The mixture is stirred for approximately 3.5 hours to form an activated acyl imidazole intermediate.

Stage 2: Preparation of Magnesium Malonate Complex

  • Reactants: Monomethyl monopotassium malonate (MMMKS), triethylamine, magnesium chloride (MgCl₂).

  • Solvent: Acetonitrile.

  • Procedure: To a flask containing acetonitrile, add MMMKS and triethylamine. Add MgCl₂ in portions at 30°C. Heat the resulting mixture to 50°C and maintain for 8 hours. This forms a magnesium malonate complex. Cool the mixture to 30°C.

Stage 3: Condensation and Product Formation

  • Procedure: The activated acyl imidazole solution from Stage 1 is added to the magnesium malonate complex from Stage 2. The combined reaction mixture is stirred at 30°C for approximately 26 hours.

  • Work-up and Isolation: After the reaction is complete, the organic layer is separated, dried with sodium sulfate, and concentrated under vacuum. The resulting oil is diluted with isopropanol and cooled. Water is slowly added to precipitate the product. The resulting slurry is stirred, filtered, and the filter cake is washed with water and dried to yield the final solid product.[1]

G Synthesis Workflow of this compound cluster_0 Stage 1: Activation cluster_1 Stage 2: Complex Formation cluster_2 Stage 3: Condensation & Isolation A (2,4,5-trifluorophenyl)acetic acid + 1,1'-Carbonyldiimidazole B Acyl Imidazole Intermediate A->B Acetonitrile, 3.5h E Reaction Mixture B->E C Monomethyl monopotassium malonate + Triethylamine + MgCl2 D Magnesium Malonate Complex C->D Acetonitrile, 50°C, 8h D->E F Crude Product (Oil) E->F Stirring at 30°C, 26h + Extraction G Final Product (Solid) F->G Precipitation (Isopropanol/Water) + Filtration & Drying

A three-stage synthesis workflow diagram.

Standard analytical techniques are used to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Methodology: A sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into an HPLC system. A C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a UV detector at an appropriate wavelength. Purity is calculated based on the area percentage of the main peak. A purity of >95% is generally expected.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Methodology: A small amount of the sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃). The solution is placed in an NMR tube and analyzed. The resulting spectrum should match the expected chemical shifts and splitting patterns for the structure.[1]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Methodology: The sample is introduced into a mass spectrometer, often using electrospray ionization (ESI). The instrument measures the mass-to-charge ratio of the resulting ions. For this compound, a protonated molecular ion [M+H]⁺ at m/z 247 is expected.[1]

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Sitagliptin .[1][2][11][12]

  • Sitagliptin: A potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12]

  • Role of the Intermediate: The precise structure of this compound serves as a foundational building block. Its trifluorophenyl group and β-ketoester functionality are essential for constructing the core of the Sitagliptin molecule through subsequent chemical transformations.[2][13] Its use allows for the efficient and controlled introduction of necessary functional groups during the multi-step synthesis of the final active pharmaceutical ingredient (API).[2]

G A This compound (CAS: 769195-26-8) B Key Intermediate A->B Serves as a C Pharmaceutical Synthesis B->C Used in D Sitagliptin (API) C->D Leads to E DPP-4 Inhibitor D->E Functions as a F Treatment of Type II Diabetes E->F Indicated for

Role as an intermediate in drug development.

Safety and Handling

The compound presents moderate hazards and requires careful handling in a laboratory or manufacturing setting.

Table 3: Hazard and Precautionary Information

CategoryStatementsSource(s)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[14][15]
Precautionary Statements P261: Avoid breathing dust/fumes. P264: Wash exposed areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
  • Handling: Use in a well-ventilated area and avoid creating dust.[12][14] All personal contact, including inhalation, should be avoided.[14]

  • Personal Protective Equipment (PPE): Wear protective clothing, gloves, safety glasses, and a dust respirator.[14]

  • Fire Safety: The material is non-combustible and not considered a significant fire risk, but containers may burn and emit corrosive fumes in a fire.[14]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE and place spilled material in a clean, dry, and sealable container.[14]

This technical guide is intended for research and development purposes only and is not for human or animal consumption.[4][5] All handling should be performed by trained personnel in accordance with established safety protocols.

References

physical and chemical properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Abstract

This compound is a fluorinated aromatic beta-keto ester that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its primary and most notable application is in the production of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes.[4][5] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectral data, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is an off-white or pale yellow to light yellow solid at room temperature.[3][4] It is identified by the CAS number 769195-26-8.[1][3][4][6][7][8][9] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₉F₃O₃[1][3][6][7][8]
Molecular Weight 246.18 g/mol [1][6][7][8]
IUPAC Name This compound[1][6]
Appearance Off-white solid / Pale yellow to light yellow solid[3][4]
Melting Point 37-39 °C / 40-41 °C[2][3][4]
Storage Temperature Refrigerator
InChI Key XDQLWVSUKUDAEO-UHFFFAOYSA-N[6]
SMILES COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a derivative of (2,4,5-trifluorophenyl)acetic acid with a malonic acid monoester equivalent.[4][10] A common method is outlined below.

Experimental Protocol: Synthesis via Magnesium Chloride and Triethylamine[4]
  • Step 1: Activation of (2,4,5-trifluorophenyl)acetic acid. (2,4,5-trifluorophenyl)acetic acid is reacted with 1,1'-carbonyldiimidazole in acetonitrile for approximately 3.5 hours to form an activated intermediate.

  • Step 2: Formation of the Magnesium Enolate of Monomethyl Malonate. In a separate reaction vessel, monomethyl potassium malonate, triethylamine, and magnesium chloride are combined in acetonitrile. The mixture is heated to 50°C and stirred for 8 hours.

  • Step 3: Condensation. The activated (2,4,5-trifluorophenyl)acetic acid derivative from Step 1 is added to the reaction mixture from Step 2. The combined mixture is stirred at 30°C for about 26 hours.

  • Step 4: Work-up and Isolation. After the reaction is complete, the mixture is worked up, typically involving an aqueous wash and extraction with an organic solvent. The organic layer is dried and concentrated under vacuum. The resulting crude product is then purified, often by crystallization from a solvent system like isopropanol and water, to yield this compound as a solid.

G Synthesis Workflow of this compound A (2,4,5-trifluorophenyl)acetic acid C Activated Intermediate A->C Activation B 1,1'-carbonyldiimidazole in acetonitrile B->C G Condensation 30°C, 26h C->G D Monomethyl potassium malonate F Magnesium Enolate D->F Enolate Formation E Triethylamine, MgCl2 in acetonitrile, 50°C E->F F->G H Crude Product G->H I Purification (Crystallization) H->I J This compound I->J

Caption: Synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic methods. The key spectral data are summarized below.

Technique Data Reference
¹H NMR (CDCl₃) δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H)[4]
Mass Spectrometry [M+H]⁺ = 247[4]

Note: Full spectral data including ¹³C NMR, IR, and Raman may be available from suppliers or specialized databases.[11]

Biological Activity and Applications

The primary significance of this compound lies in its role as a key building block in the synthesis of Sitagliptin.[1][2][3][4][5] Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a validated therapeutic target for the management of type 2 diabetes mellitus. The trifluorophenyl moiety of this intermediate is a crucial component of the final Sitagliptin structure, contributing to its binding affinity and overall efficacy.

While its direct biological activity is not the focus of research, a related compound, 3-amino-4-(2,4,5-trifluorophenyl) butyric acid, has been noted for its potential pharmacological effects in promoting insulin secretion.[12][13]

G Role in Drug Development A This compound B Multi-step Synthesis A->B Key Intermediate C Sitagliptin (Active Pharmaceutical Ingredient) B->C D DPP-4 Inhibitor C->D Mechanism of Action E Treatment of Type II Diabetes D->E Therapeutic Use

Caption: Application as a key intermediate for Sitagliptin synthesis.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H335: May cause respiratory irritation[6]

The signal word for this compound is "Warning". Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]

References

Spectroscopic and Mechanistic Insights into Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A Key Sitagliptin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document compiles available spectroscopic data, outlines general experimental protocols for its characterization, and presents a visualization of the relevant biological signaling pathway.

Chemical and Spectroscopic Data

This compound is an off-white solid with a molecular formula of C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1][2][3] Its primary utility lies in its role as a building block for the synthesis of Sitagliptin, a widely used therapeutic for type II diabetes.[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.64s3H-OCH₃
3.75s2H-CH₂- (keto form)
3.85s2H-CH₂- (enol form)
6.88-7.11m2HAr-H

Solvent: CDCl₃

Table 2: Mass Spectrometry Data

Ionm/z
[M+H]⁺247

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer, such as a 400 or 500 MHz instrument.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Given the trifluorophenyl moiety, fluorine-19 NMR spectroscopy would be employed to characterize the fluorine atoms on the aromatic ring, providing information about their chemical environment and coupling to other nuclei.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.

  • Ionization: The molecules are ionized, commonly using electrospray ionization (ESI), to generate charged species.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, resulting in a mass spectrum. The [M+H]⁺ peak is typically a key indicator of the molecular weight.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at specific wavenumbers is measured.

  • Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule, such as carbonyl (C=O) groups, C-O bonds, C-F bonds, and aromatic rings.

Synthesis Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates a typical synthetic workflow.

G cluster_0 Synthesis of this compound A (2,4,5-trifluorophenyl)acetic acid B Intermediate Acyl Imidazole A->B 1,1'-Carbonyldiimidazole E Intermediate Adduct B->E C This compound D Meldrum's Acid D->E Base E->C Methanol, Heat

A representative synthetic workflow for this compound.

Mechanism of Action of Sitagliptin: The Incretin Pathway

This compound is a key precursor to Sitagliptin. Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This ultimately results in improved glycemic control.

The following diagram illustrates the signaling pathway of DPP-4 inhibition by Sitagliptin.

G cluster_0 Incretin Pathway and DPP-4 Inhibition Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose

The signaling pathway of DPP-4 inhibition by Sitagliptin, leading to improved glycemic control.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental spectra, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, it includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum and utilizes visualizations to illustrate the molecular structure and spin-spin coupling pathways.

Introduction

This compound is a significant building block in medicinal chemistry, notably as an intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The structural elucidation and purity assessment of this compound are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure.

This guide serves as a comprehensive resource for researchers and professionals involved in the synthesis and analysis of this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing trifluorophenyl group and the β-ketoester functionality significantly influences the chemical shifts of the neighboring protons.

The predicted ¹H NMR data is summarized in the table below. These predictions are based on the analysis of similar structures and established chemical shift ranges for various functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (-OCH₃)3.7 - 3.8Singlet (s)N/A3H
H-b (-CH₂-)3.5 - 3.6Singlet (s)N/A2H
H-c (-CH₂-)4.1 - 4.2Singlet (s)N/A2H
H-d (Ar-H)7.0 - 7.2Multiplet (m)F-H coupling1H
H-e (Ar-H)7.2 - 7.4Multiplet (m)F-H coupling1H

Note: The actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The signals for the aromatic protons (H-d and H-e) are expected to be complex multiplets due to coupling with both neighboring protons and fluorine atoms.

Structural and Signaling Pathway Analysis

The molecular structure of this compound dictates the observed ¹H NMR spectrum. The key structural features and their influence on the spectrum are:

  • Methyl Ester Group (-OCH₃): The three equivalent protons of the methyl ester group are expected to appear as a sharp singlet in the upfield region of the spectrum.

  • Methylene Groups (-CH₂-): The two methylene groups are in different chemical environments. The methylene group adjacent to the ester carbonyl (H-b) and the one adjacent to the ketone carbonyl and the aromatic ring (H-c) will appear as distinct singlets. The absence of adjacent protons results in no proton-proton splitting.

  • Trifluorophenyl Group: The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which deshields the aromatic protons, causing them to resonate at a lower field. Furthermore, the protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with the fluorine atoms (H-F coupling).

Below is a diagram illustrating the molecular structure and the different proton environments.

G Molecular Structure of this compound cluster_phenyl cluster_chain C1 C C2 C-H (e) C1->C2 CH2c H₂C (c) C1->CH2c C3 C-F C2->C3 C4 C-H (d) C3->C4 C5 C-F C4->C5 C6 C-F C5->C6 C6->C1 C_O_keto C=O CH2c->C_O_keto CH2b H₂C (b) C_O_keto->CH2b C_O_ester C=O CH2b->C_O_ester O_ester O C_O_ester->O_ester CH3a H₃C (a) O_ester->CH3a

Caption: Molecular structure with proton assignments.

The spin-spin coupling interactions are a key feature of the ¹H NMR spectrum. The primary couplings expected are between the aromatic protons and the fluorine atoms. The logical relationship of these couplings is visualized below.

G Predicted Spin-Spin Coupling Network H_d Aromatic H (d) H_e Aromatic H (e) H_d->H_e ³J(H,H) F_ortho Ortho F H_d->F_ortho ³J(H,F) F_meta Meta F H_d->F_meta ⁴J(H,F) H_e->F_meta ³J(H,F) F_para Para F H_e->F_para ⁴J(H,F)

Caption: Predicted spin-spin coupling interactions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons for each resonance.

The experimental workflow is summarized in the following diagram.

G ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in CDCl₃ add_tms Add TMS dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument_setup Instrument Setup (400 MHz) transfer->instrument_setup shimming Shimming instrument_setup->shimming run_exp Run Experiment shimming->run_exp ft Fourier Transform run_exp->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing to TMS phasing->referencing integration Integration referencing->integration analysis Spectral Analysis integration->analysis

Caption: Workflow for ¹H NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound. The presented data and interpretations are valuable for the structural verification and quality control of this important pharmaceutical intermediate. The detailed experimental protocol offers a standardized method for obtaining high-quality and reproducible NMR data. The visualizations included aid in understanding the molecular structure and the complex spin-spin coupling interactions. It is recommended that experimental data, when available, be used to validate and refine the predictions made in this guide.

An In-depth Technical Guide to 13C NMR Analysis of Fluorinated β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of fluorinated β-ketoesters. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the fluorine atom(s). 13C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules.

Introduction to 13C NMR of Fluorinated Compounds

Standard proton-decoupled 13C NMR spectra of organic molecules typically display single sharp lines for each unique carbon atom. However, in the case of fluorinated compounds, the presence of the spin-1/2 19F nucleus introduces complexities due to carbon-fluorine (C-F) spin-spin coupling.[1] This results in the splitting of carbon signals into multiplets, providing valuable structural information but also requiring careful spectral interpretation.[1]

The magnitude of the C-F coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, ranging from 150 to 350 Hz, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.[2] The presence of these couplings can sometimes make spectra complex and difficult to interpret, especially in cases of low signal-to-noise ratios where the outer lines of a multiplet may be lost in the baseline.[3]

Data Presentation: 13C NMR of Fluorinated β-Ketoesters

The following table summarizes the 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for representative fluorinated β-ketoesters. All data is reported for spectra acquired in deuterated chloroform (CDCl₃) unless otherwise specified.

CompoundCarbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)
Ethyl 4,4,4-trifluoroacetoacetate C1 (C=O, ester)~168s-
C2 (CH₂)~45s-
C3 (C=O, ketone)~195q~35
C4 (CF₃)~116q~290
OCH₂CH₃~62s-
OCH₂CH₃~14s-
Methyl 4,4,4-trifluoroacetoacetate C1 (C=O, ester)~168s-
C2 (CH₂)~45s-
C3 (C=O, ketone)~195q~35
C4 (CF₃)~116q~290
OCH₃~53s-
Ethyl 2-fluoro-3-oxobutanoate C1 (C=O, ester)~165d~22
C2 (CHF)~88d~190
C3 (C=O, ketone)~200d~25
C4 (CH₃)~26s-
OCH₂CH₃~63s-
OCH₂CH₃~14s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 20-50 mg of the fluorinated β-ketoester into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent shimming issues and line broadening.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for quaternary carbons and carbons with long relaxation times.

  • Number of Scans (NS): 128 - 1024 scans, or more, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C and signal splitting by fluorine, more scans are often required for fluorinated compounds.[1]

  • Spectral Width (SW): 0 - 220 ppm.

  • Temperature: 298 K (25 °C).

For complex spectra or to simplify multiplets, broadband 19F decoupling can be employed. This requires a spectrometer equipped with a triple-resonance probe and appropriate hardware.[4]

Visualization of Experimental Workflow and Data Interpretation

The process of 13C NMR analysis, from sample preparation to final data interpretation, can be visualized as a logical workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire 13C NMR Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectrum (TMS or Solvent) process->reference integrate Peak Picking & Integration reference->integrate analyze Analyze Chemical Shifts & Coupling Constants integrate->analyze structure Structural Elucidation analyze->structure

Fig. 1: Experimental workflow for 13C NMR analysis.

The interpretation of the resulting spectrum involves a systematic analysis of the chemical shifts and coupling patterns.

data_interpretation cluster_analysis Spectral Analysis spectrum 13C NMR Spectrum chem_shift Chemical Shift (δ) - Identifies carbon type (C=O, CFn, CHn) spectrum->chem_shift coupling Coupling Constant (JCF) - Determines proximity to Fluorine spectrum->coupling multiplicity Signal Multiplicity - Number of attached Fluorines (n+1 rule) spectrum->multiplicity structure Molecular Structure of Fluorinated β-Ketoester chem_shift->structure coupling->structure multiplicity->structure

Fig. 2: Logical relationship in 13C NMR data interpretation.

Conclusion

13C NMR spectroscopy is a powerful technique for the structural analysis of fluorinated β-ketoesters. A thorough understanding of the influence of fluorine on 13C NMR spectra, coupled with meticulous experimental technique, allows for the unambiguous characterization of these important molecules. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ¹⁹F NMR Chemical Shifts for Trifluorophenyl Compounds

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules. Due to the favorable properties of the ¹⁹F nucleus—a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio—it is a highly sensitive method.[1][2][3][4][5] This makes ¹⁹F NMR particularly valuable in fields like drug discovery, materials science, and biochemistry, where fluorinated compounds are increasingly prevalent.[2][6] Trifluorophenyl groups, especially the trifluoromethyl (CF₃) moiety, are common in pharmaceuticals and agrochemicals, making a thorough understanding of their ¹⁹F NMR spectral characteristics essential.[7]

This guide provides a detailed overview of the factors influencing ¹⁹F NMR chemical shifts in trifluorophenyl compounds, presents quantitative data for a range of derivatives, outlines standard experimental protocols, and illustrates key concepts and workflows. The large chemical shift dispersion, typically spanning from -200 ppm to +200 ppm, minimizes the probability of signal overlap and provides a data-rich spectrum sensitive to the molecule's structure and chemical environment.[4][5][8]

Core Concepts: Factors Influencing ¹⁹F Chemical Shifts

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Several factors can cause significant variations in the observed shifts, providing valuable structural information.

  • Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-withdrawing groups attached to the phenyl ring decrease the electron density (deshielding), causing the ¹⁹F signal to shift downfield (to less negative ppm values). Conversely, electron-donating groups increase electron density (shielding), leading to an upfield shift (to more negative ppm values).[4] Resonance effects within the aromatic system can also alter electron density, leading to complex shift patterns.[4]

  • Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine atoms.[7][9] For instance, polar aprotic solvents can cause greater deshielding of the CF₃ group compared to nonpolar solvents.[7] Intermolecular interactions such as hydrogen bonding can also modify the local environment and alter chemical shifts.[4] While gas-phase calculations are often sufficient for predicting shifts, including solvent effects in calculations can provide small improvements in accuracy.[10]

  • Substrate Topology and Steric Effects: The three-dimensional arrangement of atoms, or substrate topology, can modulate the ¹⁹F chemical shifts.[7][9] Steric crowding around the fluorine atom due to the proximity of bulky groups can influence the electronic environment and thus the chemical shift.[10] For trifluoroacetyl (TFA) groups, conjugation within fused-ring systems can lead to deshielding effects.[7]

factors_influencing_shifts observed_shift Observed ¹⁹F Chemical Shift electronic Electronic Effects (Inductive & Resonance) electronic->observed_shift solvent Solvent Effects (Polarity, H-Bonding) solvent->observed_shift steric Through-Space Effects (Steric Hindrance) steric->observed_shift substituents Substituents (EDG/EWG) substituents->electronic conjugation Conjugation conjugation->electronic

Factors influencing the ¹⁹F NMR chemical shift.

¹⁹F NMR Chemical Shifts of Substituted Trifluoromethylbenzenes

The chemical shift of the trifluoromethyl (CF₃) group is sensitive to the nature and position of other substituents on the benzene ring. The following table summarizes representative ¹⁹F NMR chemical shift data for various substituted trifluoromethylbenzenes, which are commonly used as reference compounds or building blocks in synthesis.

CompoundSubstituent (Position)SolventChemical Shift (δ, ppm)
TrifluoromethylbenzeneHCDCl₃-63.72
4-Aminotrifluoromethylbenzene4-NH₂CDCl₃-62.9
4-Hydroxytrifluoromethylbenzene4-OHCDCl₃-62.5
4-Methoxytrifluoromethylbenzene4-OCH₃CDCl₃-62.1
4-Methyltrifluoromethylbenzene4-CH₃CDCl₃-62.7
4-Chlorotrifluoromethylbenzene4-ClCDCl₃-63.2
4-Bromotrifluoromethylbenzene4-BrCDCl₃-63.1
4-Iodotrifluoromethylbenzene4-ICDCl₃-62.8
4-Nitrotrifluoromethylbenzene4-NO₂CDCl₃-63.7
3-Aminotrifluoromethylbenzene3-NH₂CDCl₃-64.0
3-Nitrotrifluoromethylbenzene3-NO₂CDCl₃-63.8

Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). Values are approximate and can vary slightly based on experimental conditions.

Experimental Protocol for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to the experimental setup. The following provides a general methodology for the analysis of small trifluorophenyl compounds.

1. Sample Preparation

  • Dissolution: Weigh approximately 2-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[2]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton wool plug or a syringe filter directly into a clean 5 mm NMR tube.[2]

  • Concentration: For ligand screening experiments in drug discovery, typical concentrations are around 50 µM for the fluorinated ligand and 1 µM for the protein target.[3]

2. NMR Spectrometer Setup

  • Probe: Use a broadband or a specific ¹H/¹⁹F dual-tune probe. Modern cryoprobes can significantly enhance sensitivity.[11]

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure efficient signal transmission and detection.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp resonance lines.

3. Data Acquisition

  • Experiment: A standard 1D proton-decoupled ¹⁹F experiment is typically sufficient for simple trifluorophenyl compounds. For more complex structures, 2D experiments like ¹H-¹⁹F HETCOR can be employed to establish through-bond correlations.

  • Decoupling: Use proton decoupling (e.g., cpg or waltz16) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for CF₃ groups unless other fluorine atoms are present.

  • Parameters:

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

    • Number of Scans (ns): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16 or 64) is often sufficient.

4. Data Processing and Referencing

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the chemical shifts to an internal or external standard. While CFCl₃ (0 ppm) is the primary standard, other secondary standards like trifluorotoluene may be used.

experimental_workflow prep 1. Sample Preparation (Dissolve & Filter) setup 2. Spectrometer Setup (Tune, Lock, Shim) prep->setup acquire 3. Data Acquisition (1D ¹⁹F Experiment) setup->acquire process 4. Data Processing (FT, Phase, Baseline) acquire->process analyze 5. Spectral Analysis (Reference & Interpret) process->analyze

A typical experimental workflow for ¹⁹F NMR analysis.

Applications in Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR has become an indispensable tool in fragment-based drug discovery.[6][12] The sensitivity of the fluorine chemical shift to the local environment provides a robust method for screening libraries of fluorinated fragments to identify compounds that bind to a biological target.[6][13]

The process, often referred to as ligand-based ¹⁹F NMR, involves monitoring changes in the ¹⁹F NMR spectrum of a fluorinated compound upon the addition of a target protein.[6] Changes in chemical shift, signal intensity, or line broadening indicate a binding event.[14] This technique is highly efficient as it allows for the screening of compound mixtures, significantly increasing throughput.[13] Furthermore, competitive binding experiments using a known fluorinated reference ligand can be employed to screen non-fluorinated compounds and determine binding affinities.[6]

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Due to the absence of a publicly available mass spectrum for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry, including the fragmentation of β-keto esters and related chemical structures. The information herein is intended to aid researchers in the identification and characterization of this molecule and similar compounds.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the characteristic fragmentation patterns of β-keto esters. The primary fragmentation mechanisms anticipated are α-cleavage, cleavage at the benzylic position, and McLafferty-type rearrangements.

The molecular ion [M]•+ is predicted to undergo several key fragmentation pathways, leading to a series of characteristic fragment ions. The trifluorophenylmethyl moiety is expected to be a prominent fragment due to the stability of the corresponding cation. Additionally, fragmentation of the methyl ester and β-keto groups will contribute significantly to the overall mass spectrum.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms. The relative abundance of these ions is theoretical and would need to be confirmed by experimental data.

m/z Proposed Fragment Ion Proposed Fragmentation Mechanism
246[C11H9F3O3]•+Molecular Ion
215[C10H6F3O2]+Loss of •OCH3 (methoxide radical)
187[C9H6F3O]+Loss of •CH2COOCH3
159[C8H4F3]+Loss of •COCH2COOCH3
141[C7H2F3]+Benzylic cleavage with loss of •CH(CO)COOCH3
133[C6H2F3]+Tropylium-like ion formation from the trifluorobenzyl fragment
101[C4H5O3]+Fragment from the methyl 3-oxobutanoate moiety
73[C3H5O2]+Loss of CO from the m/z 101 fragment
59[CH3OCO]+Acylium ion from the methyl ester
43[CH3CO]+Acylium ion from the keto group

Experimental Protocols

A general experimental protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol is a template and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation
  • Dissolution: Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electron ionization (EI) is a common choice for the fragmentation of small organic molecules.

  • Ionization: For EI, use a standard electron energy of 70 eV.

  • Mass Analyzer: Set the mass analyzer to scan a mass range that includes the molecular weight of the analyte (e.g., m/z 50-300).

  • Data Acquisition: Acquire data in full-scan mode to obtain a comprehensive mass spectrum. If further structural elucidation is required, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion or key fragment ions for collision-induced dissociation (CID).

  • Data Analysis: Process the acquired data using appropriate software to identify the molecular ion and characteristic fragment ions. Compare the experimental mass spectrum to the predicted fragmentation pattern for structural confirmation.

Visualizations

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]•+ m/z 246 C11H9F3O3 F1 [M - •OCH3]+ m/z 215 C10H6F3O2 M->F1 - •OCH3 F2 [M - •CH2COOCH3]+ m/z 187 C9H6F3O M->F2 - •CH2COOCH3 F4 [C7H2F3]+ m/z 141 M->F4 Benzylic Cleavage F6 [C4H5O3]+ m/z 101 M->F6 α-cleavage F8 [CH3OCO]+ m/z 59 M->F8 α-cleavage F9 [CH3CO]+ m/z 43 M->F9 α-cleavage F3 [M - •COCH2COOCH3]+ m/z 159 C8H4F3 F2->F3 - CO F5 [C6H2F3]+ m/z 133 F4->F5 - C2H2 F7 [C3H5O2]+ m/z 73 F6->F7 - CO

Caption: Predicted fragmentation of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolve Sample (1 mg/mL) Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Introduction Introduce Sample to MS Filtration->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Analysis (e.g., Q-TOF) Ionization->Analysis Detection Ion Detection Analysis->Detection Acquisition Data Acquisition (Full Scan / MS/MS) Detection->Acquisition Processing Software Processing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: General workflow for mass spectrometry analysis.

Stability and Degradation Profile of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][4][5] The chemical structure, characterized by a β-keto ester functional group and a trifluorinated phenyl ring, dictates its reactivity and stability.[6] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known and inferred stability and degradation pathways of this compound, based on available literature and chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 769195-26-8[6][7]
Molecular Formula C₁₁H₉F₃O₃[6][7]
Molecular Weight 246.18 g/mol [6][7]
Appearance White to off-white or pale yellow solid/crystalline powder[4][5]
Melting Point 41 - 43 °C[5]
Solubility Soluble in ethanol, acetone; slightly soluble in water
IUPAC Name This compound[6][7]

Predicted Stability and Degradation Profile

Direct and detailed experimental stability data for this compound is limited in publicly available literature. However, its degradation profile can be inferred from the known reactivity of its core functional groups (β-keto ester and trifluorophenyl ring) and from forced degradation studies conducted on the final drug product, Sitagliptin.

Hydrolytic Degradation

The β-keto ester moiety is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to the corresponding β-keto acid, 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. This β-keto acid is prone to subsequent decarboxylation, especially upon heating, to yield 1-(2,4,5-trifluorophenyl)propan-2-one.

  • Basic Hydrolysis: In the presence of a base, saponification of the ester will occur, forming the carboxylate salt of the β-keto acid. Upon acidification of the reaction mixture, the unstable β-keto acid will be generated, which can then decarboxylate.

Forced degradation studies on Sitagliptin have shown significant degradation under both acidic and basic conditions, supporting the potential for hydrolytic instability of the butanoate chain.[8][9][10]

Oxidative Degradation
Thermal Degradation

As a solid with a relatively low melting point, thermal stability under standard storage conditions is expected to be good. However, at elevated temperatures, particularly in the presence of moisture or catalytic impurities, degradation via hydrolysis and subsequent decarboxylation is a primary concern. Sitagliptin has been observed to degrade under thermal stress.[9][10]

Photodegradation

The trifluorophenyl group in the molecule suggests a potential for photodegradation. Aromatic fluorinated compounds can undergo photolytic degradation, which may involve defluorination or other complex reactions. Studies on the photolysis of fluorinated pharmaceuticals indicate that such compounds can be susceptible to degradation upon exposure to UV light.[8]

Potential Degradation Pathways

Based on the chemical nature of the molecule and insights from Sitagliptin degradation studies, the following degradation pathways are proposed.

G main This compound acid_hydrolysis Acidic Hydrolysis (H⁺, H₂O) main->acid_hydrolysis base_hydrolysis Basic Hydrolysis (OH⁻, H₂O) main->base_hydrolysis oxidation Oxidation ([O]) main->oxidation photolysis Photolysis (hν) main->photolysis keto_acid 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid acid_hydrolysis->keto_acid base_hydrolysis->keto_acid decarboxylation Decarboxylation (Heat) ketone 1-(2,4,5-trifluorophenyl)propan-2-one decarboxylation->ketone keto_acid->decarboxylation oxidized_products Oxidized Degradation Products photo_products Photodegradation Products (e.g., defluorinated species)

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Studies

While specific protocols for this intermediate are not published, the following methodologies, adapted from general guidelines for forced degradation studies and from studies on Sitagliptin, can be applied.[9][10]

General Forced Degradation Protocol Workflow

G start Prepare stock solution of This compound stress_conditions Subject aliquots to stress conditions: - Acidic (e.g., 0.1N HCl, 60°C) - Basic (e.g., 0.1N NaOH, RT) - Oxidative (e.g., 3% H₂O₂, RT) - Thermal (e.g., 80°C, solid state) - Photolytic (e.g., UV/Vis light) start->stress_conditions sampling Withdraw samples at specified time points stress_conditions->sampling neutralize Neutralize acidic and basic samples sampling->neutralize dilute Dilute samples to appropriate concentration neutralize->dilute analysis Analyze by Stability-Indicating HPLC-UV/MS dilute->analysis end Characterize degradation products and quantify degradation analysis->end

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. While a specific method for the intermediate is not available, methods developed for Sitagliptin and its impurities can be adapted.[9][10][11][12][13][14]

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate buffer (pH adjusted)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at an appropriate wavelength (e.g., 210 nm)
Injection Volume 10 µL

Note: The specific gradient program, buffer pH, and detection wavelength would need to be optimized for the separation of this compound and its potential degradation products.

Characterization of Degradation Products

Identification and characterization of significant degradation products are essential for understanding the degradation pathways and for ensuring the safety of the final drug product.

Analytical Techniques
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To determine the mass-to-charge ratio of degradation products, providing information on their molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.

Conclusion

While direct experimental data on the stability and degradation of this compound is not extensively documented in public literature, a scientifically sound profile can be inferred from its chemical structure and from the behavior of the final drug product, Sitagliptin, under stress conditions. The primary anticipated degradation pathways involve hydrolysis of the β-keto ester, followed by decarboxylation. Oxidative and photolytic degradation are also potential routes that warrant investigation. The development and validation of a specific stability-indicating analytical method are critical for accurately assessing the stability of this key intermediate and for ensuring the quality and consistency of Sitagliptin synthesis. Further studies are recommended to generate quantitative data and to fully characterize the degradation products of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, is a molecule of significant interest in pharmaceutical chemistry.[1][2][3][4] Its chemical architecture is distinguished by a highly reactive active methylene group, which serves as a versatile synthetic handle for carbon-carbon bond formation. This guide provides a comprehensive analysis of the reactivity of this functional group, detailing its acidic nature, enolate formation, and participation in a variety of canonical organic reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to support further research and application in drug development.

Introduction to this compound

This compound (CAS No: 769195-26-8) is a β-keto ester characterized by a trifluorinated phenyl ring.[1][5] The core of its reactivity lies in the methylene group (–CH₂–) positioned between two electron-withdrawing groups: a ketone and a methyl ester. This strategic placement renders the methylene protons acidic and facilitates the formation of a stabilized carbanion (enolate), making it a potent nucleophile. This reactivity is fundamental to its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Sitagliptin, a widely used treatment for type 2 diabetes.[1][2][3][6] The trifluorophenyl moiety is a critical pharmacophore that can enhance metabolic stability and bioavailability in the final drug product.[7]

Physicochemical Properties

The compound is typically a pale yellow to light yellow or off-white solid.[1][3][6] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 769195-26-8[1][5][8]
Molecular Formula C₁₁H₉F₃O₃[1][5][8]
Molecular Weight 246.18 g/mol [3][5][7]
Appearance Pale yellow to light yellow solid[1][3]
Melting Point 37-43 °C[1][3][6]
IUPAC Name This compound[4][5]
Solubility Soluble in ethanol, acetone; slightly soluble in DMSO, Methanol and water.[3][7]
Storage 2-8°C or in a refrigerator, in a dry, dark, and well-ventilated place.[3][7]

The Active Methylene Group: Acidity and Enolate Formation

The defining feature of this molecule's reactivity is the "active methylene" group. The protons on the carbon alpha to two carbonyl groups (the C2 position) are significantly more acidic than typical alkane protons.

  • Inductive Effect: The adjacent carbonyl groups exert a strong electron-withdrawing inductive effect, polarizing the C-H bonds.

  • Resonance Stabilization: Upon deprotonation by a base, the resulting carbanion is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms of the carbonyl groups. This stabilized anion is known as an enolate.

The pKa of the active methylene protons in β-keto esters is typically in the range of 11 in aqueous solution, making them readily accessible for deprotonation by common bases like alkoxides (e.g., sodium ethoxide) or hydroxides.

Figure 1: Keto-Enolate Tautomerism and Formation.

Key Reactions of the Active Methylene Group

The nucleophilic enolate formed from this compound can participate in several crucial carbon-carbon bond-forming reactions.

Alkylation

The enolate readily reacts with alkyl halides (R-X) in an Sₙ2 reaction to form a new C-C bond at the active methylene position. This is a foundational method for introducing alkyl substituents. The reaction is typically carried out using a base like sodium ethoxide in ethanol.

Acylation

Similarly, the enolate can be acylated by reacting with acyl chlorides or anhydrides. This reaction introduces an acyl group (R-C=O) at the active methylene position, leading to the formation of a β,δ-diketo ester.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group of an aldehyde or ketone, followed by dehydration.[9] This reaction is a powerful tool for forming α,β-unsaturated systems. With this compound, the reaction with an aldehyde (R-CHO) would proceed, typically catalyzed by a weak base like piperidine or pyridine, to yield a substituted alkene.[9][10]

G start Reactants: This compound + Aldehyde (R-CHO) step1 Base-Catalyzed Enolate Formation start->step1 step2 Nucleophilic Attack on Aldehyde Carbonyl step1->step2 intermediate Aldol-type Intermediate (β-hydroxy adduct) step2->intermediate step3 Dehydration (Elimination of H₂O) intermediate->step3 product Final Product: α,β-Unsaturated Keto Ester step3->product

Figure 2: Workflow for Knoevenagel Condensation.
Michael Addition

The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is another effective method for forming C-C bonds and building more complex molecular frameworks.

Role in the Synthesis of Sitagliptin

This compound is a critical starting material for the synthesis of Sitagliptin.[1][2][4][6] While many proprietary industrial syntheses exist, a common public domain route involves the transformation of the β-keto group. One patented method describes the reaction of the butanoate with ammonium acetate to form the corresponding enamine, 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate. This intermediate is then subjected to asymmetric hydrogenation to create the chiral amine center found in Sitagliptin.

G start Methyl 3-oxo-4-(2,4,5- trifluorophenyl)butanoate step1 Formation of Enamine Intermediate start->step1 step2 Asymmetric Hydrogenation step1->step2 step3 Further Synthetic Steps (e.g., Amide Coupling) step2->step3 product Sitagliptin step3->product

Figure 3: Simplified Synthetic Pathway to Sitagliptin.

Experimental Protocols

Synthesis of this compound[6][13]

This protocol describes a common laboratory-scale synthesis.

Materials:

  • (2,4,5-trifluorophenyl)acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Potassium monomethylmalonate (MMMKS)

  • Triethylamine (TEA)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • Isopropanol

  • Water

Procedure:

Part A: Preparation of the Malonate Complex

  • To a 3 L round-bottom flask equipped with a condenser, nitrogen inlet, and overhead stirrer, add potassium monomethylmalonate (122.8 g), triethylamine (264 mL), and acetonitrile (1200 mL).

  • At 30 °C, add MgCl₂ (65.2 g) in portions over 15-20 minutes.

  • Stir the resulting mixture for 10 minutes.

  • Heat the reaction mixture to 50 °C and maintain for 8 hours.

  • After the reaction is complete, cool the mixture to 30 °C. This slurry is designated as Part A.

Part B: Activation of the Carboxylic Acid

  • In a separate 2 L flask, charge 1,1'-carbonyldiimidazole (110 g) and acetonitrile (250 mL).

  • Slowly add a solution of (2,4,5-trifluorophenyl)acetic acid (100 g) in acetonitrile (600 mL) over 30 minutes at 30 °C.

  • Stir the mixture at 30 °C for 3.5 hours. This solution is designated as Part B.

Condensation and Work-up

  • Add the Part B solution dropwise to the Part A slurry over a period of 2 hours at 30 °C.

  • Stir the combined mixture for 26 hours at 30 °C.

  • The organic layer is dried with sodium sulfate and concentrated under vacuum at 50 °C to yield an oil (120 g).

  • Dilute the resulting oil with isopropanol (400 mL) and cool to 20 °C.

  • Slowly add water (800 mL) over 4 hours at 18-20 °C to induce precipitation.

  • Stir the resulting slurry for an additional 4 hours and then filter.

  • Wash the filter cake with water (100 mL) and dry to yield the final product.

Expected Outcome:

  • Yield: ~115 g (83%)

  • Purity (HPLC): >95%

  • Melting Point: 37-39 °C

Conclusion

The active methylene group in this compound is the cornerstone of its synthetic utility. Its acidity and the stability of its corresponding enolate enable a wide range of C-C bond-forming reactions, including alkylations, acylations, and condensations. This predictable reactivity, coupled with the compound's role as a direct precursor to the API Sitagliptin, solidifies its importance in modern pharmaceutical manufacturing and drug development. A thorough understanding of the principles outlined in this guide is essential for any scientist working with this versatile intermediate.

References

An In-depth Technical Guide on the Solubility of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceuticals, including Sitagliptin.[1][2][3][4] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents logical workflows for assessing solvent compatibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₁₁H₉F₃O₃[5][6][7]
Molecular Weight 246.18 g/mol [5][6][7]
Appearance White to off-white crystalline powder or pale yellow to light yellow solid[1][3][4]
Melting Point 41 - 43°C or 65-68°C[3][4]
IUPAC Name This compound[2][5]
CAS Number 769195-26-8[1][6][7]

Solubility Profile

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, qualitative data from various sources provides guidance on suitable solvents. The trifluorophenyl moiety and the β-keto ester functionality contribute to its solubility characteristics.[3]

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
MethanolSlightly Soluble[4]
EthanolSoluble[3]
AcetoneSoluble[3]
WaterSlightly Soluble[3]

For similar compounds like Fatty Acid Methyl Esters (FAMEs), high solubility is observed in nonpolar organic solvents such as hexane, toluene, and chloroform.[8] This suggests that this compound may also exhibit good solubility in these types of solvents.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds and can be applied to this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of organic solvents (e.g., ethanol, methanol, acetone, DMSO, hexane, toluene, chloroform)

  • Deionized water

Procedure:

  • Weigh approximately 25 mg of this compound and place it into a small test tube.

  • Add the selected solvent in 0.25 mL increments.

  • After each addition, vigorously shake or vortex the test tube for 30 seconds.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • Continue adding solvent up to a total volume of 3 mL.

  • Record the solubility as:

    • Very Soluble: Dissolves completely in < 1 mL.

    • Soluble: Dissolves completely in 1-3 mL.

    • Slightly Soluble: Some dissolution occurs, but the compound does not completely dissolve in 3 mL.

    • Insoluble: No visible dissolution.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of solubility in units of mg/mL or g/100mL.

Materials:

  • This compound

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Pipettes

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and compound.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand to let undissolved solids settle.

  • Centrifuge the vial to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed dish.

  • Evaporate the solvent in the dish to dryness in an oven at a temperature below the compound's boiling point.

  • Weigh the dish with the dried residue.

  • Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow to settle C->D E Centrifuge D->E F Withdraw known volume of supernatant E->F G Evaporate solvent F->G H Weigh residue G->H I Calculate solubility H->I G A Initial Screening (Qualitative Assessment) B High Solubility A->B C Low/No Solubility A->C D Consider for: - Reaction medium - Stock solutions B->D E Consider for: - Recrystallization - Precipitation C->E F Quantitative Analysis (e.g., Gravimetric) D->F E->F G Optimize Process F->G

References

A Theoretical and Computational Guide to the Structural Elucidation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for determining the three-dimensional structure and electronic properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This molecule is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes.[1][2] A thorough understanding of its conformational preferences and electronic structure is crucial for optimizing reaction conditions and for the rational design of new synthetic pathways.

While specific experimental and theoretical structural data for this compound is not extensively published, this guide outlines a robust computational protocol based on established quantum chemical methods applied to analogous β-keto esters and fluorinated aromatic compounds.[3][4][5][6]

Theoretical Framework: Quantum Chemical Calculations

The foundation of modern computational chemistry lies in solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, an exact solution is not feasible. Therefore, approximations are employed. The two most common ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which can be a significant factor in molecules with lone pairs and pi systems.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density to calculate the energy of the system. The choice of the exchange-correlation functional is critical in DFT. For molecules containing fluorine and carbonyl groups, hybrid functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are often a reliable choice.[6][7]

The selection of a basis set is equally important. A basis set is a set of mathematical functions used to build the molecular orbitals. For accurate calculations, especially for systems with electronegative atoms like fluorine and oxygen, Pople-style basis sets with polarization and diffuse functions, such as 6-311+G(d,p) , are recommended.[6]

Proposed Computational Protocol

This section details a step-by-step protocol for the theoretical calculation of the structure and properties of this compound.

2.1. Initial Structure Generation and Conformational Analysis

  • 2D to 3D Conversion: The initial 3D structure of the molecule can be generated from its 2D representation using molecular modeling software.

  • Tautomerism: β-keto esters can exist in keto and enol tautomeric forms. Spectroscopic data for similar compounds suggest that the keto form is predominant.[3][4] However, a comprehensive study should consider both forms.

  • Conformational Search: Due to the presence of several rotatable single bonds, a thorough conformational search is necessary to identify the global minimum energy structure. This can be performed using molecular mechanics force fields followed by re-optimization of the low-energy conformers at a higher level of theory (DFT).

2.2. Geometry Optimization

  • Methodology: The geometry of the most stable conformer(s) should be fully optimized without any symmetry constraints. A recommended level of theory is B3LYP/6-311+G(d,p) .

  • Solvation Effects: To simulate a more realistic environment, implicit solvation models like the SMD (Solvation Model based on Density) can be employed, using a solvent such as acetonitrile or water.[6]

  • Convergence Criteria: Stringent convergence criteria for energy and forces should be used to ensure a true minimum on the potential energy surface is located.

2.3. Vibrational Frequency Analysis

  • Purpose: Following geometry optimization, a frequency calculation should be performed at the same level of theory.

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.4. Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for assessing chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into hybridization, atomic charges, and intramolecular interactions like hyperconjugation.[7]

  • NMR Spectroscopy Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be compared with experimental data for structure validation.[6]

Data Presentation

The quantitative results from the theoretical calculations should be presented in a clear and organized manner.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

ParameterValue (Hartree)
Zero-point vibrational energy (ZPVE)Calculated Value
Thermal correction to EnthalpyCalculated Value
Thermal correction to Gibbs Free EnergyCalculated Value
Total EnthalpyCalculated Value
Total Gibbs Free EnergyCalculated Value

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO EnergyCalculated Value (eV)
LUMO EnergyCalculated Value (eV)
HOMO-LUMO GapCalculated Value (eV)
Dipole MomentCalculated Value (Debye)

Table 3: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleValue (Å or °)
Bond Lengths C=O (keto)Calculated Value
C-C (α-β)Calculated Value
C-F (ortho)Calculated Value
C-F (meta)Calculated Value
C-F (para)Calculated Value
Bond Angles O=C-CCalculated Value
C-C-CCalculated Value
Dihedral Angles C(aryl)-C(benzyl)-C(keto)=OCalculated Value

(Note: The atom numbering should be explicitly defined in a corresponding molecular structure diagram.)

Visualizations

Diagrams created using Graphviz can effectively illustrate workflows and logical relationships in the computational process.

G cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis & Validation mol 2D Structure of This compound conf Conformational Analysis (Molecular Mechanics) mol->conf opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf->opt Low-energy conformers freq Frequency Calculation opt->freq prop Electronic Property Calculation (FMO, MEP, NBO) opt->prop struct Optimized 3D Structure (Bond Lengths, Angles) opt->struct verify Verify Minimum (No Imaginary Frequencies) freq->verify thermo Thermodynamic Data (Enthalpy, Gibbs Free Energy) freq->thermo react Reactivity Analysis (HOMO-LUMO, MEP) prop->react

Caption: Workflow for the theoretical calculation of molecular structure and properties.

G method Choice of Method (e.g., DFT, HF) functional Choice of Functional (e.g., B3LYP, PBE0) method->functional calc Quantum Chemical Calculation method->calc basis Choice of Basis Set (e.g., Pople, Dunning) basis->calc functional->calc energy Energy & Thermodynamics calc->energy geom Optimized Geometry calc->geom electronic Electronic Properties (HOMO/LUMO, Charges) calc->electronic spec Spectroscopic Properties (NMR, IR) calc->spec

Caption: Relationship between computational inputs and calculated molecular properties.

Conclusion

The theoretical and computational protocol outlined in this guide provides a robust framework for elucidating the structural and electronic properties of this compound. By employing Density Functional Theory with an appropriate functional and basis set, researchers can gain valuable insights into the molecule's conformational landscape, thermodynamic stability, and reactivity. This knowledge is instrumental for professionals in drug development and process chemistry, aiding in the optimization of synthetic routes and the design of novel pharmaceutical agents. The synergy between computational predictions and experimental validation remains a powerful paradigm in modern chemical research.

References

Methodological & Application

Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: An Essential Intermediate for Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, which is used for the treatment of type II diabetes. The efficient synthesis of this β-keto ester is crucial for the cost-effective production of Sitagliptin. This document provides a detailed protocol for the synthesis of this compound from 2,4,5-trifluorophenylacetic acid. The described method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by a condensation reaction with a malonate derivative.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below for easy reference and comparison.

ParameterValueReference
Yield 83%[1]
Purity (HPLC) >95%[1]
Melting Point 37-39 °C[1]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H)[1]
Mass Spectrum 247 [M+H]⁺[1]

Experimental Protocol

This protocol details a three-stage synthesis of this compound from 2,4,5-trifluorophenylacetic acid.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Monomethyl monopotassium malonate

  • Triethylamine

  • Magnesium chloride

  • Acetonitrile

  • Isopropanol

  • Water

  • Sodium sulfate

Equipment:

  • Reaction flask with a stirrer and temperature control

  • Dropping funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Stage 1: Activation of 2,4,5-Trifluorophenylacetic acid

  • In a suitable reaction flask, dissolve 2,4,5-trifluorophenylacetic acid in acetonitrile.

  • Add 1,1'-carbonyldiimidazole to the solution.

  • Stir the reaction mixture for 3.5 hours to form the acylimidazolide intermediate.

Stage 2: Reaction with Monomethyl Monopotassium Malonate

  • In a separate flask, suspend monomethyl monopotassium malonate in acetonitrile.

  • Add triethylamine and magnesium chloride to the suspension.

  • Heat the mixture to 50°C and stir for 8 hours.

Stage 3: Condensation and Work-up

  • Cool the acylimidazolide solution from Stage 1 to 30°C.

  • Slowly add the malonate mixture from Stage 2 to the acylimidazolide solution.

  • Maintain the reaction mixture at 30°C and stir for 26 hours.

  • After the reaction is complete, concentrate the mixture under vacuum at 50°C to obtain an oil.

  • Dissolve the resulting oil in isopropanol and cool to 20°C.

  • Slowly add water to the solution at 18-20°C over 4 hours to precipitate the product.

  • Stir the resulting slurry for an additional 4 hours.

  • Collect the solid product by filtration.

  • Wash the filter cake with water.

  • Dry the solid to yield this compound.[1]

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,4,5-Trifluorophenylacetic Acid Activation Activation (3.5 h) Start->Activation Reagent1 1,1'-Carbonyldiimidazole (CDI) Reagent1->Activation Solvent1 Acetonitrile Solvent1->Activation Intermediate Acylimidazolide Intermediate Activation->Intermediate Condensation Condensation (30°C, 26 h) Intermediate->Condensation Malonate Monomethyl Monopotassium Malonate MalonatePrep Malonate Preparation (50°C, 8 h) Malonate->MalonatePrep Reagent2 Triethylamine & Magnesium Chloride Reagent2->MalonatePrep Solvent2 Acetonitrile Solvent2->MalonatePrep MalonatePrep->Condensation Workup Work-up & Purification Condensation->Workup FinalProduct Methyl 3-oxo-4-(2,4,5- trifluorophenyl)butanoate Workup->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1][2][3] This document provides a detailed reaction mechanism and a comprehensive experimental protocol for the synthesis of this key β-keto ester. The presented methodology is based on the C-acylation of a malonate derivative, offering a robust and scalable route to the target compound.

Introduction

The synthesis of complex pharmaceutical molecules often relies on the efficient and high-yield preparation of key building blocks. This compound (CAS No: 769195-26-8) is a prime example of such a crucial intermediate.[1][2][3] Its structure, featuring a trifluorophenyl group and a β-keto ester moiety, makes it an ideal precursor for constructing the core of Sitagliptin and other related compounds. This document outlines a detailed synthetic procedure, including the reaction mechanism, experimental protocol, and quantitative data, to aid researchers in the successful synthesis of this valuable compound.

Reaction Mechanism

The synthesis of this compound can be achieved through a multi-step process involving the activation of (2,4,5-trifluorophenyl)acetic acid and its subsequent reaction with a malonate derivative. The overall transformation is a C-acylation reaction, which is mechanistically related to the Claisen condensation.

The reaction proceeds in the following key stages:

  • Activation of the Carboxylic Acid: (2,4,5-Trifluorophenyl)acetic acid is first activated by reacting with 1,1'-carbonyldiimidazole (CDI). This step converts the carboxylic acid into a more reactive acyl-imidazolide intermediate.

  • Formation of the Magnesium Enolate: In a separate vessel, monomethyl monopotassium malonate is treated with triethylamine and magnesium chloride. This forms a magnesium enolate of the methyl malonate, which serves as the nucleophile.

  • C-Acylation: The activated acyl-imidazolide is then added to the magnesium enolate. The enolate attacks the electrophilic carbonyl carbon of the acyl-imidazolide, forming a new carbon-carbon bond.

  • Decarboxylation: The resulting intermediate readily undergoes decarboxylation (loss of CO2) under the reaction conditions to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • (2,4,5-Trifluorophenyl)acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Monomethyl monopotassium malonate

  • Triethylamine

  • Magnesium chloride (MgCl2)

  • Acetonitrile (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Nitrogen inlet

  • Thermometer

  • Overhead stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

Part A: Preparation of the Magnesium Malonate Enolate

  • To a 3 L three-neck round-bottom flask equipped with a condenser, nitrogen inlet, thermometer, and overhead stirrer, add monomethyl monopotassium malonate (122.8 g), triethylamine (264 mL), and acetonitrile (1200 mL).[1]

  • Stir the mixture to ensure homogeneity.

  • At a temperature of 30°C, add magnesium chloride (65.2 g) in portions over 15-20 minutes.[1]

  • After the addition is complete, stir the mixture for an additional 10 minutes.

  • Heat the reaction mixture to 50°C and maintain this temperature for 8 hours.[1]

  • After 8 hours, cool the mixture to 30°C. This mixture is designated as Part A.[1]

Part B: Activation of (2,4,5-Trifluorophenyl)acetic acid

  • In a separate reaction vessel, dissolve (2,4,5-trifluorophenyl)acetic acid in acetonitrile.

  • Add 1,1'-carbonyldiimidazole (CDI) and stir the mixture for 3.5 hours to form the acyl-imidazolide intermediate.[1]

Part C: Acylation and Decarboxylation

  • Add the solution from Part B to the cooled mixture from Part A.

  • Maintain the reaction temperature at 30°C and stir for 26 hours.[1]

  • Upon completion of the reaction (monitored by a suitable technique such as TLC or HPLC), proceed with standard aqueous workup and extraction.

  • Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain this compound as an off-white solid.[1]

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound.

Reagent/ParameterMolar Mass ( g/mol )AmountMolesSolvent/VolumeTemperature (°C)Time (h)
Part A
Monomethyl monopotassium malonate156.18122.8 g0.786Acetonitrile / 1200 mL508
Triethylamine101.19264 mL-
Magnesium chloride95.2165.2 g0.685
Part B
(2,4,5-Trifluorophenyl)acetic acid190.11--Acetonitrile-3.5
1,1'-Carbonyldiimidazole162.15--
Part C
Reaction of Part A and Part B---Acetonitrile3026

Note: The amounts for Part B were not explicitly provided in the source material and should be determined based on the stoichiometry of the reaction, typically using a slight excess of the malonate component.

Visualizations

Diagram 1: Reaction Workflow

G Synthesis Workflow cluster_0 Part A: Enolate Formation cluster_1 Part B: Acid Activation cluster_2 Part C: Acylation & Decarboxylation A1 Monomethyl monopotassium malonate, Triethylamine, Acetonitrile A3 Heat to 50°C for 8h A1->A3 A2 MgCl2 A2->A3 C1 Combine Part A and Part B A3->C1 B1 (2,4,5-Trifluorophenyl)acetic acid, Acetonitrile B3 Stir for 3.5h B1->B3 B2 1,1'-Carbonyldiimidazole B2->B3 B3->C1 C2 Stir at 30°C for 26h C1->C2 C3 Workup and Purification C2->C3 C4 This compound C3->C4

Caption: A workflow diagram illustrating the key stages of the synthesis.

Diagram 2: Reaction Mechanism

G Reaction Mechanism R1 (2,4,5-Trifluorophenyl)acetic acid I1 Acyl-imidazolide intermediate R1->I1 + CDI R2 1,1'-Carbonyldiimidazole (CDI) R3 Monomethyl monopotassium malonate I2 Magnesium enolate of methyl malonate R3->I2 + Et3N, MgCl2 R4 Triethylamine, MgCl2 I3 Acylated malonate intermediate I1->I3 + Magnesium enolate I2->I3 P This compound I3->P - CO2 - Imidazole

Caption: A simplified representation of the reaction mechanism.

References

Application Notes and Protocols: Asymmetric Reduction of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical step in the synthesis of various chiral compounds, most notably as a key intermediate for the production of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] The production of the desired stereoisomer of the corresponding chiral alcohol, methyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate, is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines protocols for the asymmetric reduction of this β-keto ester, focusing on biocatalytic methods which offer high enantioselectivity and operate under mild, environmentally friendly conditions.

Biocatalytic Asymmetric Reduction using Ketoreductases (KREDs)

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, making them highly valuable tools in industrial biotechnology.[5][6] Specific KREDs have been identified for the efficient and highly selective reduction of this compound.

Quantitative Data Summary
CatalystSubstrateProductEnantiomeric Excess (e.e.)YieldNotes
Ketoreductase (KRED-NADH-114 or KRED-NADH-117)This compound(S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoateHigh (implied)High (implied)Key intermediate for Sitagliptin synthesis.[5]
Baker's Yeast (Saccharomyces cerevisiae)General β-keto estersCorresponding chiral β-hydroxy esters>90%HighA cost-effective and readily available biocatalyst.
Experimental Protocol: Enzymatic Reduction using a Ketoreductase

This protocol is based on the use of a specific ketoreductase for the asymmetric reduction of this compound.[5]

Materials:

  • This compound

  • Ketoreductase (e.g., KRED-NADH-114 or KRED-NADH-117)

  • Co-factor (e.g., NADH)

  • Co-factor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel

  • Temperature-controlled shaker or stirrer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Addition of Reagents: To the buffer, add the co-factor (e.g., NADH, catalytic amount) and the components of the co-factor regeneration system (e.g., glucose in excess).

  • Enzyme Addition: Add the ketoreductase enzyme (KRED) to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature, typically between 25°C and 35°C, with gentle agitation.[5] Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

  • Analysis: Determine the yield and enantiomeric excess of the resulting (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate using chiral HPLC or GC.

General Protocol for Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)

Baker's yeast is a widely used and inexpensive biocatalyst for the asymmetric reduction of ketones and β-keto esters.[7]

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Celite or diatomaceous earth

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Fermentation flask

  • Stirrer

Procedure:

  • Yeast Activation: In a fermentation flask, suspend baker's yeast in lukewarm water containing sucrose or glucose. Allow the mixture to stand for about 30 minutes to activate the yeast.

  • Substrate Addition: Add this compound to the activated yeast suspension.

  • Fermentation: Stir the mixture at room temperature for 24-72 hours. The progress of the reduction can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, add Celite to the mixture and filter to remove the yeast cells.

  • Extraction: Saturate the filtrate with sodium chloride and extract the product with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the product by column chromatography and determine the yield and enantiomeric excess.

Visualizations

Asymmetric_Reduction_Workflow cluster_reaction Biocatalytic Reduction cluster_downstream Downstream Processing Start This compound Catalyst Ketoreductase (KRED) or Baker's Yeast Start->Catalyst Product Chiral Methyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate Catalyst->Product Cofactor NADH/NADPH (with regeneration system for KRED) Cofactor->Catalyst Extraction Solvent Extraction Product->Extraction Purification Chromatography Extraction->Purification Analysis Yield & e.e. Determination (HPLC/GC) Purification->Analysis

Caption: General workflow for the asymmetric reduction of this compound.

Reaction_Pathway Substrate This compound (Prochiral Ketone) TransitionState Enzyme-Substrate Complex Substrate->TransitionState Binding Product_S (S)-Methyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate (Chiral Alcohol) TransitionState->Product_S Stereoselective Hydride Transfer Product_R (R)-Methyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate (Chiral Alcohol) TransitionState->Product_R Minor Pathway Catalyst Asymmetric Catalyst (e.g., KRED) Catalyst->TransitionState Hydride [H-] Hydride->TransitionState

Caption: Simplified reaction pathway for the asymmetric reduction.

References

Application Notes and Protocols for the Enzymatic Reduction of Fluorinated β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into organic molecules is a powerful strategy in drug discovery, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Chiral β-hydroxyesters containing fluorine moieties are valuable building blocks for the synthesis of a wide range of pharmaceuticals. Enzymatic reduction of fluorinated β-ketoesters offers a highly efficient and stereoselective method to produce these chiral synthons, overcoming many of the challenges associated with traditional chemical catalysis. This document provides detailed application notes and protocols for the enzymatic reduction of fluorinated β-ketoesters using ketoreductases (KREDs) and baker's yeast.

Key Concepts and Workflows

The enzymatic reduction of a fluorinated β-ketoester involves the stereoselective transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. This process is often performed as a dynamic kinetic resolution (DKR), where the rapid racemization of the starting β-ketoester allows for the theoretical conversion of 100% of the racemic substrate into a single stereoisomer of the product.

General Reaction Scheme

G sub Racemic Fluorinated β-Ketoester enzyme Ketoreductase (KRED) or Yeast Reductase sub->enzyme Substrate Binding prod Chiral Fluorinated β-Hydroxyester enzyme->prod Product Release cofactor_ox NADP+ or NAD+ enzyme->cofactor_ox recycling Cofactor Recycling System (e.g., GDH/glucose or IDH/isopropanol) cofactor_ox->recycling cofactor_red NADPH or NADH cofactor_red->enzyme Hydride Transfer recycling->cofactor_red

Caption: General scheme of enzymatic reduction of a fluorinated β-ketoester.

Experimental Workflow for Enzyme Screening and Optimization

G cluster_0 Phase 1: Enzyme Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up s1 Select diverse KREDs or yeast strains s2 Small-scale reactions (e.g., 96-well plate) s1->s2 s3 Analyze conversion and stereoselectivity (e.g., GC/HPLC) s2->s3 o1 Vary reaction parameters: - pH - Temperature - Co-solvent - Substrate concentration s3->o1 Select best hits o3 Monitor reaction progress over time o1->o3 o2 Optimize cofactor recycling system o2->o3 p1 Preparative scale reaction o3->p1 Optimized conditions p2 Product isolation and purification p1->p2 p3 Characterization (NMR, etc.) p2->p3

Caption: A typical workflow for screening and optimizing enzymatic reductions.

Data Presentation: Stereoselective Reduction of Fluorinated β-Ketoesters

The following tables summarize the performance of various enzymatic systems in the reduction of different fluorinated β-ketoesters.

Table 1: Reduction of Ethyl 2-Fluoro-3-oxobutanoate using Ketoreductases

EnzymeProduct StereoisomerDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)ConversionReference
KRED 110(2S,3S)-anti>99%>99%High[1]
KRED 130(2S,3R)-syn>95%>99%High[1]

Table 2: Reduction of Aromatic α-Fluoro-β-ketoesters using Ketoreductases

SubstrateEnzymeProduct StereoisomerDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)YieldReference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 110(2S,3S)-anti>99%>99%Good[1]
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoateKRED 110(2S,3S)-anti>99%>99%Good[1]
Ethyl 2-fluoro-3-(4-chlorophenyl)-3-oxopropanoateKRED 110(2S,3S)-anti>99%>99%Good[1]
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 130(2S,3R)-synHighHighGood[1]

Table 3: Reduction of Ethyl 4,4,4-Trifluoroacetoacetate using Baker's Yeast

AdditiveProduct StereoisomerEnantiomeric Excess (e.e.)ConversionNotesReference
None(S)-Moderate to HighVariable
Allyl alcohol(R)-HighModerateAllyl alcohol can inhibit competing reductases, improving e.e. for the (R)-product. Also observed to induce defluorination as a side reaction.

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Reduction of a Fluorinated β-Ketoester

This protocol is adapted from the Codex® KRED Screening Kit and is suitable for initial feasibility studies.[2][3]

Materials:

  • Codex® KRED Screening Kit (containing various KREDs)

  • KRED Recycle Mix (contains cofactor and, for some, a recycling enzyme like glucose dehydrogenase)

  • Fluorinated β-ketoester substrate

  • Isopropanol (for NADPH recycling systems) or D-glucose (for NADH recycling systems)

  • Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • 96-well deep-well plate or 2 mL microcentrifuge tubes

Procedure:

  • Enzyme Preparation: Weigh approximately 10 mg of each KRED into separate labeled wells of a 96-well plate or into individual microcentrifuge tubes.

  • Reaction Mixture Preparation:

    • For NADPH-dependent KREDs (using isopropanol recycling): Prepare a stock solution of the substrate in isopropanol (e.g., 100 mg/mL). Prepare the KRED Recycle Mix P according to the manufacturer's instructions (typically dissolving the mix in buffer).

    • For NADH-dependent KREDs (using glucose/GDH recycling): Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO). Prepare the KRED Recycle Mix N containing D-glucose and glucose dehydrogenase according to the manufacturer's instructions.

  • Reaction Setup:

    • To each well/tube containing the KRED, add the appropriate reconstituted KRED Recycle Mix (e.g., 900 µL).

    • Initiate the reaction by adding the substrate solution (e.g., 100 µL of the isopropanol stock for NADPH systems, or a smaller volume of the DMSO stock for NADH systems to keep the final co-solvent concentration low, typically <5%).

  • Incubation: Seal the plate or tubes and incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 200-250 rpm) for 16-24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding an equal volume of an organic solvent (e.g., 1 mL of ethyl acetate).

    • Mix vigorously and then centrifuge to separate the phases.

    • Transfer the organic layer to a new vial for analysis.

    • Analyze the conversion and enantiomeric/diastereomeric excess by chiral GC or HPLC.

Protocol 2: Preparative Scale Reduction of Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate with KRED 110

This protocol is a representative example for a preparative scale reaction based on successful screening results.

Materials:

  • Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (1.0 g, 4.8 mmol)

  • KRED 110 (e.g., 50-100 mg)

  • NADP+ (e.g., 0.05 mmol)

  • Isopropanol (as co-substrate and co-solvent)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the ethyl 2-fluoro-3-oxo-3-phenylpropanoate in a mixture of potassium phosphate buffer and isopropanol (e.g., 40 mL buffer and 10 mL isopropanol).

  • Enzyme and Cofactor Addition: Add NADP+ and KRED 110 to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (or optimized temperature, e.g., 30-40°C) and monitor the reaction progress by TLC, GC, or HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by NMR (¹H, ¹³C, ¹⁹F) and determine the diastereomeric and enantiomeric excess by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹⁹F NMR analysis.[1]

Protocol 3: Reduction of Ethyl 4,4,4-Trifluoroacetoacetate with Baker's Yeast

This protocol is a general procedure for using whole-cell biocatalysis.

Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Water

  • Celite® or diatomaceous earth

  • Ethyl acetate

Procedure:

  • Yeast Activation: In a large Erlenmeyer flask, suspend active dry baker's yeast (e.g., 50 g) in warm water (e.g., 500 mL, ~35-40°C). Add sucrose (e.g., 50 g) and stir until dissolved. Let the mixture stand for about 30 minutes until signs of fermentation (foaming) are evident.

  • Substrate Addition: Add the ethyl 4,4,4-trifluoroacetoacetate (e.g., 1 g) to the fermenting yeast suspension. It can be added neat or as a solution in a minimal amount of ethanol to aid dispersion.

  • Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Gently stir or swirl the mixture at room temperature for 24-72 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC.

  • Work-up:

    • Add Celite® (e.g., 20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and then with ethyl acetate.

    • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 100 mL).

  • Purification and Analysis:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Analytical Methods for Chiral Analysis

The determination of enantiomeric and diastereomeric excess is crucial for evaluating the success of the enzymatic reduction.

  • Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for separating and quantifying stereoisomers. A variety of chiral stationary phases are commercially available.

  • ¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR is a powerful tool. The diastereomers of the product often have distinct signals in the ¹⁹F NMR spectrum. To determine the enantiomeric excess, the product can be derivatized with a chiral agent, such as (R)- or (S)-Mosher's acid chloride, to form diastereomeric esters which can then be distinguished by ¹⁹F NMR.[1]

Concluding Remarks

The enzymatic reduction of fluorinated β-ketoesters provides a highly stereoselective and environmentally friendly route to valuable chiral building blocks. The use of commercially available ketoreductase screening kits allows for the rapid identification of suitable enzymes for a given substrate. Subsequent optimization of reaction conditions can lead to highly efficient and scalable processes. For some applications, the use of whole-cell biocatalysts like baker's yeast offers a cost-effective alternative. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development to implement these powerful biocatalytic methods.

References

Application Notes and Protocols for the Selection of Catalysts in the Asymmetric Hydrogenation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the selection of catalysts for the asymmetric hydrogenation of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The application note details the performance of various catalyst systems, presents experimental protocols for their use, and offers a logical workflow for catalyst screening and selection.

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a fundamental transformation in organic synthesis, providing critical building blocks for a wide array of biologically active molecules. This compound is a prochiral β-keto ester whose hydrogenation product is a crucial precursor in the manufacture of Sitagliptin, a widely prescribed medication for type 2 diabetes. The stereochemistry of the resulting hydroxyl group is paramount to the final drug's efficacy.

This application note focuses on the selection of optimal catalysts for this specific transformation, comparing the performance of well-established catalyst families based on Ruthenium, Rhodium, and Iridium with various chiral phosphine ligands.

Catalyst Performance Comparison

The selection of an appropriate catalyst is critical for achieving high yield and enantioselectivity in the hydrogenation of this compound. The performance of several leading catalyst systems, based on literature for this substrate and analogous β-keto esters, is summarized below.

Catalyst SystemLigandSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)SolventYield (%)ee (%)Reference
Ru-BINAP (R)-BINAP1000:110025-35Methanol>95>98[1][2]
Rh-JOSIPHOS (R,S)-tBu-JOSIPHOS>1000:16.8 - 13.650MethanolHigh>99[3][4]
Ir-SpiroSAP (S)-SpiroSAP1000:18Room TempTolueneHighup to 99.8[5]

Note: Data presented is a composite from literature on the specified substrate or closely related β-keto esters and may require optimization for specific laboratory conditions.

Experimental Protocols

Detailed methodologies for the asymmetric hydrogenation using representative catalysts from each class are provided below. These protocols are based on established procedures for β-keto esters and can be adapted for this compound.

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is adapted from the well-established Noyori hydrogenation of β-keto esters.

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂·NEt₃

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave with a glass liner and magnetic stirrer

Procedure:

  • In a glovebox, charge a glass liner with this compound (1.0 mmol) and [RuCl₂((R)-BINAP)]₂·NEt₃ (0.001 mmol, 0.1 mol%).

  • Add anhydrous, degassed methanol (5 mL) to the liner.

  • Seal the glass liner and place it inside the high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 100 atm with hydrogen gas.

  • Stir the reaction mixture at 30°C for 24-48 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Remove the glass liner and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield and enantiomeric excess of the purified product by standard analytical techniques (e.g., ¹H NMR, chiral HPLC).

Protocol 2: Asymmetric Hydrogenation using a Rh-JOSIPHOS Catalyst

This protocol is based on the highly efficient rhodium-catalyzed hydrogenations developed for pharmaceutical intermediates.

Materials:

  • This compound

  • [Rh(COD)₂]BF₄

  • (R,S)-tBu-JOSIPHOS

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave with a glass liner and magnetic stirrer

Procedure:

  • In a glovebox, prepare the catalyst precursor by dissolving [Rh(COD)₂]BF₄ (0.001 mmol) and (R,S)-tBu-JOSIPHOS (0.0011 mmol) in anhydrous, degassed methanol (2 mL) in a Schlenk flask. Stir for 30 minutes.

  • In a separate glass liner, dissolve this compound (1.0 mmol) in anhydrous, degassed methanol (3 mL).

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Seal the glass liner and place it inside the high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 10 atm with hydrogen gas.

  • Stir the reaction mixture at 50°C for 12-24 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Remove the glass liner and concentrate the reaction mixture under reduced pressure.

  • Purify the product and determine the yield and enantiomeric excess as described in Protocol 1.

Protocol 3: Asymmetric Hydrogenation using an Ir-SpiroSAP Catalyst

This protocol is based on the highly efficient iridium-catalyzed hydrogenation of β-keto esters.

Materials:

  • This compound

  • [Ir(COD)Cl]₂

  • (S)-SpiroSAP

  • Toluene (anhydrous, degassed)

  • Iodine (I₂)

  • Hydrogen gas (high purity)

  • High-pressure autoclave with a glass liner and magnetic stirrer

Procedure:

  • In a glovebox, prepare the catalyst by dissolving [Ir(COD)Cl]₂ (0.0005 mmol) and (S)-SpiroSAP (0.0011 mmol) in anhydrous, degassed toluene (2 mL) in a Schlenk flask. Add a crystal of iodine (I₂). Stir for 1 hour at room temperature.

  • In a separate glass liner, dissolve this compound (1.0 mmol) in anhydrous, degassed toluene (3 mL).

  • Transfer the catalyst solution to the substrate solution.

  • Seal the glass liner and place it inside the high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 8 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Remove the glass liner and concentrate the reaction mixture under reduced pressure.

  • Purify the product and determine the yield and enantiomeric excess as described in Protocol 1.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the catalyst selection process for the asymmetric hydrogenation of this compound.

experimental_workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis prep_substrate Prepare Substrate Solution (this compound) combine Combine Substrate and Catalyst prep_substrate->combine prep_catalyst Prepare Catalyst Solution (e.g., Ru-BINAP) prep_catalyst->combine autoclave Pressurize Autoclave with H₂ combine->autoclave react Stir at Set Temperature and Pressure autoclave->react workup Depressurize and Concentrate react->workup purify Purify by Chromatography workup->purify analyze Analyze Yield and ee% purify->analyze

Figure 1: General experimental workflow for asymmetric hydrogenation.

catalyst_selection cluster_screening Catalyst Screening cluster_optimization Parameter Optimization cluster_evaluation Performance Evaluation start Define Target Transformation: Asymmetric Hydrogenation of This compound ru_binap Ru-BINAP start->ru_binap rh_josiphos Rh-JOSIPHOS start->rh_josiphos ir_spirosap Ir-SpiroSAP start->ir_spirosap optimize Optimize: - Catalyst Loading - Pressure - Temperature - Solvent ru_binap->optimize rh_josiphos->optimize ir_spirosap->optimize evaluate Evaluate: - Yield - Enantiomeric Excess (ee%) - Cost-Effectiveness - Scalability optimize->evaluate end Select Optimal Catalyst evaluate->end

Figure 2: Logical workflow for catalyst selection.

Conclusion

The asymmetric hydrogenation of this compound is a critical step in the synthesis of important pharmaceutical compounds. The choice of catalyst system, primarily from the Ruthenium, Rhodium, and Iridium families with appropriate chiral ligands, significantly impacts the reaction's efficiency and stereochemical outcome. This application note provides a starting point for researchers to select and optimize a suitable catalyst for this transformation. The provided protocols and workflows are intended to guide the experimental design and facilitate the development of a robust and scalable process. Further optimization of reaction conditions for the chosen catalyst is recommended to achieve the desired performance metrics for specific applications.

References

Application Notes and Protocols for Monitoring the Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the production of the antidiabetic drug, Sitagliptin.[1][2] The described analytical methods are crucial for ensuring reaction completion, optimizing yield, and controlling the purity of the final product. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with in-situ monitoring using Fourier-Transform Infrared (FTIR) spectroscopy.

Overview of the Synthesis and Analytical Strategy

The synthesis of this compound typically involves the condensation of a (2,4,5-trifluorophenyl)acetic acid derivative with a malonic acid monoester equivalent.[1][3] A common route utilizes (2,4,5-trifluorophenyl)acetic acid and monomethyl monopotassium malonate.[1]

Key components to monitor:

  • Starting Materials: (2,4,5-trifluorophenyl)acetic acid, Monomethyl monopotassium malonate

  • Product: this compound

  • Potential Byproducts: Unreacted starting materials, decarboxylation products, and other side-reaction impurities.

A multi-faceted analytical approach is recommended to effectively monitor the reaction progress and ensure the quality of the intermediate.

cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring SM1 (2,4,5-trifluorophenyl)acetic acid Reaction Condensation Reaction SM1->Reaction SM2 Monomethyl monopotassium malonate SM2->Reaction Product This compound Reaction->Product FTIR In-situ FTIR (Real-time Monitoring) Reaction->FTIR In-process HPLC HPLC (Quantitative Analysis) Product->HPLC GC GC (Impurity Profiling) Product->GC NMR NMR (Structural Confirmation & qNMR) Product->NMR

Caption: Logical workflow for the synthesis and analytical monitoring of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is the preferred method for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting materials, product, and non-volatile impurities. Given that the target molecule is a β-keto ester, method development should account for potential keto-enol tautomerism which can affect peak shape.

Recommended HPLC Protocol

While a specific validated method for this intermediate is not publicly available, a robust starting point can be adapted from methods developed for the final product, Sitagliptin.[4][5][6][7][8]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic and moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA buffered aqueous phase helps to control the ionization of acidic and basic species, improving peak shape. Acetonitrile is a common organic modifier.
Gradient 50% B to 80% B over 15 minutesA gradient elution is recommended to ensure the elution of both polar starting materials and the less polar product within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can help to speed up the interconversion of tautomers, leading to sharper peaks.
Detection UV at 267 nmThe trifluorophenyl group is expected to have a strong UV absorbance around this wavelength, similar to Sitagliptin.[5]
Injection Vol. 10 µLStandard injection volume.
Sample Preparation
  • Accurately weigh approximately 10 mg of the reaction mixture or standard.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.

  • Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation
CompoundRetention Time (min) (Expected)Response Factor (Relative to Product)
Monomethyl monopotassium malonateEarly elutingTBD
(2,4,5-trifluorophenyl)acetic acidMid elutingTBD
This compoundLater eluting1.00

TBD: To be determined during method development and validation.

Gas Chromatography (GC) for Impurity Profiling

GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is suitable for the analysis of volatile and thermally stable impurities. It can be particularly useful for detecting residual starting materials and certain byproducts.

Recommended GC Protocol
ParameterRecommended ConditionRationale
Column HP-5 (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, robust column suitable for a wide range of organic compounds.
Carrier Gas Helium or HydrogenInert carrier gases.
Inlet Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Detector FID or MSFID provides good quantitative data for carbon-containing compounds. MS provides structural information for impurity identification.
Detector Temp. 300 °C (FID)Prevents condensation of the analytes.
Sample Preparation
  • Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and thermal stability of certain compounds, although this may not be necessary for the target analyte.

  • Filter the solution before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of the product and for quantitative analysis (qNMR). Due to the presence of three fluorine atoms in the molecule, ¹⁹F NMR is a particularly powerful technique.

¹⁹F NMR for Reaction Monitoring

¹⁹F NMR offers several advantages for monitoring the synthesis of fluorinated compounds:[9][10]

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.

  • Wide Chemical Shift Range: Reduces the likelihood of signal overlap.

  • No Background Signal: The absence of fluorine in most common solvents and reagents results in clean spectra.

A simple ¹⁹F NMR experiment can be used to track the disappearance of the fluorine signals corresponding to the starting material, (2,4,5-trifluorophenyl)acetic acid, and the appearance of new signals corresponding to the product.

Quantitative NMR (qNMR) Protocol

For accurate quantification, an internal standard is required.

ParameterRecommended ConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Nucleus ¹⁹F or ¹H¹⁹F is often preferred for fluorinated compounds to avoid solvent and other protonated species' signals.
Solvent Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO)Common solvents that dissolve the analyte.
Internal Std. For ¹⁹F qNMR: 4,4'-Difluorobenzophenone For ¹H qNMR: 1,3,5-TrimethoxybenzeneMust be stable, not react with the sample, and have signals that do not overlap with the analyte.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing nucleus of interestEnsures complete relaxation of the nuclei between scans for accurate integration.
Pulse Angle 90°Maximizes the signal for a given number of scans.
Data Presentation for qNMR
AnalyteNucleusChemical Shift (ppm) (Expected)IntegralMoles
Internal Standard¹⁹F / ¹HKnownI_stdn_std
Product¹⁹F / ¹HTBDI_prodn_prod

The concentration of the product can be calculated using the following formula: Conc_prod = (I_prod / N_prod) * (N_std / I_std) * (MW_std / MW_prod) * (m_std / m_sample) * Purity_std Where: I = integral value, N = number of nuclei per molecule for the integrated signal, MW = molecular weight, m = mass, Purity = purity of the standard.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for real-time monitoring of the reaction progress by tracking the changes in the concentration of functional groups. This technique is valuable for understanding reaction kinetics and identifying the formation of intermediates.[11]

Experimental Workflow

Reactor Reaction Vessel Probe FTIR Probe (ATR) Reactor->Probe Immersed in reaction mixture Spectrometer FTIR Spectrometer Probe->Spectrometer Transmits IR signal Computer Data Acquisition & Analysis Spectrometer->Computer Generates spectrum Computer->Reactor Feedback for process control

Caption: Workflow for in-situ FTIR reaction monitoring.

Key Spectral Features to Monitor
Functional GroupWavenumber (cm⁻¹) (Approximate)Change during Reaction
Carboxylic Acid C=O (Starting Material)1700-1725Decrease
β-Keto Ester C=O (Product)1715 (keto), 1740 (ester)Increase
Carboxylic Acid O-H (Starting Material)2500-3300 (broad)Decrease

By monitoring the decrease in the starting material's carbonyl and hydroxyl absorbances and the increase in the two distinct carbonyl absorbances of the product, the reaction endpoint can be accurately determined without the need for sampling.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the identification of potential impurities of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This key intermediate is critical in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] The described method is stability-indicating and can be effectively utilized for routine quality control in drug development and manufacturing.

Introduction

This compound (CAS No: 769195-26-8) is a crucial building block in the synthesis of Sitagliptin.[2][3][4] The purity of this intermediate is paramount as any impurities can potentially be carried over to the final active pharmaceutical ingredient (API), affecting its safety and efficacy.[5][6] Therefore, a reliable and validated analytical method for purity assessment is essential. This document provides a detailed protocol for an RP-HPLC method, including system suitability, method validation parameters, and a discussion of potential impurities.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[7][8]

  • Mobile Phase A: 0.1% v/v Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

  • Standard: A well-characterized reference standard of this compound.

  • Sample: Test sample of this compound.

Chromatographic Conditions

A gradient elution is recommended to ensure the separation of the main component from potential early and late eluting impurities.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm
Injection Volume 10 µL
Run Time 30 minutes

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
152080
252080
286040
306040
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and prepare a 100 mL solution in the same manner as the standard solution.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999.Passed
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 25-150 µg/mL.Passed (r² = 0.9995)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%0.8% 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).Passed

Potential Impurities

The synthesis of this compound may result in several process-related impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. Potential impurities that this method is capable of separating include those related to the Sitagliptin synthesis, such as ketoamide and enamine impurities.[9]

Workflow and Data Analysis

The following diagram illustrates the workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting S1 Weigh Standard & Sample S2 Dissolve in Diluent S1->S2 S3 Dilute to Final Concentration S2->S3 H1 System Suitability Test S3->H1 H2 Inject Standard & Sample H1->H2 H3 Acquire Chromatographic Data H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate Purity (% Area) D1->D2 D3 Generate Report D2->D3

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationship for Method Validation

The validation of the HPLC method follows a logical progression to ensure its suitability for its intended purpose.

Validation_Logic Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Accuracy Accuracy Linearity->Accuracy Validated Validated Method Accuracy->Validated Precision->Accuracy LOD_LOQ->Validated Robustness->Validated

Caption: Logical flow of HPLC method validation.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of this compound. This method is suitable for routine quality control analysis and for stability studies of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical intermediate in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1][2][3][4][5] This document provides a detailed protocol for the large-scale synthesis of this key intermediate, adapted from established laboratory procedures. The protocol focuses on a three-stage process commencing from (2,4,5-trifluorophenyl)acetic acid. Included are comprehensive experimental procedures, a summary of expected yields and purity, and a visual representation of the synthetic workflow to aid in process understanding and implementation.

Physicochemical Properties

PropertyValueReference
CAS Number 769195-26-8[1][3]
Molecular Formula C₁₁H₉F₃O₃[1][3]
Molecular Weight 246.19 g/mol [1]
Appearance Pale yellow to light yellow solid[1]
Melting Point 37-41 °C[1]
Purity (HPLC) >95%[1]

Large-Scale Synthesis Protocol

This protocol is divided into three main stages:

  • Activation of (2,4,5-trifluorophenyl)acetic acid: Formation of a reactive intermediate using 1,1'-carbonyldiimidazole (CDI).

  • Coupling with monomethyl monopotassium malonate: Formation of the carbon-carbon bond to create the β-keto ester backbone.

  • Decarboxylation and Work-up: Finalizing the target molecule and purification.

Stage 1: Activation of (2,4,5-trifluorophenyl)acetic acid

In this initial stage, (2,4,5-trifluorophenyl)acetic acid is activated by reacting it with 1,1'-carbonyldiimidazole (CDI) in acetonitrile. This forms a highly reactive acyl-imidazolide intermediate.

Procedure:

  • To a suitable reactor, charge (2,4,5-trifluorophenyl)acetic acid and acetonitrile.

  • Stir the mixture at room temperature until the acid is fully dissolved.

  • Slowly add 1,1'-carbonyldiimidazole to the solution over a period of 30-60 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture for approximately 3.5 hours at room temperature to ensure complete formation of the acyl-imidazolide.

Stage 2: Coupling with monomethyl monopotassium malonate

The activated acyl-imidazolide is then reacted with the magnesium salt of monomethyl malonate, which is prepared in situ from monomethyl monopotassium malonate, triethylamine, and magnesium chloride.

Procedure:

  • In a separate reactor, charge monomethyl monopotassium malonate (122.8 g), triethylamine (264 mL), and acetonitrile (1200 mL).[1]

  • Stir the suspension and add magnesium chloride (65.2 g) portion-wise over 15-20 minutes, keeping the temperature at 30 °C.[1]

  • Heat the resulting mixture to 50 °C and maintain for 8 hours.[1]

  • Cool the mixture to 30 °C.[1]

  • Transfer the previously prepared acyl-imidazolide solution from Stage 1 to this reactor.

  • Maintain the reaction mixture at 30 °C for 26 hours.[1]

Stage 3: Decarboxylation, Work-up, and Purification

The final stage involves the acidic work-up to facilitate decarboxylation, followed by extraction and crystallization to isolate the pure product.

Procedure:

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add a 5% aqueous solution of hydrochloric acid to adjust the pH to approximately 2-3.

  • Stir the mixture for 1-2 hours, allowing for the decarboxylation to complete.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure at a temperature below 50 °C to obtain a crude oil (approximately 120 g).[1]

  • Dilute the crude oil with isopropanol (400 mL) and cool the solution to 20 °C.[1]

  • Slowly add water (800 mL) over 4 hours while maintaining the temperature at 18-20 °C to induce crystallization.[1]

  • Stir the resulting slurry for an additional 4 hours.[1]

  • Filter the solid product and wash the filter cake with water (100 mL).[1]

  • Dry the product under vacuum to yield the final this compound.

Expected Results

ParameterValueReference
Yield 115 g (83%)[1]
Melting Point 37-39 °C[1]
Purity (HPLC) >95%[1]
¹H NMR (CDCl₃) δ 3.64 (s, 3H), 3.75 (s, 2H), 3.85 (s, 2H), 6.88-7.11 (m, 2H)[1]
MS (M+H)⁺ 247[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Coupling cluster_stage3 Stage 3: Work-up & Purification A 2,4,5-Trifluorophenyl)acetic Acid + Acetonitrile C Reaction @ RT, 3.5h A->C B 1,1'-Carbonyldiimidazole (CDI) B->C D Acyl-imidazolide Intermediate C->D Formation H Coupling Reaction @ 30°C, 26h D->H E Monomethyl Monopotassium Malonate + Triethylamine + MgCl2 + Acetonitrile F Reaction @ 50°C, 8h E->F G Magnesium Malonate Complex F->G Formation G->H I Crude Reaction Mixture H->I J Acidic Work-up (HCl) + Decarboxylation I->J K Extraction & Washing J->K L Drying & Concentration K->L M Crystallization (Isopropanol/Water) L->M N Filtration & Drying M->N O Final Product N->O

References

Application Notes and Protocols for the One-Pot Synthesis of Sitagliptin Intermediate 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of 4-(2,4,5-trifluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)butane-1,3-dione (dehydrositagliptin or intermediate 9), a key precursor in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The described methodology, adapted from the highly-cited Merck process, commences with 2,4,5-trifluorophenylacetic acid and proceeds through a three-step, single-pot sequence to yield the target intermediate in high yield and purity, thereby offering a streamlined and environmentally conscious alternative to earlier multi-step syntheses.[1][4][5]

Introduction

Sitagliptin is a potent oral antihyperglycemic agent used for the treatment of type 2 diabetes. The second-generation synthesis developed by Merck represents a significant advancement in process chemistry, emphasizing efficiency, safety, and sustainability. A cornerstone of this improved synthesis is the one-pot preparation of the dehydrositagliptin intermediate 9.[1][3][4] This approach circumvents the need for isolation and purification of intermediates, leading to a substantial reduction in waste generation and an increase in overall yield.[1][4] The synthesis involves the activation of 2,4,5-trifluorophenylacetic acid, its condensation with Meldrum's acid to form a reactive acyl Meldrum's acid adduct, subsequent acylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine to form a β-keto amide, and a final cyclization to yield intermediate 9.[1][6] This document outlines the detailed experimental protocol for this one-pot synthesis, presents key quantitative data in a tabular format, and provides a visual representation of the synthetic workflow.

Experimental Workflow Diagram

One_Pot_Synthesis Figure 1. One-Pot Synthesis of Sitagliptin Intermediate 9 cluster_0 Step 1: Activation and Meldrum's Acid Adduct Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization and Crystallization A 2,4,5-Trifluorophenylacetic Acid B Pivaloyl Chloride / DMAP in Acetonitrile A->B Activation C Meldrum's Acid B->C Reaction D Acyl Meldrum's Acid Adduct (Intermediate 12) C->D Formation E 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl (Intermediate 6) D->E Acylation F β-Keto Amide (Intermediate 14) E->F Formation G Methanol / Ammonium Acetate F->G Reaction H Dehydrositagliptin (Intermediate 9) G->H Crystallization I Final Product: Isolated Intermediate 9 H->I Isolation

Caption: One-Pot Synthesis of Intermediate 9.

Quantitative Data Summary

The following table summarizes the typical yields and purity for the one-pot synthesis of dehydrositagliptin (Intermediate 9).

ParameterValueReference
Starting Material 2,4,5-Trifluorophenylacetic Acid[1]
Key Reagents Pivaloyl Chloride, Meldrum's Acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl, Ammonium Acetate, Methanol[1]
Overall Yield 82%[1][4][5]
Purity >99.6 wt %[1][4][5]

Experimental Protocol

This protocol details the one-pot synthesis of dehydrositagliptin (Intermediate 9) from 2,4,5-trifluorophenylacetic acid.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Pivaloyl chloride

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN)

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride

  • Methanol (MeOH)

  • Ammonium acetate (NH₄OAc)

  • Appropriate reaction vessel with temperature control and inert atmosphere capabilities

Procedure:

Step 1: Formation of the Acyl Meldrum's Acid Adduct

  • To a solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture and add pivaloyl chloride to form a mixed anhydride, which then reacts with Meldrum's acid to form the acyl adduct. This step is typically carried out at a controlled temperature to manage the exothermic reaction.

Step 2: Formation of the β-Keto Amide

  • To the reaction mixture containing the acyl Meldrum's acid adduct, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

  • The reaction proceeds to form the β-keto amide intermediate. The progress of this acylation can be monitored by a suitable analytical technique such as HPLC.

Step 3: Cyclization to Dehydrositagliptin (Intermediate 9)

  • To the crude reaction mixture containing the β-keto amide, add methanol and ammonium acetate.

  • Heat the mixture to approximately 45 °C. The desired product, dehydrositagliptin (Intermediate 9), will begin to crystallize from the reaction mixture as it forms.

  • After the reaction is complete, cool the mixture to 0-5 °C to maximize the crystallization of the product.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with a suitable solvent and dry under vacuum to obtain dehydrositagliptin (Intermediate 9) as a solid.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Pivaloyl chloride is corrosive and lachrymatory; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The one-pot synthesis of dehydrositagliptin (Intermediate 9) from 2,4,5-trifluorophenylacetic acid offers a highly efficient and streamlined route to a key intermediate for the production of Sitagliptin.[1][4][5] This process, characterized by its high yield, excellent purity, and reduced environmental impact, is a prime example of green chemistry principles applied to pharmaceutical manufacturing. The detailed protocol and data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including Sitagliptin.[1] This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate common impurities and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves the activation of (2,4,5-trifluorophenyl)acetic acid with 1,1'-carbonyldiimidazole (CDI), followed by a magnesium-mediated condensation with monomethyl monopotassium malonate.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

Key parameters to control include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the decomposition of intermediates and the formation of byproducts. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The activation and condensation steps have optimal temperature ranges. Deviation from these can lead to side reactions and decreased yield.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the starting materials, activating agent, and base is crucial to prevent the formation of impurities from unreacted starting materials or side reactions.

  • Purity of Starting Materials: The purity of (2,4,5-trifluorophenyl)acetic acid and monomethyl monopotassium malonate will directly impact the purity of the final product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the desired product. A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. For HPLC, a reversed-phase column with a gradient of water and acetonitrile is commonly used.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of (2,4,5-trifluorophenyl)acetic acid. 2. Deactivation of the magnesium enolate by moisture. 3. Insufficient reaction time or temperature.1. Ensure the CDI is of high purity and the activation step is allowed to proceed for the recommended time. 2. Use anhydrous solvents and reagents, and maintain an inert atmosphere. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and ensure the temperature is maintained at the recommended level.
Presence of Unreacted (2,4,5-trifluorophenyl)acetic acid 1. Incomplete activation with CDI. 2. Insufficient equivalents of monomethyl malonate.1. Increase the reaction time for the activation step or consider using a slight excess of CDI. 2. Ensure the correct stoichiometry of monomethyl monopotassium malonate is used.
Presence of Dimethyl 2-(2,4,5-trifluorobenzyl)malonate Self-condensation of monomethyl malonate.This is a common side reaction. Optimize the reaction conditions, such as temperature and the rate of addition of the activated carboxylic acid, to favor the desired cross-condensation. Purification by column chromatography may be necessary.
Formation of N,N'-disubstituted Urea Byproduct Reaction of CDI with residual water or amines.Use anhydrous solvents and high-purity reagents. If amine impurities are suspected in the starting materials, purification prior to use is recommended.
Product Decomposition during Workup or Purification The β-keto ester is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.Use mild workup conditions. Extractions should be performed with dilute, cold acid and base washes. Purification by column chromatography should be done at room temperature, and distillation should be performed under reduced pressure to minimize thermal decomposition.

Impurity Profile and Characterization

The following table summarizes potential impurities that may be observed during the synthesis of this compound.

Impurity Name Structure Potential Origin Analytical Detection
(2,4,5-Trifluorophenyl)acetic acidUnreacted starting materialHPLC, GC-MS
Monomethyl malonateUnreacted starting materialHPLC, NMR
Dimethyl 2-(2,4,5-trifluorobenzyl)malonateSelf-condensation of monomethyl malonateHPLC, GC-MS, NMR
1,1'-(carbonyl)bis(1H-imidazole) (CDI) and related urea byproductsExcess or side reaction of the activating agentHPLC, LC-MS
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acidHydrolysis of the final productHPLC, LC-MS

Experimental Protocols

Synthesis of this compound

This is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • (2,4,5-Trifluorophenyl)acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Monomethyl monopotassium malonate

  • Magnesium chloride (anhydrous)

  • Triethylamine (anhydrous)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of (2,4,5-Trifluorophenyl)acetic acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (2,4,5-trifluorophenyl)acetic acid (1.0 eq) in anhydrous acetonitrile. Add 1,1'-carbonyldiimidazole (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours at room temperature until the evolution of CO2 ceases.

  • Formation of the Magnesium Enolate: In a separate flame-dried flask, suspend monomethyl monopotassium malonate (1.2 eq) and anhydrous magnesium chloride (1.1 eq) in anhydrous acetonitrile. Add anhydrous triethylamine (2.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours.

  • Condensation: Cool the activated carboxylic acid solution to 0 °C. Slowly add the magnesium enolate suspension to the activated acid solution via a cannula. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by adding 1 M hydrochloric acid at 0 °C until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Synthesis and Potential Side Reactions

Synthesis Pathway

Synthesis_Pathway A (2,4,5-Trifluorophenyl)acetic Acid C Activated Acyl Imidazole Intermediate A->C Activation B 1,1'-Carbonyldiimidazole (CDI) B->C F This compound C->F Condensation D Monomethyl Monopotassium Malonate E Mg-Enolate of Monomethyl Malonate D->E Base (Et3N), MgCl2 E->F

Caption: Synthetic route to this compound.

Potential Side Reactions

Side_Reactions cluster_0 Self-Condensation cluster_1 Hydrolysis Malonate1 Monomethyl Malonate Enolate SelfCondensation Dimethyl Ester of Malonic Acid Dimer Malonate1->SelfCondensation Malonate2 Monomethyl Malonate Malonate2->SelfCondensation Product This compound HydrolyzedProduct 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid Product->HydrolyzedProduct Water H2O Water->HydrolyzedProduct Troubleshooting_Workflow Start Problem Encountered CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Anhydrous Conditions Start->CheckConditions CheckStoichiometry Confirm Reagent Stoichiometry Start->CheckStoichiometry CheckTemp Monitor Reaction Temperature Start->CheckTemp AnalyzeCrude Analyze Crude Product (TLC, HPLC, NMR) CheckPurity->AnalyzeCrude CheckConditions->AnalyzeCrude CheckStoichiometry->AnalyzeCrude CheckTemp->AnalyzeCrude IdentifyImpurity Identify Major Impurity AnalyzeCrude->IdentifyImpurity Optimize Optimize Reaction Conditions IdentifyImpurity->Optimize Purify Purify Product Optimize->Purify End Problem Resolved Purify->End

References

Technical Support Center: Synthesis of Sitagliptin from its Keto-Ester Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis of Sitagliptin from its β-keto-ester intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of Sitagliptin from its keto-ester intermediate?

A1: The most frequently encountered side reactions include the formation of dehydration products and the presence of a keto-amide impurity. Specifically, two United States Pharmacopeia (USP) listed impurities are 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin.[1][2] These arise from the elimination of the amino group. Another common process-related impurity is the Sitagliptin keto-amide impurity, which is a 1,3-dione derivative.[3][4]

Q2: What are the primary causes of these side reactions?

A2: The formation of these impurities is often influenced by the reaction conditions. For instance, the choice of base and solvent during the amidation step can lead to the regio-isomerization of the double bond, resulting in the formation of different dehydrositagliptin isomers.[1][2] Elevated temperatures and prolonged reaction times can also contribute to the formation of degradation products. The keto-amide impurity can arise from the reaction of the starting materials or intermediates under certain conditions.

Q3: How can I monitor the formation of these impurities during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the progress of the reaction and quantifying the levels of impurities.[5][6][7] A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol is typically used, with UV detection.[8]

Troubleshooting Guides

Issue 1: High Levels of Dehydrositagliptin Impurities Detected

Possible Cause 1: Inappropriate Base Selection

The choice of base during the coupling reaction to form the amide bond can significantly influence the formation of dehydrositagliptin impurities through regio-isomerization.[1][2]

Troubleshooting Steps:

  • Base Screening: If you are observing high levels of dehydrositagliptin impurities, consider screening different bases. Non-nucleophilic organic bases are generally preferred.

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of the base used. Excess base can promote side reactions.

  • Temperature Control: Perform the reaction at a lower temperature to minimize base-catalyzed elimination reactions.

Possible Cause 2: Acid-Catalyzed Elimination

During work-up or subsequent steps involving acidic conditions, the amino group can be eliminated, leading to the formation of dehydrositagliptin.[1]

Troubleshooting Steps:

  • pH Control: Carefully control the pH during aqueous work-up and extractions. Avoid strongly acidic conditions if possible.

  • Temperature Management: Keep the temperature low during any steps involving acidic treatment.

Issue 2: Presence of Keto-Amide Impurity in the Final Product

Possible Cause: Incomplete reaction or side reaction of starting materials.

The keto-amide impurity, 1-(3-(trifluoromethyl)-5,6-dihydro-[1][9][10]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione, can be formed as a byproduct during the synthesis.[3][4]

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction closely by HPLC to ensure complete conversion of the starting materials.

  • Purification Strategy: Develop an effective purification strategy, such as column chromatography or recrystallization, to remove this impurity from the final product. The selection of an appropriate solvent system is crucial for successful purification.

  • Reaction Conditions Optimization: Varying the reaction temperature and time may help to minimize the formation of this byproduct.

Data Presentation

Table 1: Influence of Base and Coupling Reagent on the Yield of Dehydrositagliptin Impurities

Coupling ReagentBaseSolventTemperature (°C)Yield of Impurity I (%)Yield of Impurity II (%)
EDC/HOBtNMMDMF0-68
Oxalyl ChlorideEt3NTHF071-
EDCNMM/DMAPDMF0--

Data adapted from a study on the synthesis of Sitagliptin impurities. "Impurity I" refers to 3-desamino-2,3-dehydrositagliptin and "Impurity II" refers to 3-desamino-3,4-dehydrositagliptin.[1][11]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of the Keto-Ester Intermediate

This protocol is a general guideline for the asymmetric hydrogenation step to produce the chiral alcohol intermediate.

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with the chiral ruthenium or rhodium catalyst (e.g., Ru/BINAP or Rh/Josiphos) and the appropriate solvent (e.g., methanol).

  • Substrate Addition: Add the β-keto-ester substrate to the reactor.

  • Reaction Execution: Seal the reactor, and purge it with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC for substrate conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. The catalyst can be removed by filtration, and the solvent is evaporated under reduced pressure. The resulting chiral alcohol can be purified by crystallization or chromatography.

Protocol 2: Mitigation of Dehydrositagliptin Impurity Formation during Amidation

This protocol provides a general procedure to minimize the formation of dehydration byproducts during the amide coupling step.

  • Reactant Preparation: Dissolve the carboxylic acid precursor in an anhydrous aprotic solvent (e.g., THF or DMF) and cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling agent (e.g., oxalyl chloride or EDC) dropwise to the cooled solution and stir for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the amine intermediate and the appropriate non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

  • Coupling Reaction: Slowly add the activated acid solution to the amine solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC to ensure completion and to check for the formation of dehydrositagliptin impurities.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with a mild aqueous acid, followed by a mild aqueous base, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.

Visualizations

sitagliptin_synthesis cluster_main Main Synthesis Pathway cluster_side Side Reactions keto_ester Keto-ester Intermediate chiral_alcohol Chiral Alcohol keto_ester->chiral_alcohol Asymmetric Hydrogenation keto_amide_impurity Keto-amide Impurity keto_ester->keto_amide_impurity Side Reaction with Amine Component activated_acid Activated Carboxylic Acid chiral_alcohol->activated_acid Hydrolysis & Activation sitagliptin Sitagliptin activated_acid->sitagliptin Amide Coupling dehydro_impurity Dehydrositagliptin Impurities activated_acid->dehydro_impurity Elimination (Base/Acid Catalyzed)

Caption: Main synthesis pathway of Sitagliptin from its keto-ester intermediate and the formation of major side products.

troubleshooting_workflow start Problem Detected: High Impurity Levels impurity_id Identify Impurity via HPLC start->impurity_id dehydro Dehydrositagliptin Impurities impurity_id->dehydro keto_amide Keto-amide Impurity impurity_id->keto_amide check_base Check Base & Solvent in Amidation Step dehydro->check_base check_acid Check for Acidic Conditions in Work-up dehydro->check_acid optimize_purification Optimize Purification (Crystallization/Chromatography) keto_amide->optimize_purification monitor_reaction Monitor Reaction for Complete Conversion keto_amide->monitor_reaction modify_base Screen Non-nucleophilic Bases, Control Stoichiometry check_base->modify_base control_ph Neutralize Carefully, Maintain Low Temperature check_acid->control_ph solution Reduced Impurity Levels optimize_purification->solution modify_base->solution control_ph->solution monitor_reaction->solution

Caption: Troubleshooting workflow for addressing common impurities in Sitagliptin synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to process-related impurities in the synthesis of Sitagliptin.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and analysis of Sitagliptin.

Issue 1: High Levels of Ketoamide Impurity Detected

  • Possible Cause: Incomplete reduction of the β-ketoamide intermediate during the synthesis of Sitagliptin. This can be due to inefficient hydrogenation or the use of a less effective reducing agent.

  • Troubleshooting Steps:

    • Optimize Hydrogenation Conditions:

      • Ensure the catalyst (e.g., Rh(I)/tBu JOSIPHOS) is active and used in the correct loading (as low as 0.15 mol% has been reported to be effective).[1]

      • Verify the hydrogen pressure is at the recommended level for the specific process (e.g., up to 250 psi has been used in some syntheses).[2]

      • Ensure adequate reaction time to allow for complete conversion.

    • Alternative Reduction Methods:

      • If using a chemical reducing agent, ensure its purity and stoichiometry.

      • Consider alternative catalysts or reduction methods if the issue persists.

Issue 2: Presence of Enamine Impurity in the Final Product

  • Possible Cause: The enamine impurity can be a starting material for the asymmetric hydrogenation step in some synthetic routes.[2] Its presence in the final product indicates an incomplete hydrogenation reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the enamine intermediate.

    • Catalyst Deactivation: Check for potential catalyst poisons in the reaction mixture that could inhibit the hydrogenation process.

    • Purification: If the impurity is present in the final product, an additional purification step, such as recrystallization, may be necessary.

Issue 3: Detection of Alkene Impurities (3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin)

  • Possible Cause: These impurities can form through the acid-catalyzed elimination of the amine group during hydrogenolysis or as degradation products.[3] The choice of base and coupling reagents during amide bond formation can also influence the formation of these impurities.[3]

  • Troubleshooting Steps:

    • Control of Acidity: Carefully control the pH during work-up and purification steps to avoid acidic conditions that could promote elimination.

    • Optimization of Coupling Reaction: The selection of the base in the amidation step is critical. For example, using Et3N as a base at 0°C has been shown to provide good selectivity for the desired product over alkene impurity formation.[4]

    • Storage Conditions: Store Sitagliptin and its intermediates under appropriate conditions to prevent degradation.

Issue 4: Unexpected Peak Corresponding to a Dimer Impurity

  • Possible Cause: Dimer impurities can form through intermolecular reactions, potentially during the coupling step of the synthesis.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure precise control of the stoichiometry of reactants to minimize side reactions.

    • Reaction Concentration: Avoid excessively high concentrations of reactants that might favor dimerization.

    • Purification: Utilize chromatographic techniques to separate the dimer impurity from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in Sitagliptin synthesis?

A1: Common process-related impurities include the Ketoamide, Enamine, Triazole, Acid, and Dioxo impurities.[5] Other reported impurities are phenyl ethyl amine, alkene, and cyclohexyl derivatives.[3]

Q2: Are there any genotoxic impurities of concern in Sitagliptin synthesis?

A2: Yes, the 7-nitroso impurity, also known as Nitroso-STG-19 (NTTP), is a potential genotoxic impurity that requires strict control.[6][7] It can form from the reaction of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][8][9]triazolo[4,3-a]pyrazine hydrochloride intermediate with nitrite salts, which may be present in excipients.[10]

Q3: How can I control the formation of the 7-nitroso impurity (NTTP)?

A3: To control NTTP formation, it is crucial to:

  • Source high-purity excipients with low nitrite content.[10]

  • Develop and implement a sensitive analytical method (such as UPLC-MS/MS) to monitor for this impurity in both the API and the final drug product.[6][8][11]

  • Adjust the manufacturing process to minimize the conditions that favor nitrosamine formation.[7]

Q4: What are the typical acceptance criteria for impurities in Sitagliptin?

A4: The acceptance criteria for impurities are guided by regulatory bodies like the USP and ICH. For example, the United States Pharmacopeia (USP) monograph for sitagliptin tablets specifies a limit of not more than (NMT) 0.2% for the alkene impurities 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin.[3] For genotoxic impurities like NTTP, the acceptable intake limit is much lower, at 37 ng per day.[10]

Q5: What analytical techniques are recommended for impurity profiling of Sitagliptin?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for the separation and quantification of Sitagliptin and its impurities.[9][12] For highly sensitive detection of genotoxic impurities like NTTP, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is recommended.[6][8][10][11]

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Impurities

ImpurityAnalytical MethodLODLOQ
7-Nitroso Impurity (NTTP)UPLC-MS/MS0.002 ppm0.005 ppm
Impurity 1HPLC1.4 µg/mL2.8 µg/mL
Impurity 2HPLC0.5 µg/mL2.1 µg/mL

Data sourced from multiple studies.[6][13]

Table 2: Regulatory and Reported Limits for Sitagliptin Impurities

ImpurityLimitSource
3-desamino-2,3-dehydrositagliptinNMT 0.2%USP
3-desamino-3,4-dehydrositagliptinNMT 0.2%USP
7-Nitroso Impurity (NTTP)37 ng/dayFDA

NMT: Not More Than[3][10]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Quantification of 7-Nitroso Impurity (NTTP)

This protocol is adapted from a validated method for the determination of the 7-nitroso impurity in Sitagliptin.[6][8][11]

  • Chromatographic System:

    • Instrument: Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS).

    • Column: Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm particle size).[6]

    • Column Temperature: 40 °C.[6]

    • Mobile Phase A: 0.12% formic acid in water.[6]

    • Mobile Phase B: Methanol.[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Injection Volume: To be optimized based on system sensitivity.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion polarity.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Q1/Q3 Transition for 7-nitroso impurity: 221.9 / 191.9.[8]

    • Mass Spectrometer Parameters:

      • DP (Declustering Potential): 40

      • EP (Entrance Potential): 10

      • CE (Collision Energy): 15

      • CAD (Collision Gas): Medium

      • GS1 (Nebulizer Gas): 45

      • MS Temperature: 400 °C.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the Sitagliptin sample in water.

    • Prepare standard solutions of the 7-nitroso impurity in water at known concentrations to establish a calibration curve.

  • Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[6] The method should be linear in the range of 0.005 to 0.06 ppm.[6]

Protocol 2: General RP-HPLC Method for Process-Related Impurities

This protocol provides a general framework for the analysis of various process-related impurities in Sitagliptin.[9][12][14]

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatography with UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 column is commonly used (e.g., Zorbax Eclipse XDB C18, 150×4.6 mm, 5µm).[12]

    • Column Temperature: Ambient or controlled (e.g., 40 °C).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:

      • Acetonitrile:water (65:35 v/v).[9]

      • 0.01M KH2PO4 (pH 2.5):Methanol (50:50 v/v).[12]

      • 0.02 M phosphate buffer (pH 7) and acetonitrile with a linear gradient.[14]

    • Flow Rate: Typically 0.7 to 1.2 mL/min.[9][12][14]

    • Detection Wavelength: 205 nm, 267 nm, or 290 nm, depending on the impurity being analyzed.[9][12][15]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the Sitagliptin sample in a suitable diluent (e.g., the mobile phase).

    • Prepare stock solutions of the impurity reference standards in HPLC-grade acetonitrile or water.

    • Prepare working standards and sample solutions at appropriate concentrations within the linear range of the detector.

  • Method Validation:

    • Validate the method as per ICH guidelines for parameters such as accuracy, precision, specificity, linearity, and robustness.

Visualizations

impurity_formation cluster_synthesis Sitagliptin Synthesis cluster_impurities Impurity Formation Pathways Start_Mat Starting Materials Intermediates Intermediates (e.g., β-ketoamide, enamine) Sitagliptin_API Sitagliptin API Intermediates->Sitagliptin_API Asymmetric Hydrogenation Ketoamide_Imp Ketoamide Impurity Intermediates->Ketoamide_Imp Incomplete Reduction Enamine_Imp Enamine Impurity Intermediates->Enamine_Imp Incomplete Hydrogenation NTTP_Imp 7-Nitroso Impurity (NTTP) Intermediates->NTTP_Imp Reaction with Nitrite Salts Alkene_Imp Alkene Impurities Sitagliptin_API->Alkene_Imp Acid-catalyzed Elimination

Caption: Formation pathways of common process-related impurities in Sitagliptin synthesis.

analytical_workflow cluster_hplc RP-HPLC Analysis cluster_uplc_ms UPLC-MS/MS Analysis (for Genotoxic Impurities) Sample_Prep Sample Preparation (Dissolution, Dilution) Injection Injection into Chromatographic System Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Mobile Phase) Injection->HPLC_System UPLC_MS_System UPLC-MS/MS System (C18 Column, Gradient Elution) Injection->UPLC_MS_System UV_Detector UV/PDA Detector HPLC_System->UV_Detector Data_Analysis_HPLC Data Analysis (Peak Integration, Quantification) UV_Detector->Data_Analysis_HPLC Report Impurity Profile Report Data_Analysis_HPLC->Report MS_Detector Tandem Mass Spectrometer (MRM Mode) UPLC_MS_System->MS_Detector Data_Analysis_MS Data Analysis (Trace Level Quantification) MS_Detector->Data_Analysis_MS Data_Analysis_MS->Report

Caption: General analytical workflow for the identification and quantification of impurities in Sitagliptin.

References

Technical Support Center: Synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and yield optimization of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the manufacturing of Sitagliptin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (CAS No: 769195-26-8) is a beta-keto ester that serves as a crucial building block in the synthesis of Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[1][2] Its specific chemical structure is essential for the efficient construction of the final active pharmaceutical ingredient (API).[1]

Q2: What is the general synthetic strategy for this molecule?

A2: The most common and efficient method is a three-stage process. It begins with the activation of (2,4,5-trifluorophenyl)acetic acid, followed by a magnesium-mediated condensation with a malonic acid monoester, and concludes with the formation of the final product.[2] This process is a variation of the Claisen condensation.

Q3: What are the key physical properties of this compound?

A3: It is typically a pale yellow to light yellow solid with a melting point of approximately 40-41°C.[1]

Q4: What are the typical purity and yield for this synthesis?

A4: With an optimized protocol, a yield of around 83% and an HPLC purity of greater than 95% can be achieved.[2]

Q5: Are there any particular safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Reagents and Materials
ReagentMolar Mass ( g/mol )
(2,4,5-Trifluorophenyl)acetic acid190.11
1,1'-Carbonyldiimidazole (CDI)162.15
Monomethyl monopotassium malonate170.18
Triethylamine (TEA)101.19
Magnesium chloride (MgCl₂)95.21
Acetonitrile (anhydrous)41.05
Isopropanol60.10
Water (deionized)18.02
Sodium sulfate (anhydrous)142.04

Synthesis Workflow Diagram

G cluster_stage1 Stage 1: Activation of Carboxylic Acid cluster_stage2 Stage 2: Preparation of Magnesium Enolate cluster_stage3 Stage 3: Condensation and Product Formation a (2,4,5-Trifluorophenyl)acetic acid + 1,1'-Carbonyldiimidazole (CDI) b Acetonitrile 3.5 hours a->b Reaction e Activated Acid (from Stage 1) + Magnesium Enolate (from Stage 2) c Monomethyl monopotassium malonate + Triethylamine + Magnesium Chloride d Acetonitrile 50°C, 8 hours c->d Reaction f Acetonitrile 30°C, 26 hours e->f Reaction g Workup and Purification f->g h This compound g->h

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Stage 1: Activation of (2,4,5-Trifluorophenyl)acetic acid

  • To a solution of (2,4,5-trifluorophenyl)acetic acid in anhydrous acetonitrile, add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.

  • Stir the mixture for 3.5 hours to ensure complete activation of the carboxylic acid. The formation of the acylimidazolide can be monitored by TLC.

Stage 2: Preparation of the Magnesium Enolate

  • In a separate reaction vessel, suspend monomethyl monopotassium malonate and magnesium chloride in anhydrous acetonitrile.

  • Add triethylamine to the suspension.

  • Heat the mixture to 50°C and stir for 8 hours to form the magnesium enolate of the malonate.

Stage 3: Condensation Reaction

  • Cool the activated carboxylic acid solution from Stage 1 to 30°C.

  • Slowly add the magnesium enolate suspension from Stage 2 to the activated acid solution.

  • Maintain the reaction temperature at 30°C and stir for approximately 26 hours. Monitor the reaction progress by TLC.

Workup and Purification

  • Upon completion, quench the reaction with an aqueous acid solution (e.g., dilute HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product as an oil.

  • For purification, dissolve the crude oil in isopropanol and cool the solution.

  • Slowly add water to induce crystallization.

  • Stir the resulting slurry for several hours to maximize precipitation.

  • Filter the solid, wash with a cold mixture of isopropanol and water, and dry under vacuum to afford the pure this compound.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Incomplete formation of the magnesium enolate.- Degradation of reagents due to moisture.- Ensure complete dissolution of CDI and stir for the recommended time. Confirm activation via TLC.- Ensure all reagents for the enolate formation are added correctly and the mixture is heated for the specified duration.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Continue stirring and monitor the reaction by TLC until the starting material is consumed.- Ensure the reaction temperature is maintained at the specified values for each stage.
Formation of Side Products - Self-condensation of the malonate: Can occur if the activated acid is added too slowly or if there are temperature fluctuations.- Hydrolysis of the ester: Presence of water in the reaction mixture.- Decarboxylation of the product: Can happen at elevated temperatures during workup or purification.- Maintain a steady addition rate and temperature control.- Use anhydrous solvents and reagents.- Avoid excessive heating during solvent removal and purification.
Difficulty in Crystallization - Product is too oily or impure.- Incorrect solvent ratio for crystallization.- Purify the crude product by column chromatography before crystallization.- Adjust the isopropanol/water ratio. Seeding with a small crystal of the pure product can also induce crystallization.
Product is a different color than expected (not pale yellow) - Presence of colored impurities from starting materials or side reactions.- Treat the crude product with activated carbon before crystallization.- Recrystallize the product multiple times if necessary.

Yield Optimization Strategies

The yield of this compound is sensitive to several factors. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterVariationEffect on YieldRationale
Base for Condensation Triethylamine (TEA) vs. other organic basesTEA in combination with MgCl₂ provides high yields.The MgCl₂/TEA system effectively promotes the formation of the magnesium enolate, which is a key intermediate for the C-acylation reaction.
Stronger, non-nucleophilic bases (e.g., LDA)May improve yield in some cases by ensuring complete enolate formation.Minimizes side reactions but can be more expensive and require stricter anhydrous conditions.
Solvent AcetonitrileGood solvent for all reagents, leading to a reported high yield.[2]Facilitates both the activation and condensation steps.
Tetrahydrofuran (THF)Can also be used, but may require longer reaction times.The solubility of the magnesium salts may differ, affecting the reaction rate.
Temperature Control Strict adherence to specified temperaturesCrucial for minimizing side reactions and maximizing yield.Higher temperatures can lead to decomposition and side product formation, while lower temperatures can result in an incomplete reaction.
Purity of Reagents Use of high-purity, anhydrous reagentsEssential for achieving high yields and purity.Moisture can lead to hydrolysis of the activated acid and the final product, significantly reducing the yield.

References

Technical Support Center: Purification of Trifluoromethylated β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of trifluoromethylated β-ketoesters. It is intended for researchers, scientists, and professionals in drug development who work with these valuable but often challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying trifluoromethylated β-ketoesters?

The purification of trifluoromethylated β-ketoesters is often complicated by their unique chemical properties. Key challenges include:

  • Hydrolytic Instability: The strong electron-withdrawing nature of the trifluoromethyl group makes the ester susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup.[1][2] This can lead to the formation of the corresponding β-keto acid, which may decarboxylate upon heating.[2]

  • Silica Gel Mediated Decomposition: These compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Keto-Enol Tautomerism: Trifluoromethyl β-dicarbonyl compounds exist as a mixture of keto and enol tautomers.[3] These tautomers can sometimes separate or interconvert during chromatography, leading to broad peaks and difficult purification.

  • Formation of Hydrates: The electrophilic ketone carbonyl can be hydrated, especially in the presence of water. While these hydrates can sometimes be reversed upon purification, they can complicate analysis of crude mixtures.[4]

  • Volatility: Lower molecular weight esters can be volatile, leading to product loss during solvent removal under high vacuum.

Q2: How does the keto-enol tautomerism of these compounds affect purification?

Trifluoromethyl-β-diketones, and by extension β-ketoesters, often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding.[3] During chromatography, the different polarities of the keto and enol forms can lead to peak broadening or even separation into two distinct peaks.[5] The equilibrium between tautomers can be influenced by the solvent system and the stationary phase, making consistent elution challenging.

Q3: What are typical impurities found in crude trifluoromethylated β-ketoester reactions?

Common impurities depend on the synthetic route (e.g., Claisen condensation), but often include:

  • Unreacted starting materials, such as the initial ester and the trifluoroacetylating agent.

  • Side-products from self-condensation of the starting ester.

  • Byproducts from the decomposition of the trifluoromethyl anion source, if used.[4]

  • Hydrolyzed β-keto acid and its decarboxylation product (a methyl ketone).

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low yield or decomposition of the product during silica gel column chromatography.

  • Cause A: Acidity of Silica Gel. Standard silica gel is acidic and can catalyze the decomposition or hydrolysis of sensitive substrates.

  • Troubleshooting A:

    • Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common method is to flush the packed column with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) before loading the sample.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).

    • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Cause B: Presence of Water. Water in the crude product or solvent system can lead to hydrolysis on the column.

  • Troubleshooting B:

    • Ensure the crude product is thoroughly dried before purification. Use drying agents like MgSO₄ or Na₂SO₄ on the organic extracts and ensure complete removal of the drying agent.

    • Use anhydrous solvents for the chromatography mobile phase.

Issue 2: The purified product appears as multiple spots on TLC or multiple peaks in GC/LC-MS.

  • Cause: Keto-Enol Tautomerism. The spots or peaks may represent the separable keto and enol forms of your product.[3][5]

  • Troubleshooting:

    • Confirm Tautomers: Combine the fractions corresponding to the different peaks/spots and re-analyze by ¹H NMR or ¹⁹F NMR. If they are tautomers, you will see a single set of signals corresponding to the equilibrium mixture in solution.

    • Modify Mobile Phase: Adding a small amount of a polar, protic solvent like methanol to the mobile phase can sometimes accelerate the interconversion of tautomers on the column, leading to a single, averaged peak.

    • Derivatization: If separation is unavoidable and characterization is difficult, consider derivatizing the compound to a form that does not tautomerize (e.g., forming an enol ether) for analytical purposes.

Issue 3: Difficulty removing a polar, baseline impurity.

  • Cause: Hydrolyzed β-Keto Acid. The product may have partially hydrolyzed to the corresponding carboxylic acid during the workup.

  • Troubleshooting:

    • Aqueous Wash: Before chromatography, perform a mild basic wash of the crude product solution (e.g., with a saturated NaHCO₃ solution) to extract the acidic impurity into the aqueous layer. Be cautious, as a strong base or prolonged exposure can promote further hydrolysis of the desired ester.

    • Acidic Wash: If the impurity is a basic byproduct (e.g., from certain reagents), a dilute acidic wash (e.g., 1M HCl) can be effective.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a typical purification workflow and a decision-making process for troubleshooting decomposition during chromatography.

G Diagram 1: General Purification Workflow cluster_workflow Diagram 1: General Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., quench, washes) Crude->Workup Extract Solvent Extraction Workup->Extract Dry Drying (e.g., MgSO4) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Purification Step Concentrate->Purify Column Column Chromatography Purify->Column Most Common Distill Distillation Purify->Distill If liquid & stable Recrystal Recrystallization Purify->Recrystal If solid Analyze Purity Analysis (NMR, LC-MS, GC) Column->Analyze Distill->Analyze Recrystal->Analyze Pure Pure Product Analyze->Pure G Diagram 2: Troubleshooting Product Decomposition on Silica cluster_troubleshooting Diagram 2: Troubleshooting Product Decomposition on Silica Start Problem: Low yield after silica column CheckTLC Does TLC of crude show decomposition on the plate? Start->CheckTLC YesTLC YES CheckTLC->YesTLC Decomposition observed NoTLC NO CheckTLC->NoTLC Plate looks clean Cause Cause is likely silica acidity or prolonged contact time YesTLC->Cause CheckVol Is the product low molecular weight and potentially volatile? NoTLC->CheckVol Solution1 Solution: 1. Use neutralized silica (add 0.5% Et3N to eluent). 2. Use alternative stationary phase (e.g., Alumina). 3. Run flash chromatography. Cause->Solution1 YesVol YES CheckVol->YesVol NoVol NO CheckVol->NoVol CauseVol Cause may be product loss during solvent removal YesVol->CauseVol Other Consider other loss mechanisms (e.g., incomplete elution, hydrolysis in workup). NoVol->Other SolutionVol Solution: 1. Avoid high vacuum. 2. Use lower temperatures during concentration. CauseVol->SolutionVol

References

Technical Support Center: Recrystallization of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 769195-26-8), a key intermediate in the synthesis of Sitagliptin.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and similar fluorinated β-keto esters.

Issue Potential Cause(s) Recommended Solution(s)
Compound "oils out" or forms an amorphous solid instead of crystals. - The solution is too supersaturated. - The cooling rate is too rapid. - The chosen solvent is not optimal, leading to precipitation above the compound's melting point.- Add a small amount of additional hot solvent to the mixture and redissolve the oil. Allow it to cool more slowly. - Consider a different solvent or a solvent mixture. For instance, if using a single solvent, try adding a co-solvent in which the compound is less soluble. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Introduce a seed crystal of the pure compound, if available.
No crystal formation upon cooling. - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent at low temperatures.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - If using a solvent mixture, slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly. - Place the solution in an ice bath or refrigerator to further decrease the solubility, but be mindful that rapid cooling can lead to smaller, less pure crystals.
Low recovery of crystalline material. - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization occurred during hot filtration, resulting in loss of product on the filter paper.- To check the mother liquor for dissolved product, take a small sample and evaporate the solvent. If a significant amount of solid remains, concentrate the mother liquor and cool to obtain a second crop of crystals. - To prevent premature crystallization, use a heated funnel during filtration and a minimal amount of hot solvent to pre-wet the filter paper.
Crystals are colored or appear impure. - The initial material has a high level of impurities. - Some impurities are co-crystallizing with the product.- Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel. - Perform a second recrystallization of the obtained crystals. - If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration may help to adsorb it. Use charcoal sparingly as it can also adsorb the desired product.
Difficulty filtering the crystals. - The crystals are too fine (powder-like).- This is often a result of cooling the solution too quickly. Repeat the recrystallization with a slower cooling rate to encourage the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: this compound is typically an off-white to pale yellow solid.[2] Its melting point has been reported in the range of 40-41°C and 65-68°C.[2][3] This variation may depend on the purity and crystalline form of the material. It is reported to be soluble in ethanol and acetone.[3]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on its structure as a methyl ester and its reported solubility, good starting solvents to screen would be alcohols (like ethanol or isopropanol), ketones (like acetone), and esters (like ethyl acetate).[3] A single solvent system with ethanol or a two-solvent system such as ethanol/water or ethyl acetate/hexane could be effective. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q3: How can I improve the purity of my recrystallized product?

A3: To enhance purity, ensure that the cooling process is slow to allow for the selective formation of crystals of the desired compound. If impurities persist, a second recrystallization is often beneficial. For colored impurities, treatment with activated charcoal in the hot solution before filtration can be effective.

Q4: My compound is an oil at room temperature. Can I still use recrystallization?

A4: If your compound is an oil due to impurities, recrystallization can still be a viable purification method. The goal is to find a solvent system where the pure compound will crystallize, leaving the impurities that depress the melting point in the mother liquor. If the pure compound itself is a low-melting solid, cooling the solution in an ice bath or refrigerator will be necessary.

Experimental Protocols

Recommended Starting Protocol for Recrystallization

This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube at room temperature to assess solubility.

    • A good solvent will show low solubility at room temperature but high solubility upon heating.

    • If a single solvent is not ideal, test solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Property Value Source
CAS Number 769195-26-8[4][5]
Molecular Formula C₁₁H₉F₃O₃[4][5]
Molecular Weight 246.18 g/mol [4][5]
Appearance White to off-white or pale yellow to light yellow solid[2][3]
Melting Point 40-41°C or 65-68°C[2][3]
Solubility Soluble in ethanol, acetone[3]

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Solid C Dissolve in Minimal Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (Optional) C->D E Slow Cooling (Crystallization) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions1 Oiling Out Solutions cluster_solutions2 No Crystals Solutions cluster_solutions3 Low Yield Solutions Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol1_1 Add More Hot Solvent OilingOut->Sol1_1 Yes LowYield Low Yield? NoCrystals->LowYield No Sol2_1 Concentrate Solution NoCrystals->Sol2_1 Yes Success Successful Purification LowYield->Success No Sol3_1 Concentrate Mother Liquor LowYield->Sol3_1 Yes Sol1_2 Cool Slower Sol1_1->Sol1_2 Sol1_3 Change Solvent Sol1_2->Sol1_3 Sol1_3->Start Sol2_2 Add Anti-Solvent Sol2_1->Sol2_2 Sol2_3 Induce Nucleation Sol2_2->Sol2_3 Sol2_3->Start Sol3_2 Optimize Solvent Volume Sol3_1->Sol3_2 Sol3_2->Start

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Sitagliptin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of key Sitagliptin intermediates. The focus is on practical, actionable solutions to minimize the formation of critical byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Sitagliptin, and which is preferred for minimizing byproducts?

A1: The two main industrial routes are the asymmetric hydrogenation of a β-keto ester intermediate to form a chiral β-amino acid, and the enzymatic transamination of a prochiral ketone.[1][2] Merck's later-generation syntheses have increasingly favored the enzymatic approach. This biocatalytic route demonstrates higher enantioselectivity, leading to a significant reduction in the undesired (S)-enantiomer and other process-related impurities.[1][2][3] The enzymatic process can increase the overall yield by 10-13% and reduce total waste by 19% compared to the rhodium-catalyzed hydrogenation process.[1]

Q2: What are the most common byproducts encountered during the synthesis of Sitagliptin intermediates?

A2: Common impurities include:

  • Desamino-dehydrositagliptin: An unsaturated byproduct that can form under certain conditions.

  • Sitagliptin Dimer: A dimeric impurity that can arise during the coupling steps.

  • (S)-Sitagliptin: The undesired enantiomer of the final product.

  • Unreacted Intermediates: Such as the starting β-keto amide or enamine.

  • Degradation Products: Arising from hydrolysis or other decomposition pathways.

Q3: How can I monitor the formation of byproducts during my reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring reaction progress and purity. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol is typically employed. UV detection is commonly set around 210 nm or 267 nm. This technique can effectively separate Sitagliptin from its key intermediates and byproducts, allowing for their quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Sitagliptin intermediates, providing potential causes and actionable troubleshooting steps.

Issue 1: High Levels of the (S)-Enantiomer in Asymmetric Hydrogenation

Description: The asymmetric hydrogenation of the enamine intermediate is producing a low enantiomeric excess (ee), with significant contamination from the undesired (S)-Sitagliptin.

Troubleshooting Workflow:

G Troubleshooting High (S)-Enantiomer Formation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Quality start High (S)-Enantiomer Detected catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Assess Substrate Quality start->substrate catalyst_purity Check Ligand/Metal Purity catalyst->catalyst_purity catalyst_loading Verify Catalyst Loading catalyst->catalyst_loading catalyst_choice Screen Alternative Ligands (e.g., Josiphos variants) catalyst->catalyst_choice pressure Increase Hydrogen Pressure conditions->pressure temperature Decrease Reaction Temperature conditions->temperature solvent Screen Solvents (e.g., MeOH, EtOH, THF) conditions->solvent enamine_purity Verify Enamine Purity substrate->enamine_purity moisture Ensure Anhydrous Conditions substrate->moisture end Enantiomeric Excess Improved catalyst_choice->end temperature->end solvent->end moisture->end

Caption: Troubleshooting High (S)-Enantiomer Formation

Quantitative Data on Catalyst Performance:

Catalyst SystemHydrogen Pressure (psi)Temperature (°C)SolventConversion (%)Enantiomeric Excess (ee %) of (R)-SitagliptinReference
Rh(I)/t-Bu JOSIPHOS10050Methanol>9995[4]
[Ru(cymene)Cl]2 / (S)-Ts-DPEN43565Not SpecifiedHighLower than desired[5]
Nickel-based catalyst435-72560-70Not Specified>9975-92[6]
Rh-FerroLANE29090MethanolHigh>99[7]

Experimental Protocol: Asymmetric Hydrogenation of Enamine Intermediate

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)Cl]2) and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in degassed methanol. Stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a pressure reactor, dissolve the enamine intermediate in degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the reactor. Seal the reactor, purge with nitrogen, then with hydrogen. Pressurize the reactor to 100-250 psi with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing by HPLC for conversion and enantiomeric excess.

  • Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen. The catalyst can be removed by filtration, and the product isolated by crystallization.

Issue 2: Formation of Desamino-dehydrositagliptin Impurity

Description: The final product is contaminated with the desamino-dehydrositagliptin impurity, often observed as two different alkene regioisomers.

Troubleshooting Workflow:

G Minimizing Desamino-dehydrositagliptin cluster_coupling Amide Coupling cluster_hydrolysis Ester Hydrolysis start Desamino-dehydrositagliptin Detected coupling Amide Coupling Step Optimization start->coupling hydrolysis Hydrolysis Conditions Control start->hydrolysis coupling_reagent Screen Coupling Reagents (EDC, HOBt, etc.) coupling->coupling_reagent base Select Non-nucleophilic Base (e.g., NMM, Et3N) coupling->base solvent Optimize Solvent (e.g., DMF, THF) coupling->solvent acid_conc Use Dilute Acid (e.g., 3M HCl) hydrolysis->acid_conc base_conc Avoid Strong Base Hydrolysis hydrolysis->base_conc temp_control Maintain Low Temperature hydrolysis->temp_control end Impurity Level Reduced base->end acid_conc->end

Caption: Minimizing Desamino-dehydrositagliptin

Quantitative Data on Amide Coupling Conditions:

Coupling ReagentBaseSolventYield of Desired Product (%)Reference
(COCl)2Et3NTHF71
EDC/HOBtNMMDMF68-76

Experimental Protocol: Amide Coupling to Synthesize Alkene Impurity Precursor

  • Acid Dissolution: Dissolve the carboxylic acid precursor in anhydrous DMF and cool to 0°C.

  • Activation: Add EDC·HCl and HOBt and stir at 0°C for 30 minutes.

  • Amine Addition: Add the triazolopiperazine hydrochloride salt followed by the dropwise addition of N-methylmorpholine (NMM).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Issue 3: Low Conversion in Enzymatic Transamination of Pro-Sitagliptin Ketone

Description: The enzymatic conversion of the pro-sitagliptin ketone to the chiral amine is incomplete, resulting in low yield and high levels of unreacted starting material.

Troubleshooting Workflow:

G Optimizing Enzymatic Transamination cluster_enzyme Enzyme Activity cluster_conditions Reaction Parameters cluster_byproduct Byproduct Inhibition start Low Ketone Conversion enzyme_activity Assess Enzyme Activity start->enzyme_activity reaction_conditions Optimize Reaction Parameters start->reaction_conditions byproduct_inhibition Address Byproduct Inhibition start->byproduct_inhibition enzyme_loading Increase Enzyme Loading enzyme_activity->enzyme_loading cofactor Ensure Sufficient PLP Cofactor enzyme_activity->cofactor immobilization Consider Enzyme Immobilization enzyme_activity->immobilization ph Optimize pH (typically 8.0-9.0) reaction_conditions->ph temperature Optimize Temperature (e.g., 37-40°C) reaction_conditions->temperature amine_donor Increase Amine Donor Concentration reaction_conditions->amine_donor cosolvent Use Co-solvent (e.g., DMSO) for Solubility reaction_conditions->cosolvent benzaldehyde_removal Implement Benzaldehyde Removal System (if using benzylamine) byproduct_inhibition->benzaldehyde_removal acetone_removal Consider Acetone Removal (if using isopropylamine) byproduct_inhibition->acetone_removal end Conversion Rate Increased amine_donor->end cosolvent->end benzaldehyde_removal->end

Caption: Optimizing Enzymatic Transamination

Quantitative Data on Enzymatic Reaction Parameters:

Substrate Concentration (mM)Amine Donor (Benzylamine) Concentration (mM)Co-solventConversion (%)Isolated Yield (%)Reference
10-100--72-91-[8]
100300-~7061[8]
200 g/L (prositagliptin ketone)Isopropylamine50% DMSO>99.9592[1]

Experimental Protocol: Enzymatic Transamination of Pro-Sitagliptin Ketone

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 200 mM Tris-HCl, pH 8.0). Add the pro-sitagliptin ketone, the amine donor (e.g., benzylamine or isopropylamine), and the pyridoxal-5'-phosphate (PLP) cofactor. If substrate solubility is an issue, a co-solvent like DMSO can be used.

  • Enzyme Addition: Add the transaminase enzyme to the reaction mixture. If byproduct inhibition is a concern (e.g., from benzaldehyde when using benzylamine), a system for its removal, such as a coupled reaction with an aldehyde reductase, can be included.

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 37°C) with agitation. Monitor the pH and adjust as necessary.

  • Monitoring: Track the conversion of the ketone to the amine using HPLC.

  • Work-up and Isolation: Once the reaction reaches completion, the enzyme can be removed (e.g., by filtration if immobilized), and the product can be extracted and purified.

By carefully controlling reaction parameters and understanding the potential for byproduct formation, researchers can significantly improve the yield and purity of Sitagliptin intermediates, leading to a more efficient and robust synthetic process.

References

Technical Support Center: Managing Thermal Stability in Fluorinated Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing thermal stability during the synthesis of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability challenges during the synthesis of fluorinated intermediates?

The synthesis of fluorinated intermediates often involves highly reactive and energetic reagents, which can lead to significant thermal stability challenges. Key issues include:

  • High Exothermicity: Fluorination reactions are often highly exothermic, releasing a significant amount of heat.[1] Without proper control, this can lead to a rapid increase in temperature, potentially causing side reactions, degradation of products and reagents, or even a dangerous thermal runaway.[1][2]

  • Reagent Instability: Many common fluorinating agents, such as diethylaminosulfur trifluoride (DAST), are thermally unstable and can decompose violently when heated.[2][3] This decomposition can be initiated at unexpectedly low temperatures, posing a significant safety risk, especially during scale-up.

  • Corrosive and Toxic Reagents: The use of corrosive and volatile chemicals like fluorine gas and anhydrous hydrogen fluoride (HF) necessitates specialized equipment to ensure safe containment and handling.[1] Some reagents can also generate free HF, which is highly corrosive and toxic.[4][5]

  • Gas-Liquid Phase Reactions: Many fluorination processes involve gas-liquid reactions, which can be limited by mass transfer.[1] Poor mixing can lead to localized "hot spots" where the reaction rate is much higher, increasing the risk of thermal instability.

  • Scale-Up Difficulties: Challenges that are manageable on a small laboratory scale can become critical during scale-up.[2][6] The decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation more difficult, increasing the risk of thermal runaway.[7]

Q2: What are the key safety precautions to consider when working with common fluorinating reagents?

Safety is paramount when handling fluorinating reagents. The following precautions should always be taken:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.[2]

  • Ventilation: All work should be conducted in a well-ventilated fume hood.[2]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and that all reactants and solvents are anhydrous, as many fluorinating agents react violently with water.[2][3]

  • Controlled Reagent Addition: Add the fluorinating agent slowly and in a controlled manner, often at low temperatures, to manage the exotherm.[2]

  • Temperature Monitoring: Continuously monitor the reaction temperature using a reliable thermometer or thermocouple.[3]

  • Emergency Plan: Have an emergency cooling plan and appropriate quenching agents readily available.[3] For quenching, the reaction mixture can be slowly added to a cold, saturated sodium bicarbonate solution.[2]

Q3: How can flow chemistry improve the thermal stability and safety of fluorination reactions?

Continuous flow chemistry offers significant advantages for managing thermal stability in fluorination reactions:[8][9][10]

  • Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for more efficient heat dissipation and precise temperature control.[1]

  • Smaller Reaction Volumes: At any given time, only a small amount of the reaction mixture is in the reactor, minimizing the potential hazard of a runaway reaction.

  • Improved Mixing: The small dimensions of flow reactors facilitate rapid and efficient mixing of reactants, which is particularly beneficial for gas-liquid reactions.[1]

  • Safer Handling of Hazardous Reagents: Flow systems can be designed to generate and consume hazardous reagents in situ, avoiding the need to store large quantities of unstable or toxic materials.[9]

  • Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which avoids the heat transfer challenges associated with larger batch reactors.[8]

Q4: What are some of the more thermally stable fluorinating reagents available?

In recent years, several new fluorinating reagents with enhanced thermal stability have been developed to address the safety concerns associated with traditional reagents like DAST. These include:

  • XtalFluor-E and XtalFluor-M: These are crystalline solids that are significantly more stable and easier to handle than DAST and its analogs.[4][5] They do not generate highly corrosive free HF and can be used in standard borosilicate glass vessels.[5]

  • Fluolead: This is another crystalline nucleophilic fluorinating agent with high thermal stability.[4] It can be handled in air, does not fume, and reacts slowly with water.[4]

  • Deoxo-Fluor: While still requiring careful handling, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is known to be more thermally stable than DAST.[3][11]

Troubleshooting Guides

Issue 1: Low Yield of Fluorinated Product
Potential Cause Recommended Solution(s)
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, LC-MS, TLC) to ensure it has gone to completion.[2][11] Consider increasing the reaction time or temperature cautiously.[11]
Reagent Decomposition Use a fresh bottle of the fluorinating reagent, as they can degrade over time, especially if not stored under anhydrous conditions.[11] Add the reagent at a low temperature to control the exotherm and prevent premature decomposition.[2]
Moisture Contamination Ensure all glassware is thoroughly oven-dried before use.[2] Use anhydrous solvents and reagents.[2][3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Insufficient Reagent Increase the equivalents of the fluorinating reagent, particularly for sterically hindered substrates.[11]
Poor Leaving Group For deoxyfluorination of alcohols, consider converting the hydroxyl group to a better leaving group (e.g., a sulfonate ester) before fluorination.[11]
Issue 2: High Levels of Elimination Byproducts
Potential Cause Recommended Solution(s)
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, as elimination is often favored at higher temperatures.[2][11]
Strongly Basic Conditions If the reaction conditions are basic, this can promote E2 elimination.[11] If possible, use neutral or slightly acidic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base.[11]
Choice of Fluorinating Agent Consider using alternative fluorinating agents that are less prone to causing elimination, such as PyFluor or Deoxo-Fluor.[2] XtalFluor reagents have also been shown to produce significantly fewer elimination side products.[5]
Issue 3: Thermal Runaway or Uncontrolled Exotherm
Potential Cause Recommended Solution(s)
Rapid Reagent Addition Add the fluorinating agent dropwise at a low temperature to control the rate of heat generation.[2]
Poor Heat Dissipation Ensure efficient stirring to prevent localized hot spots. For larger scale reactions, use a jacketed reactor with a reliable cooling system.[3] Consider switching to a continuous flow setup for better thermal management.[1]
Incorrect Reaction Temperature Maintain the reaction temperature within the recommended range. For many fluorinations, this is between -78°C and room temperature.[2]
Reagent Instability Never heat thermally unstable reagents like DAST above their recommended temperature limit (e.g., 50°C for DAST).[3] Have an emergency cooling plan in place.[3]

Data Presentation

Table 1: Thermal Stability of Selected Fluorinating Reagents
ReagentAbbreviationTypeOnset Decomposition Temperature (°C)Notes
Diethylaminosulfur TrifluorideDASTNucleophilic~50 (violent decomposition)[3]Can decompose explosively upon heating.
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorNucleophilicMore thermally stable than DAST.[3][11]A safer alternative to DAST.
Diethylaminodifluorosulfinium TetrafluoroborateXtalFluor-ENucleophilicSignificantly more stable than DAST.[5]Crystalline solid, easier to handle.[4][5]
Morpholinodifluorosulfinium TetrafluoroborateXtalFluor-MNucleophilicSignificantly more stable than DAST.[5]Crystalline solid, easier to handle.[4][5]
4-tert-Butyl-2,6-dimethylphenylsulfur TrifluorideFluoleadNucleophilicHigh thermal stability.[4]Crystalline solid, can be handled in air.[4]
Table 2: Thermal Hazard Evaluation Parameters from Calorimetry Studies
Process/CompoundMethodOnset Temperature (°C)Adiabatic Temperature Rise (°C)Process Hazard Level
Fluorobenzotriazolone NitrationCalorimetry27.5 (Process Temp)81.865 (High)[12]
Nitration Quenching ProcessCalorimetry30.0 (Process Temp)191.745 (High)[12]
Fuming Nitric AcidDSC379.71-1 (Low)[12]
Fuming Sulfuric AcidDSC368.95-1 (Low)[12]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST

Disclaimer: This is a general protocol and must be adapted for specific substrates and scales. A thorough risk assessment must be conducted before carrying out this experiment.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in an anhydrous solvent (e.g., dichloromethane) in a thoroughly dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[11]

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equivalents) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.[11]

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture to a separate flask containing a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the remaining DAST.[2][11]

  • Workup: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography.

Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and heat of decomposition of a fluorinated intermediate or reaction mixture.

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the sample into a DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C).[12]

  • Data Acquisition: Run the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify exothermic events. The onset temperature of an exotherm indicates the temperature at which decomposition begins. The area under the exothermic peak can be integrated to calculate the heat of decomposition (ΔH).[13] These parameters are crucial for assessing the thermal risk of the material or process.[14]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Fluorinated Product cause1 Incomplete Reaction? start->cause1 cause2 Reagent Decomposition? start->cause2 cause3 Moisture? start->cause3 cause4 Insufficient Reagent? start->cause4 sol1a Monitor reaction (GC-MS, LC-MS) cause1->sol1a Yes sol1b Increase reaction time/temperature cause1->sol1b Yes sol2a Use fresh reagent cause2->sol2a Yes sol2b Add reagent at low temperature cause2->sol2b Yes sol3a Use anhydrous reagents/solvents cause3->sol3a Yes sol3b Dry glassware & use inert atmosphere cause3->sol3b Yes sol4 Increase reagent equivalents cause4->sol4 Yes Thermal_Runaway_Prevention title Preventing Thermal Runaway cat1 Control Reaction Rate title->cat1 cat2 Ensure Efficient Cooling title->cat2 cat3 Use Safer Reagents title->cat3 act1a Slow, dropwise reagent addition cat1->act1a act1b Maintain low reaction temperature cat1->act1b act2a Vigorous stirring cat2->act2a act2b Jacketed reactor for scale-up cat2->act2b act2c Consider flow chemistry cat2->act2c act3a Use thermally stable alternatives (e.g., XtalFluor) cat3->act3a

References

impact of raw material quality on Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This key intermediate is crucial for the production of various active pharmaceutical ingredients (APIs), most notably Sitagliptin, a widely used medication for type 2 diabetes.[1] The quality of raw materials is a critical factor that can significantly impact the yield, purity, and overall success of the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from raw material quality.

Issue Potential Cause Recommended Action Analytical Method
Low Yield of this compound Low Purity of 2,4,5-Trifluorophenylacetic Acid (TFPAA): Positional isomers or other organic impurities in TFPAA may not react or may lead to side reactions, consuming reactants and lowering the yield of the desired product.1. Verify TFPAA Purity: Request the Certificate of Analysis (CoA) from the supplier, ensuring the purity is >98% (GC). 2. Perform Impurity Profiling: Use HPLC to check for the presence of positional isomers and other impurities.[2] 3. Purify TFPAA: If significant impurities are detected, consider recrystallization of the TFPAA before use.HPLC, GC-MS[2][3]
Degradation or Low Purity of Meldrum's Acid: Meldrum's acid is sensitive to moisture and can hydrolyze over time. Impurities from its synthesis can also affect reactivity.1. Check Meldrum's Acid Quality: Use fresh, high-purity Meldrum's acid. 2. Ensure Proper Storage: Store Meldrum's acid in a tightly sealed container in a cool, dry place. 3. Test for Purity: Verify the purity of Meldrum's acid using techniques like melting point determination or spectroscopy.Melting Point, ¹H NMR, IR Spectroscopy
Presence of Moisture in Solvents or Reagents: Water can react with intermediates in the reaction, particularly the activated form of TFPAA, leading to the formation of byproducts and reduced yield.1. Use Anhydrous Solvents: Ensure all solvents (e.g., acetonitrile, dichloromethane) are dried using appropriate methods before use. 2. Handle Reagents in an Inert Atmosphere: Handle moisture-sensitive reagents under a dry, inert atmosphere (e.g., nitrogen or argon).Karl Fischer Titration
Formation of Significant Impurities in the Final Product Presence of Reactive Impurities in TFPAA: Impurities with similar functional groups in TFPAA can react in parallel with the main reaction, leading to the formation of related-substance impurities in the final product.1. Identify Impurities in Starting Material: Use GC-MS or LC-MS to identify the structure of impurities in the TFPAA.[2][3] 2. Optimize Reaction Conditions: Adjusting reaction temperature or the rate of addition of reagents may help to minimize the formation of certain impurities. 3. Purify the Intermediate: If byproducts are formed, an additional purification step for the crude product may be necessary.HPLC, LC-MS
Side Reactions of Meldrum's Acid: Impurities or improper reaction conditions can lead to side reactions of Meldrum's acid, such as self-condensation or decomposition.1. Control Reaction Temperature: Maintain the recommended reaction temperature to avoid decomposition of thermally sensitive intermediates. 2. Use High-Purity Meldrum's Acid: Ensure the Meldrum's acid used is of high purity to minimize potential side reactions.HPLC, TLC
Inconsistent Reaction Times or Stalled Reactions Inhibitors in Raw Materials: Trace amounts of certain impurities in the raw materials or solvents can act as inhibitors, slowing down or stalling the reaction.1. Use High-Purity Raw Materials: Source raw materials from reputable suppliers with stringent quality control. 2. Purify Solvents: If solvent contamination is suspected, purify the solvents before use.GC-MS analysis of raw materials and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the raw materials for the synthesis of this compound?

A1: The most critical raw materials are 2,4,5-Trifluorophenylacetic acid (TFPAA) and either monomethyl monopotassium malonate or Meldrum's acid.[4] For TFPAA, high purity (>98%) is essential, with particular attention to the absence of positional isomers.[2] For Meldrum's acid, high purity and low moisture content are crucial for optimal reactivity. The quality of solvents, particularly their water content, is also a critical factor.

Q2: What are the common impurities in commercial 2,4,5-Trifluorophenylacetic Acid (TFPAA) and how can they affect the synthesis?

A2: Common impurities can include positional isomers (e.g., 2,3,5-trifluorophenylacetic acid), residual starting materials from its own synthesis (such as malonic acid), and other organic byproducts.[2] These impurities can lead to lower yields of the desired product and the formation of difficult-to-remove impurities in the final this compound.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC analysis is a mixture of n-hexane and ethyl acetate.[4] For HPLC, a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) can be used to separate the starting materials, intermediates, and the final product.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by crystallization or column chromatography. One reported method involves concentrating the reaction mixture, followed by extraction and subsequent crystallization from a solvent/anti-solvent system like isopropyl alcohol and water.[4] The choice of purification method will depend on the impurity profile of the crude product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and raw material quality.

Materials:

  • 2,4,5-Trifluorophenylacetic acid (TFPAA)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Monomethyl monopotassium malonate

  • Triethylamine

  • Magnesium chloride

  • Anhydrous Acetonitrile

  • Hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate

  • Brine

  • Sodium sulfate

Procedure:

  • Activation of TFPAA: In a reaction vessel under an inert atmosphere, dissolve 2,4,5-Trifluorophenylacetic acid in anhydrous acetonitrile. Add 1,1'-Carbonyldiimidazole (CDI) portion-wise while maintaining the temperature. Stir the mixture for a few hours to ensure complete activation.

  • Preparation of the Malonate Complex: In a separate vessel, suspend monomethyl monopotassium malonate in anhydrous acetonitrile. Add triethylamine and magnesium chloride. Heat the mixture to around 50°C and stir for several hours.

  • Condensation Reaction: Cool the activated TFPAA solution and add it to the malonate complex suspension at a controlled rate, maintaining the reaction temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Add water and acidify with hydrochloric acid. Extract the product with a suitable organic solvent like MTBE. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude this compound by crystallization or column chromatography to achieve the desired purity.

Visualizations

experimental_workflow cluster_activation Activation of TFPAA cluster_malonate Malonate Complex Formation cluster_synthesis Synthesis cluster_purification Purification TFPAA 2,4,5-Trifluorophenylacetic Acid Activated_TFPAA Activated TFPAA Intermediate TFPAA->Activated_TFPAA CDI 1,1'-Carbonyldiimidazole CDI->Activated_TFPAA Acetonitrile1 Anhydrous Acetonitrile Acetonitrile1->Activated_TFPAA Condensation Condensation Reaction Activated_TFPAA->Condensation Malonate Monomethyl Monopotassium Malonate Malonate_Complex Malonate Complex Malonate->Malonate_Complex TEA Triethylamine TEA->Malonate_Complex MgCl2 Magnesium Chloride MgCl2->Malonate_Complex Acetonitrile2 Anhydrous Acetonitrile Acetonitrile2->Malonate_Complex Malonate_Complex->Condensation Crude_Product Crude Product Condensation->Crude_Product Workup Work-up & Isolation Crude_Product->Workup Purification Crystallization / Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product troubleshooting_low_yield Start Low Yield Observed Check_TFPAA Check Purity of 2,4,5-Trifluorophenylacetic Acid (TFPAA) Start->Check_TFPAA Check_Meldrum Check Quality of Meldrum's Acid / Malonate Start->Check_Meldrum Check_Solvents Check for Moisture in Solvents/Reagents Start->Check_Solvents Impurity_TFPAA Impurity Detected in TFPAA? Check_TFPAA->Impurity_TFPAA Degradation_Meldrum Meldrum's Acid Degraded? Check_Meldrum->Degradation_Meldrum Moisture_Detected Moisture Detected? Check_Solvents->Moisture_Detected Purify_TFPAA Purify TFPAA (e.g., Recrystallization) Impurity_TFPAA->Purify_TFPAA Yes Re_run Re-run Reaction Impurity_TFPAA->Re_run No Use_Fresh_Meldrum Use Fresh, High-Purity Meldrum's Acid Degradation_Meldrum->Use_Fresh_Meldrum Yes Degradation_Meldrum->Re_run No Dry_Solvents Use Anhydrous Solvents & Inert Atmosphere Moisture_Detected->Dry_Solvents Yes Moisture_Detected->Re_run No Purify_TFPAA->Re_run Use_Fresh_Meldrum->Re_run Dry_Solvents->Re_run

References

avoiding decarboxylation of β-keto acid intermediates in sitagliptin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sitagliptin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the challenges associated with the synthesis, particularly the prevention of decarboxylation of the β-keto acid intermediate.

Troubleshooting Guide: Avoiding Decarboxylation of the β-Keto Acid Intermediate

Decarboxylation of the β-keto acid intermediate is a critical challenge in several synthetic routes to sitagliptin, leading to reduced yields and the formation of impurities. The following guide provides solutions to common issues encountered during the synthesis.

Issue Potential Cause Recommended Solution
Low yield of the desired β-amino acid product with significant ketone byproduct formation. Spontaneous decarboxylation of the β-keto acid intermediate upon formation.- Temperature Control: Maintain low temperatures (ideally 0-5 °C) during the hydrolysis of the β-keto ester and subsequent workup steps.[1] - pH Management: Carefully control the pH during the workup. Neutralize the reaction mixture to a pH of approximately 7 using a mild acidic solution (e.g., 1 M NaHSO₄) while keeping the temperature low.[1] - Rapid Subsequent Steps: In enzymatic syntheses, couple the hydrolysis of the β-keto ester directly with the transamination step to prevent the accumulation of the unstable β-keto acid intermediate.
Inconsistent yields between batches. Variations in reaction time, temperature, or workup conditions.- Standardize Protocols: Strictly adhere to established and optimized protocols for reaction time, temperature, and workup procedures. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may be catalyzed by atmospheric components.
Formation of multiple unidentified byproducts. Degradation of the β-keto acid under harsh acidic or basic conditions during workup.- Mild Workup Conditions: Avoid strong acids or bases during extraction and purification. Use saturated sodium bicarbonate for washing and a mild drying agent like anhydrous sodium sulfate. - Chromatographic Purification: If necessary, purify the β-keto acid intermediate using column chromatography on neutral silica gel at room temperature to minimize on-column degradation.[1]
Difficulty in isolating the β-keto acid intermediate. The inherent instability of the β-keto acid leads to rapid decomposition upon concentration.- In-situ Use: Whenever possible, use the crude β-keto acid solution directly in the next synthetic step without isolation. - Low-Temperature Concentration: If isolation is necessary, concentrate the solution under reduced pressure at a low temperature (<30 °C).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the decarboxylation of the β-keto acid intermediate in sitagliptin synthesis?

A1: The β-keto acid intermediate in sitagliptin synthesis is prone to decarboxylation due to the presence of a ketone group at the β-position relative to the carboxylic acid. This structure allows for the formation of a stable six-membered cyclic transition state, which facilitates the elimination of carbon dioxide to form an enol intermediate that subsequently tautomerizes to the corresponding ketone byproduct.[2]

Q2: At what stages of the synthesis is decarboxylation most likely to occur?

A2: Decarboxylation is most prevalent during the hydrolysis of the corresponding β-keto ester to the β-keto acid and during the subsequent workup and purification steps. Elevated temperatures and acidic or basic conditions can significantly accelerate this unwanted side reaction.[1]

Q3: Are there any synthetic strategies that completely bypass the formation of the unstable β-keto acid intermediate?

A3: Yes, some of the later-generation syntheses of sitagliptin, such as Merck's asymmetric hydrogenation of an enamine, avoid the isolation of a β-keto acid intermediate altogether, thus circumventing the issue of decarboxylation.[3][4] Additionally, enzymatic cascade reactions that couple the hydrolysis of a β-keto ester with immediate transamination to the desired β-amino acid prevent the accumulation of the unstable β-keto acid.

Q4: Can protecting groups be used to prevent decarboxylation?

A4: Yes, the carboxylic acid functionality can be protected, for example, as an ester. The β-keto ester is generally more stable than the corresponding β-keto acid. The choice of the ester protecting group is crucial, as the deprotection conditions must be mild enough to avoid inducing decarboxylation. For instance, a tert-butyl ester can be removed under acidic conditions, which must be carefully controlled to minimize decarboxylation of the newly formed β-keto acid.

Q5: What analytical techniques are recommended for monitoring the decarboxylation process?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the reaction and the formation of the ketone byproduct.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) can effectively separate the starting material, the β-keto acid, the desired product, and the decarboxylated byproduct.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the synthesis of the sitagliptin β-amino acid intermediate, highlighting the impact of reaction conditions on yield and the mitigation of decarboxylation.

Table 1: Influence of pH on Enzymatic Transamination Yield

pHConversion (%)
7.092.3
8.0~70-80
9.0Lower (due to product inhibition)

Data adapted from an enzymatic synthesis study where pH was shown to influence product inhibition and overall conversion.[1]

Table 2: Effect of Temperature on Reaction Time and Yield in an Enzymatic Cascade

Temperature (°C)Reaction Time (h)Final Conversion (%)
3024~65
3712~70
4010~72

Illustrative data based on typical enzymatic reactions showing that higher temperatures can reduce reaction time but may also impact enzyme stability and byproduct formation.[5]

Experimental Protocols

Protocol 1: Mild Hydrolysis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to Minimize Decarboxylation

This protocol describes the saponification of the β-keto ester to the corresponding carboxylate salt, followed by a carefully controlled acidic workup.

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

  • Ethanol or Methanol

  • 1 M Potassium Hydroxide (KOH) aqueous solution

  • 1 M Sodium Bisulfate (NaHSO₄) aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in ethanol or methanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of 1 M KOH solution dropwise while maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Once the reaction is complete, maintain the temperature at 0 °C and carefully add 1 M NaHSO₄ solution dropwise to neutralize the mixture to a pH of ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure at a temperature below 30 °C.

  • The resulting crude β-keto acid should be used immediately in the next step.

Protocol 2: Enzymatic Cascade Synthesis of Sitagliptin β-Amino Acid Intermediate

This protocol outlines a one-pot enzymatic hydrolysis and transamination to avoid the isolation of the unstable β-keto acid.

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

  • Lipase/Esterase

  • Transaminase (ω-TA)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • DMSO (co-solvent)

Procedure:

  • In a temperature-controlled reactor, prepare a buffered solution (e.g., 200 mM Tris-HCl, pH 8.0).

  • Add the ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate substrate, typically dissolved in a minimal amount of DMSO.

  • Add the lipase or esterase and the transaminase enzymes.

  • Add the amine donor and the PLP cofactor.

  • Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, terminate the reaction by acidification (e.g., to pH 2 with HCl) to precipitate the enzymes.[5]

  • Centrifuge to remove the precipitated enzymes and proceed with the extraction and purification of the desired β-amino acid product.

Visualizations

Decarboxylation_Pathway cluster_conditions Factors Promoting Decarboxylation β-Keto Ester β-Keto Ester β-Keto Acid Intermediate β-Keto Acid Intermediate β-Keto Ester->β-Keto Acid Intermediate Hydrolysis (saponification) Enol Intermediate Enol Intermediate β-Keto Acid Intermediate->Enol Intermediate Decarboxylation (Heat, Acid/Base) Desired Product (e.g., Sitagliptin) Desired Product (e.g., Sitagliptin) β-Keto Acid Intermediate->Desired Product (e.g., Sitagliptin) Subsequent Reaction (e.g., Amidation) Ketone Byproduct Ketone Byproduct Enol Intermediate->Ketone Byproduct Tautomerization High Temperature High Temperature Strong Acid Strong Acid Strong Base Strong Base

Caption: Signaling pathway of β-keto acid decarboxylation.

Troubleshooting_Workflow start Low Yield of Desired Product check_byproduct Ketone byproduct detected? start->check_byproduct decarboxylation Decarboxylation is likely occurring check_byproduct->decarboxylation Yes other_issue Investigate other side reactions or incomplete conversion check_byproduct->other_issue No optimize_temp Lower reaction and workup temperature (0-5 °C) decarboxylation->optimize_temp optimize_pH Maintain neutral pH during workup decarboxylation->optimize_pH in_situ Use crude intermediate directly decarboxylation->in_situ

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Sitagliptin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, has spurred the development of numerous innovative and efficient synthetic strategies. The core of its synthesis lies in the stereoselective formation of the chiral β-amino acid moiety, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, and its coupling with the heterocyclic pyrazine core, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. This guide provides a comparative analysis of the prominent synthetic routes to these key intermediates, focusing on quantitative data, experimental protocols, and visual representations of the synthetic pathways.

I. Synthesis of the Chiral β-Amino Acid Intermediate: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

The synthesis of this crucial chiral intermediate is a focal point of Sitagliptin's manufacturing process. Key strategies include asymmetric hydrogenation of enamines and biocatalytic transamination.

A. Rhodium-Catalyzed Asymmetric Hydrogenation

A highly efficient and widely implemented method involves the asymmetric hydrogenation of a prochiral enamine precursor. This approach, developed by Merck, represents a significant advancement in green chemistry, minimizing waste and improving overall yield.[1][4][5]

Key Features:

  • High Enantioselectivity: Achieves excellent enantiomeric excess (ee), often exceeding 99%.[1][6][7][8]

  • High Yield: The key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence with an isolated yield of 82% and purity greater than 99.6 wt%.[1][4][5] The overall isolated yield for the manufacturing process can be up to 65%.[1][4]

  • Catalyst: Utilizes a Rhodium(I) catalyst with a chiral bisphosphine ligand, such as tBu JOSIPHOS.[1][4][9]

Quantitative Data Summary:

ParameterValueReference
Intermediate Yield82%[1][4][5]
Intermediate Purity>99.6 wt%[1][4][5]
Enantiomeric Excess (ee)up to 99%[10]
Overall Yieldup to 65%[1][4]
Catalyst Loadingas low as 0.15 mol%[1][4]

Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin

A solution of the enamine intermediate in a suitable solvent (e.g., methanol) is charged into a hydrogenation reactor. The Rh(I)/tBu JOSIPHOS catalyst is added under an inert atmosphere. The mixture is then subjected to hydrogen pressure at a controlled temperature until the reaction is complete. The catalyst is typically removed by filtration, and the product is isolated after solvent removal and crystallization.[1][5][9]

Synthetic Pathway:

G Prochiral_Enamine Prochiral Enamine Hydrogenation Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS, H2) Prochiral_Enamine->Hydrogenation Chiral_Amine (R)-Sitagliptin Precursor Hydrogenation->Chiral_Amine

Diagram 1: Rhodium-Catalyzed Asymmetric Hydrogenation Pathway.

B. Biocatalytic Transamination

An increasingly popular and environmentally friendly alternative to metal catalysis is the use of enzymes, particularly transaminases (TAs), for the asymmetric synthesis of the chiral amine.[11][12][13] This method offers high enantioselectivity and operates under mild reaction conditions.

Key Features:

  • High Enantioselectivity: Engineered transaminases can achieve enantiomeric excess values greater than 99%.[3]

  • Green Chemistry: Avoids the use of heavy metals and operates in aqueous media, reducing environmental impact.[3]

  • Substrate Scope: Directed evolution has been employed to develop robust (R)-selective TAs capable of converting sterically hindered ketones.[3]

Quantitative Data Summary:

ParameterValueReference
Conversion Rate93.1% (with cosolvent)[3]
Conversion Rate97.6% (cosolvent-free)[3]
Enantiomeric Excess (ee)>99%[3]
Isolated Yield61% (gram scale)[14]

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

A whole-cell biocatalyst expressing a suitable (R)-selective transaminase is suspended in a buffer solution. The prochiral ketone substrate and an amino donor (e.g., isopropylamine or benzylamine) are added to the reaction mixture.[3][12] The reaction is agitated at a controlled temperature and pH. Upon completion, the product is extracted from the reaction mixture and purified.

Synthetic Pathway:

G Prochiral_Ketone Prochiral Ketone Transamination Biocatalytic Transamination ((R)-selective Transaminase, Amino Donor) Prochiral_Ketone->Transamination Chiral_Amine (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Transamination->Chiral_Amine

Diagram 2: Biocatalytic Transamination Pathway.

II. Synthesis of the Pyrazine Intermediate: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

This heterocyclic core is another essential building block for Sitagliptin. Several synthetic routes have been reported for its preparation.[15][16]

Common Synthetic Approaches:

  • From Chloropyrimidine: This route involves a sequence of reactions including hydrazinolysis, acylation with trifluoroacetic anhydride, cyclization, and reduction.[16]

  • From Glycine Methyl Ester: A multi-step synthesis that includes reductive amination, protection, deprotection, cyclization, and methylation steps.[16]

  • From Ethyl Trifluoroacetate: This method starts with hydrazinolysis, followed by cyclization and nucleophilic substitution reactions.[16]

Due to the proprietary nature of industrial processes, detailed quantitative comparisons of these routes are not always publicly available. However, the choice of route often depends on the availability and cost of starting materials, as well as the scalability of the process.

General Synthetic Logic:

G Starting_Materials Starting Materials (e.g., Chloropyrimidine, Glycine derivatives) Reaction_Sequence Multi-step Synthesis (Hydrazinolysis, Cyclization, etc.) Starting_Materials->Reaction_Sequence Pyrazine_Core 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Reaction_Sequence->Pyrazine_Core

Diagram 3: General Synthetic Approach to the Pyrazine Core.

III. Coupling and Final Steps

The final stage of Sitagliptin synthesis involves the amide coupling of the chiral β-amino acid intermediate with the pyrazine core. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly employed.[2] The protecting groups are then removed to yield the final Sitagliptin product, which is often isolated as a phosphate salt.[2]

Experimental Protocol: Amide Coupling

To a solution of the protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in a suitable solvent like dichloromethane (DCM), the pyrazine hydrochloride, a coupling agent (e.g., EDCI/HOBt), and a base (e.g., diisopropylethylamine - DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The crude product is then worked up and purified, followed by deprotection to afford Sitagliptin.[2]

Final Assembly Workflow:

G Chiral_Amine (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative Coupling Amide Coupling (e.g., EDCI, HOBt, DIPEA) Chiral_Amine->Coupling Pyrazine_Core Pyrazine Core Pyrazine_Core->Coupling Protected_Sitagliptin Protected Sitagliptin Coupling->Protected_Sitagliptin Deprotection Deprotection Protected_Sitagliptin->Deprotection Sitagliptin Sitagliptin Deprotection->Sitagliptin

Diagram 4: Final Coupling and Deprotection Steps.

Conclusion

The synthesis of Sitagliptin intermediates has evolved significantly, with a strong emphasis on efficiency, stereoselectivity, and green chemistry. The rhodium-catalyzed asymmetric hydrogenation remains a benchmark for industrial production due to its high yield and enantioselectivity. However, biocatalytic transamination presents a compelling and sustainable alternative, offering excellent stereocontrol under mild conditions. The choice of a specific synthetic route in a research or industrial setting will depend on a variety of factors, including cost, scale, environmental impact, and available expertise. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development to make informed decisions.

References

The Vanguard of Sitagliptin Synthesis: A Comparative Guide to Alternatives for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, sustainable, and cost-effective pharmaceutical manufacturing processes is perpetual. In the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, the key intermediate, Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, has been central to traditional synthetic routes. However, recent advancements have ushered in a new era of synthetic strategies that bypass this intermediate, offering significant advantages in terms of process efficiency, environmental impact, and enantioselectivity. This guide provides a comprehensive comparison of these innovative alternatives, supported by experimental data and detailed protocols.

The primary alternatives to the classical synthesis involving this compound can be broadly categorized into two main approaches: biocatalytic asymmetric amination and alternative chemical syntheses, including asymmetric hydrogenation of enamines and phase-transfer catalytic aza-Michael addition. Each of these methodologies presents a unique set of advantages and challenges, which are detailed below.

Comparative Performance of Synthetic Routes

The following table summarizes the key performance indicators for the traditional route and its modern alternatives. The data clearly illustrates the superiority of the biocatalytic and second-generation asymmetric hydrogenation routes in terms of yield and enantioselectivity, while also highlighting the significant reduction in waste and use of heavy metals.

Synthetic Route Key Precursor Catalyst Overall Yield (%) Enantiomeric Excess (ee%) Key Advantages Key Disadvantages
Traditional Synthesis This compoundRuthenium-based catalyst~52%[1]HighEstablished processMultiple steps, use of heavy metals, moderate yield[1][2]
Asymmetric Hydrogenation Dehydrositagliptin (enamine)Rh(I)/(t)Bu JOSIPHOSup to 65%[3][4][5]>99.5%[3][4][5]High yield and enantioselectivity, reduced waste[3][4][5]Requires high pressure, use of expensive rhodium catalyst[6]
Biocatalytic Asymmetric Amination Prositagliptin KetoneEngineered Transaminase (e.g., from Arthrobacter sp.)~92%[7][8]>99.95%[9]"Green" process, high yield and enantioselectivity, mild conditions, avoids heavy metals[3][6][9]Requires enzyme development and optimization
Phase-Transfer Catalytic aza-Michael Addition (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-oneQuinine-derived C(9)-urea ammonium catalyst~41% (over 7 steps)[10][11]96%[10][11]Organocatalytic approach, avoids heavy metalsMulti-step process, lower overall yield compared to other alternatives[10][11]

Experimental Protocols

Asymmetric Hydrogenation of Dehydrositagliptin

This process, a significant improvement over the first-generation synthesis, involves the highly enantioselective hydrogenation of a key enamine intermediate.[3][4][5]

Experimental Workflow:

cluster_prep Preparation of Dehydrositagliptin cluster_hydro Asymmetric Hydrogenation start 2,4,5-Trifluorophenylacetic acid meldrums_acid Meldrum's acid start->meldrums_acid One-pot reaction triazolopiperazine 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine meldrums_acid->triazolopiperazine dehydro Dehydrositagliptin triazolopiperazine->dehydro catalyst Rh(I)/(t)Bu JOSIPHOS dehydro->catalyst Hydrogenation hydrogen H2 (gas) sitagliptin Sitagliptin prositagliptin Prositagliptin Ketone sitagliptin Sitagliptin prositagliptin->sitagliptin Transamination transaminase Engineered Transaminase (R-selective) amine_donor Amine Donor (e.g., Isopropylamine) byproduct Acetone amine_donor->byproduct start α,β-Unsaturated Phenylketone aza_michael Aza-Michael Addition start->aza_michael carbamate tert-butyl β-naphthylmethoxycarbamate carbamate->aza_michael adduct Aza-Michael Adduct aza_michael->adduct baeyer_villiger Baeyer-Villiger Oxidation adduct->baeyer_villiger ester 4-Methoxyphenyl Ester baeyer_villiger->ester hydrolysis Hydrolysis & Amide Coupling ester->hydrolysis deprotection Deprotections hydrolysis->deprotection sitagliptin Sitagliptin deprotection->sitagliptin

References

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is a cornerstone reaction in synthetic organic chemistry. These products are invaluable chiral building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The success of this transformation hinges on the selection of a highly efficient and stereoselective catalyst. This guide provides an objective comparison of prominent catalyst systems, supported by experimental data, to assist researchers in navigating the catalyst landscape.

Performance Comparison of Key Catalysts

The field of asymmetric hydrogenation is dominated by transition metal complexes, primarily those of Ruthenium, Rhodium, and Iridium, paired with chiral ligands. Ruthenium-based catalysts, particularly with diphosphine ligands like BINAP and its derivatives, are arguably the most studied and broadly applied for this transformation.[1][2] However, Iridium and other metal systems offer compelling alternatives, sometimes with superior performance under specific conditions.[1][3]

The following tables summarize the performance of various catalysts for the asymmetric hydrogenation of common β-ketoester substrates.

Table 1: Asymmetric Hydrogenation of Ethyl Acetoacetate (EAA)

Catalyst SystemS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)ee (%)Reference
RuBr₂[(R)-BINAP]10010025CH₂Cl₂/MeOH12>9998 (R)[2]
[RuI₂(p-cymene)]₂ / Ph-Solphos100,000---2010095-99[1]
Ru-(R-BINAP)@C-FDU-12 (Heterogeneous)-----91-9987-99[1]
(R,R)-i-Pr-BPE-RuBr₂500435MeOH/H₂O-10099.3[2]
Ir/(R)-SpiroPAP1000----93-9895.0-99.8[1]

Table 2: Asymmetric Hydrogenation of Other Representative β-Ketoesters

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp. (°C)SolventConversion (%)ee (%)Reference
Methyl acetoacetateRu(OCOCH₃)₂[(R)-BINAP]200010020MeOH>9999 (R)[4]
Methyl 3-oxovalerateRuCl₂[(S)-BINAP]200010030EtOH10099 (S)[5]
Ethyl benzoylacetateRuCl₂[(R)-BINAP]200010030EtOH10097 (R)[5]
Ethyl 4-chloro-3-oxobutanoateRuCl₂[(S)-BINAP]200010030EtOH10098 (S)[5]
Methyl 2,2-dimethyl-3-oxobutanoateRuCl₂[(R)-BINAP]-10023CH₂Cl₂9996 (R)[2]

Experimental Protocols & Methodologies

A standardized and reproducible protocol is crucial for achieving optimal results in asymmetric hydrogenation. Below is a representative methodology adapted from established procedures for Ru-BINAP catalyzed reactions.[2][4]

Representative Protocol: Asymmetric Hydrogenation of a β-Keto Ester using a Ru-BINAP Catalyst

1. Catalyst Preparation (in situ or pre-formed):

  • Pre-catalyst: Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (R)-BINAP) are typically used.

  • Activation: The pre-catalyst components are dissolved in an appropriate solvent (e.g., ethanol, methanol, or a mixture like CH₂Cl₂/MeOH) in a glovebox or under an inert atmosphere (Argon or Nitrogen). The mixture is stirred at a specified temperature (e.g., room temperature to 80°C) for a period (e.g., 10-30 minutes) to allow for the formation of the active catalytic species. For some procedures, trace amounts of acid like HCl can influence catalytic performance.[1][6]

2. Hydrogenation Reaction:

  • The β-ketoester substrate is added to the activated catalyst solution. The substrate-to-catalyst (S/C) ratio is a critical parameter and can range from 100 to over 100,000.[1][5]

  • The reaction vessel (e.g., a glass liner for an autoclave) is placed inside a high-pressure reactor.

  • The reactor is sealed and purged several times with hydrogen gas to remove air.

  • The reactor is then pressurized with hydrogen to the desired level (e.g., 4 to 100 atm).[2]

  • The reaction is stirred vigorously at a controlled temperature (e.g., 20°C to 80°C) for the required duration (e.g., 8 to 48 hours).[4][5]

3. Work-up and Product Analysis:

  • After the reaction is complete, the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The crude product can be purified by column chromatography on silica gel if necessary.

  • Conversion: Determined by ¹H NMR spectroscopy or Gas Chromatography (GC) analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee%): Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the product to a racemic standard.

Visualizing the Process

Experimental Workflow

The general procedure for a catalytic asymmetric hydrogenation experiment follows a logical sequence of steps, from preparation to analysis.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (e.g., [RuCl₂(p-cymene)]₂ + (R)-BINAP) Substrate_Prep Substrate & Solvent Preparation Mixing Mixing of Catalyst and Substrate Catalyst_Prep->Mixing Substrate_Prep->Mixing Reactor Transfer to Autoclave Mixing->Reactor Hydrogenation Pressurize with H₂ & Stir at Temp. Reactor->Hydrogenation Workup Work-up (Solvent Removal) Hydrogenation->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC/GC) Purification->Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Catalyst Selection Logic

Choosing the right catalyst system is critical and depends on several factors, primarily the substrate and the desired product stereochemistry.

Caption: Logical guide for catalyst system selection.

References

A Comparative Guide to the Validation of Analytical Methods for Sitagliptin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of various validated analytical methods for the quantification of impurities in Sitagliptin. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this widely used antidiabetic medication. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a basis for selecting the most appropriate method for specific analytical needs.

Comparison of Method Performance

The choice of an analytical method is contingent on factors such as the intended application (e.g., routine quality control, stability studies, impurity profiling), available instrumentation, and the required sensitivity and selectivity. The following tables summarize key validation parameters from various published methods, enabling an objective comparison of their performance.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1 (General Impurities)Method 2 (Stability Indicating)Method 3 (Enantiomeric Impurity)
Analyte(s) Sitagliptin & Process Impurities[1][2]Sitagliptin & Degradation Products[3][4]Sitagliptin & (S)-enantiomer[5]
Linearity Range 0.113-3.384 µg/mL (Impurities)[2][6]100-1000 µg/mL (Sitagliptin)[7][8]0.3-4.5 µg/mL ((S)-enantiomer)[5]
Correlation Coefficient (r²) > 0.999[2][6]0.9998[7][8]0.9991[5]
LOD -10 µg/mL (Sitagliptin)[7][8]-
LOQ 0.113 µg/mL (Impurities)[2][6]30 µg/mL (Sitagliptin)[7][8]-
Accuracy (% Recovery) 98.5-101.1%[2][6]-95.7-101.7%[5]

Table 2: Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterUPLC Method (Sitagliptin & Metformin Impurities)LC-MS/MS Method (7-Nitroso Impurity)
Analyte(s) Sitagliptin, Metformin & their impurities[9]7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][10][11] triazolo [4,3-a] pyrazine (NTTP)[10][11]
Linearity Range -0.005-0.06 ppm[10]
Correlation Coefficient (r²) -> 0.99[10]
LOD 0.2 µg/mL (Sitagliptin)[12]0.002 ppm[10]
LOQ 0.7 µg/mL (Sitagliptin)[12]0.005 ppm[10]
Accuracy (% Recovery) -80-120%[10][11]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on published and validated methods.

Method 1: RP-HPLC for General Process Impurities[1][2]

This method is suitable for the simultaneous determination of Sitagliptin and its process-related impurities.

  • Instrumentation : High-Performance Liquid Chromatograph with a PDA Detector.

  • Column : Kromasil C18 (250 mm x 4.6 mm, 5.0 µm).[1]

  • Mobile Phase A : 0.045% pH 4.5 Buffer and Acetonitrile (90:10).[1]

  • Mobile Phase B : Methanol and Acetonitrile (50:50).[1]

  • Gradient Program : A gradient program is used to ensure the separation of all impurities.

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 40°C.[1]

  • Detection Wavelength : 210 nm.[1]

  • Diluent : Methanol.[1]

Method 2: UPLC for Sitagliptin and Metformin Impurities[9]

This method is designed for the simultaneous determination of Sitagliptin and Metformin along with their respective impurities in combined dosage forms.

  • Instrumentation : Ultra-Performance Liquid Chromatograph.

  • Column : Aquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase A : 10 mM potassium dihydrogen phosphate and 2 mM hexane-1-sulfonic acid sodium salt (pH adjusted to 5.50 with diluted phosphoric acid).[9]

  • Mobile Phase B : Acetonitrile.[9]

  • Gradient Program : A gradient program is employed for optimal separation.

  • Flow Rate : Not specified.

  • Detection : Not specified.

Method 3: UPLC-MS/MS for 7-Nitroso Impurity[10]

This highly sensitive method is for the quantification of the potential genotoxic 7-nitroso impurity in Sitagliptin.

  • Instrumentation : Ultra-Performance Liquid Chromatograph with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).[10]

  • Column : Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm).[10]

  • Mobile Phase A : 0.12% formic acid in water.[10]

  • Mobile Phase B : Methanol.[10]

  • Flow Rate : 0.6 mL/min.[10]

  • Column Temperature : 40°C.[10]

  • Detection : Mass Spectrometry (MS/MS).[10]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for Sitagliptin impurities, following ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application cluster_3 Outcome MD_Start Start: Define Analytical Requirements MD_Selection Select Analytical Technique (e.g., HPLC, UPLC, LC-MS) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters (Column, Mobile Phase, etc.) MD_Selection->MD_Optimization MD_End Developed Analytical Method MD_Optimization->MD_End MV_Specificity Specificity / Selectivity MD_End->MV_Specificity MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Range Range MV_Linearity->MV_Range MV_Accuracy Accuracy MV_Range->MV_Accuracy MV_Precision Precision (Repeatability, Intermediate Precision) MV_Accuracy->MV_Precision MV_LOD Limit of Detection (LOD) MV_Precision->MV_LOD MV_LOQ Limit of Quantification (LOQ) MV_LOD->MV_LOQ MV_Robustness Robustness MV_LOQ->MV_Robustness MV_SystemS System Suitability MV_Robustness->MV_SystemS OUT_Validated Validated Method for Sitagliptin Impurity Analysis MV_SystemS->OUT_Validated APP_Routine Routine Quality Control APP_Stability Stability Studies APP_Impurity Impurity Profiling OUT_Validated->APP_Routine OUT_Validated->APP_Stability OUT_Validated->APP_Impurity

Caption: Workflow for analytical method validation of Sitagliptin impurities.

References

impurity profiling of different batches of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of impurity profiles across different hypothetical batches of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[1][2][3] Understanding and controlling the impurity profile of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[][5]

Introduction to Impurity Profiling

This compound is a crucial building block in the synthesis of Sitagliptin.[2][3][6] The purity of this intermediate directly impacts the purity of the final drug product. Impurities can arise from various sources, including raw materials, synthetic route by-products, and degradation products.[] Regulatory agencies require stringent control and characterization of any impurity present in an API at a level of 0.1% or higher. This guide outlines the common impurities associated with this compound and presents a comparative analysis of hypothetical batches to illustrate the importance of robust analytical monitoring.

Potential Impurities in this compound

The synthesis of this compound can result in several process-related impurities.[6][7] These can include unreacted starting materials, intermediates, and by-products from side reactions. The following table lists some potential impurities that could be present in different batches.

Impurity NameStructurePotential Source
2,4,5-Trifluorophenylacetic acidUnreacted starting material
Methyl MalonateUnreacted starting material
Di-methyl malonateBy-product
Methyl 4-(2,4,5-trifluorophenyl)-3,3-dimethoxybutanoateOver-methylation or side reaction
Unknown Impurity ANot DeterminedProcess-related or degradation
Unknown Impurity BNot DeterminedProcess-related or degradation

Comparative Analysis of Hypothetical Batches

To illustrate the variability in impurity profiles between different manufacturing runs, the following table summarizes hypothetical data from the analysis of three distinct batches of this compound.

ParameterBatch ABatch BBatch CAcceptance Criteria
Assay (%) 99.599.199.8≥ 99.0%
Impurity Profile (%)
2,4,5-Trifluorophenylacetic acid0.150.250.05≤ 0.20%
Methyl Malonate< 0.050.10< 0.05≤ 0.10%
Di-methyl malonate0.080.120.06≤ 0.15%
Methyl 4-(2,4,5-trifluorophenyl)-3,3-dimethoxybutanoate< 0.050.08< 0.05≤ 0.10%
Unknown Impurity A0.070.15< 0.05≤ 0.10%
Unknown Impurity B< 0.050.09< 0.05≤ 0.10%
Total Impurities (%) 0.300.790.11≤ 1.0%

Analysis:

  • Batch A meets all acceptance criteria, showing a good purity profile.

  • Batch B exceeds the acceptance criteria for 2,4,5-Trifluorophenylacetic acid and Unknown Impurity A, and the total impurities are approaching the limit. This batch would require further purification or rejection.

  • Batch C demonstrates the highest purity with all impurities well below the specified limits.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is used for the quantitative determination of this compound and its impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard of this compound at a known concentration of 1 mg/mL. Prepare standards for known impurities at a concentration of 0.01 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is employed to identify and quantify volatile or semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the structure of the main component and to identify the structure of unknown impurities if they are present at sufficient levels.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.

Visualizations

The following diagrams illustrate the workflow for impurity profiling and a hypothetical pathway showing the potential impact of an impurity.

G Figure 1: General Workflow for Impurity Profiling Batch_A Batch A HPLC HPLC Analysis Batch_A->HPLC GCMS GC-MS Analysis Batch_A->GCMS NMR NMR Spectroscopy Batch_A->NMR Batch_B Batch B Batch_B->HPLC Batch_B->GCMS Batch_B->NMR Batch_C Batch C Batch_C->HPLC Batch_C->GCMS Batch_C->NMR Data_Processing Data Processing HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Impurity_Identification Impurity Identification Data_Processing->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification Comparison Comparison to Specification Quantification->Comparison Report Final Report Comparison->Report

Caption: General Workflow for Impurity Profiling

G Figure 2: Hypothetical Impact of Impurity on a Signaling Pathway cluster_0 Normal Pathway cluster_1 Pathway with Impurity Drug Sitagliptin (API) DPP4 DPP-4 Enzyme Drug->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Inactivates Insulin Insulin Release GLP1->Insulin Effect Therapeutic Effect Insulin->Effect Impurity Reactive Impurity Receptor Off-Target Receptor Impurity->Receptor Activates SideEffect Adverse Effect Receptor->SideEffect

Caption: Hypothetical Impact of Impurity on a Signaling Pathway

References

A Comparative Guide to the Reduction of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: Chemical versus Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to its corresponding chiral alcohol, Methyl (R)- or (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate, is a critical step in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The stereochemistry of the resulting hydroxyl group is paramount for the biological activity of the final drug substance. This guide provides an objective comparison of the two primary methodologies employed for this reduction: traditional chemical synthesis and modern enzymatic catalysis. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators for the chemical and enzymatic reduction of this compound. The data presented is a synthesis of reported results for this specific substrate and analogous β-keto esters, providing a representative comparison.

ParameterChemical Reduction (Asymmetric Hydrogenation)Enzymatic Reduction (Ketoreductase)
Catalyst Ru/Rh-based chiral phosphine complexesKetoreductase (KRED) enzymes (e.g., from Candida sp.)
Typical Yield >95%90-99%
Enantiomeric Excess (ee) >99%>99%
Reaction Temperature 25-80 °C25-40 °C
Reaction Pressure 1-50 bar H₂Atmospheric pressure
Reaction Time 4-24 hours12-48 hours
Substrate Concentration 5-15% (w/v)1-10% (w/v)
Solvent Methanol, Ethanol, DichloromethaneAqueous buffer, often with a co-solvent
Key Advantages High throughput, well-established, broad substrate scopeHigh stereoselectivity, mild reaction conditions, environmentally benign
Key Disadvantages Use of heavy metals, high pressure, potential for side reactionsEnzyme stability and cost, potential for substrate/product inhibition

Experimental Protocols

Chemical Reduction: Asymmetric Hydrogenation

This protocol describes a typical asymmetric hydrogenation of this compound using a Ruthenium-based catalyst.

Materials:

  • This compound

  • [RuCl((R)-BINAP)(p-cymene)]Cl

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add this compound (1.0 g, 4.06 mmol) and [RuCl((R)-BINAP)(p-cymene)]Cl (0.018 g, 0.02 mmol, 0.5 mol%).

  • Add degassed methanol (20 mL) to the autoclave.

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 20 bar.

  • Stir the reaction mixture at 50°C for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Enzymatic Reduction: Whole-Cell Biocatalysis

This protocol outlines a typical whole-cell enzymatic reduction using a recombinant E. coli expressing a ketoreductase.

Materials:

  • This compound

  • Recombinant E. coli cells expressing a ketoreductase (e.g., KRED-NADH-117)[1][2]

  • Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP⁺

  • Isopropanol

  • Ethyl acetate

Procedure:

  • In a baffled flask, prepare a mixture of potassium phosphate buffer (100 mL, 100 mM, pH 7.0), glucose (5 g), and NADP⁺ (20 mg).

  • Add the recombinant E. coli cells (10 g wet cell weight).

  • Add this compound (1.0 g, 4.06 mmol) dissolved in isopropanol (5 mL).

  • Incubate the flask in an orbital shaker at 30°C and 200 rpm for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, centrifuge the mixture to separate the cells.

  • Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Methyl (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.[1]

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Visualizing the Processes

To further clarify the workflows and the decision-making factors, the following diagrams are provided.

Chemical_vs_Enzymatic_Workflow cluster_chemical Chemical Reduction cluster_enzymatic Enzymatic Reduction C1 Substrate & Catalyst in Autoclave C2 Pressurize with H₂ C1->C2 C3 Reaction at Elevated Temperature & Pressure C2->C3 C4 Work-up & Purification C3->C4 C5 Chiral Alcohol Product C4->C5 E1 Substrate, Buffer, Cells & Co-factors E2 Incubation at Ambient Conditions E1->E2 E3 Cell Separation E2->E3 E4 Extraction & Purification E3->E4 E5 Chiral Alcohol Product E4->E5

A comparison of the general experimental workflows for chemical and enzymatic reductions.

Decision_Tree cluster_criteria D1 Select Reduction Method for This compound D2 Primary Consideration? D1->D2 D3 High Throughput & Established Process D2->D3 Process Scalability D4 Mild Conditions & Green Chemistry D2->D4 Sustainability D5 Chemical Reduction (Asymmetric Hydrogenation) D3->D5 D6 Enzymatic Reduction (Ketoreductase) D4->D6

A decision tree to guide the selection between chemical and enzymatic reduction methods.

Concluding Remarks

Both chemical and enzymatic methods offer highly efficient and stereoselective routes to the desired chiral alcohol from this compound. The choice between the two often depends on the specific requirements of the project.

Chemical reduction , particularly asymmetric hydrogenation, is a robust and well-understood technology suitable for large-scale production where throughput and cost-effectiveness of the catalyst are primary drivers. However, the requirement for high-pressure equipment and the use of precious metal catalysts are significant considerations.

Enzymatic reduction stands out for its exceptional stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. While enzyme cost and stability were historical limitations, advancements in protein engineering and immobilization techniques have made biocatalysis an increasingly viable and attractive option for industrial applications.[3]

For drug development professionals, the high purity and enantiomeric excess achieved by both methods are crucial. The decision will likely be influenced by factors such as the scale of synthesis, available equipment, cost of goods, and the overall environmental impact of the process. This guide provides the foundational information to make an informed decision tailored to your specific needs.

References

efficiency comparison of different generations of Sitagliptin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Sitagliptin, the active pharmaceutical ingredient in the type 2 diabetes medication Januvia®, has undergone significant evolution since its initial development. Driven by the principles of green chemistry and process optimization, Merck & Co. has refined the manufacturing process through three distinct generations. This guide provides a detailed comparison of these synthetic routes, focusing on efficiency, sustainability, and key chemical transformations.

At a Glance: Key Performance Metrics

The progression from the first to the third generation of Sitagliptin synthesis showcases a remarkable improvement in overall yield, enantiomeric excess, and a significant reduction in waste and hazardous materials.

Performance MetricFirst GenerationSecond GenerationThird Generation (Biocatalytic)
Overall Yield ~52%[1][2][3]~52-65%[4][5][6][7]10-13% increase over 2nd gen.[4][8]
Key Transformation Asymmetric hydrogenation of a β-ketoesterAsymmetric hydrogenation of an enamineEnzymatic transamination
Enantiomeric Excess (e.e.) High (data not specified in initial searches)>95% (before crystallization), >99% (after crystallization)[9]>99.9% (directly)[4]
Key Catalyst Ruthenium-based catalystRh(I)/tBu-JOSIPHOS[4][9]Engineered (R)-transaminase (e.g., ATA-117)[4]
Process Conditions High pressure H₂High pressure (250 psi) H₂[4][8]Ambient pressure, aqueous medium[4]
Waste Reduction BaselineSignificant reduction vs. 1st gen.[6][7][10]19% reduction vs. 2nd gen.[4][8][9]
Number of Steps 8 steps[1][2][3]3 steps (one-pot for key intermediate)[6][7][9][10]Streamlined enzymatic step

First Generation Synthesis: Asymmetric Hydrogenation of a β-Ketoester

The initial manufacturing process for Sitagliptin established the core chemical structure but was characterized by a lengthy, multi-step synthesis with considerable waste generation.[3][9]

Experimental Protocol: Key Steps
  • Asymmetric Hydrogenation: An achiral β-keto ester is subjected to ruthenium-catalyzed asymmetric hydrogenation to introduce the chiral hydroxyl group.[2][3][9]

  • Functional Group Transformations: The resulting β-hydroxy acid undergoes several transformations to convert the hydroxyl group into a protected amino group.[1][2][3][9]

  • Coupling and Deprotection: The protected β-amino acid is then coupled with the triazolopiperazine side chain.[1][2]

  • Final Salt Formation: The final step involves the cleavage of the protecting group and formation of the phosphate salt.[1]

First_Generation_Sitagliptin_Synthesis start Achiral β-Ketoester step1 Asymmetric Hydrogenation (Ru-catalyzed) start->step1 H₂, Ru catalyst intermediate1 β-Hydroxy Acid step1->intermediate1 step2 Multi-step Conversion (Hydroxyl to Protected Amine) intermediate1->step2 intermediate2 Protected β-Amino Acid step2->intermediate2 step3 Coupling intermediate2->step3 side_chain Triazolopiperazine side_chain->step3 intermediate3 Protected Sitagliptin step3->intermediate3 step4 Deprotection & Salt Formation intermediate3->step4 end Sitagliptin Phosphate step4->end

First Generation Synthesis Workflow

Second Generation Synthesis: Asymmetric Hydrogenation of an Enamine

A significant advancement, the second-generation process streamlined the synthesis, improving yield and reducing waste by introducing a more efficient key transformation.[10]

Experimental Protocol: Key Steps
  • One-Pot Intermediate Synthesis: The dehydrositagliptin intermediate is prepared in a three-step, one-pot process starting from 2,4,5-trifluorophenyl acetic acid.[6][7][9]

  • Asymmetric Hydrogenation: The unprotected enamine amide is then asymmetrically hydrogenated using a rhodium complex with the t-Bu JOSIPHOS ligand to install the chiral amine center.[4][9] This step is performed under high pressure (250 psi).[4][8]

  • Crystallization and Salt Formation: The resulting Sitagliptin is isolated and purified as its phosphate monohydrate salt, which also serves to upgrade the enantiomeric excess to >99%.[9]

Second_Generation_Sitagliptin_Synthesis start 2,4,5-Trifluorophenyl Acetic Acid step1 Three-Step, One-Pot Synthesis start->step1 intermediate1 Dehydrositagliptin (Enamine) step1->intermediate1 step2 Asymmetric Hydrogenation (Rh(I)/tBu-JOSIPHOS) intermediate1->step2 H₂ (250 psi) intermediate2 Sitagliptin step2->intermediate2 step3 Crystallization & Salt Formation intermediate2->step3 end Sitagliptin Phosphate step3->end

Second Generation Synthesis Workflow

Third Generation Synthesis: Biocatalytic Transamination

The most recent and greenest approach utilizes an engineered enzyme to achieve superior efficiency and sustainability, eliminating the need for heavy metals and high-pressure hydrogenation.[4][8]

Experimental Protocol: Key Steps
  • Enzymatic Reductive Amination: A prositagliptin ketone is directly converted to (R)-Sitagliptin using an engineered (R)-selective transaminase enzyme (ATA-117).[4] Isopropylamine often serves as the amine donor.[4]

  • Direct Isolation: The reaction proceeds in an aqueous medium at ambient pressure, and the desired enantiomer is produced with such high purity (>99.9% e.e.) that a separate chiral purification step is often not required.[4][8]

Third_Generation_Sitagliptin_Synthesis start Pro-sitagliptin Ketone step1 Enzymatic Transamination start->step1 end (R)-Sitagliptin step1->end catalyst Engineered Transaminase (ATA-117) Isopropylamine (Amine Donor) catalyst->step1

Third Generation Synthesis Workflow

Conclusion

The evolution of Sitagliptin synthesis is a prime example of the successful application of green chemistry principles in pharmaceutical manufacturing. The transition from a lengthy, metal-catalyzed process to a highly efficient and selective biocatalytic route has led to significant improvements in yield, purity, and sustainability.[4] The third-generation process, in particular, highlights the power of enzyme engineering to create more economical and environmentally benign manufacturing processes for complex drug molecules.[11] This progression not only benefits the environment by reducing waste but also enhances the safety and cost-effectiveness of producing this vital medication for patients with type 2 diabetes.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

The development of synthetic routes to the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a blockbuster drug for the treatment of type 2 diabetes, showcases the evolution of industrial pharmaceutical synthesis towards greener, more efficient, and cost-effective processes. This guide provides a detailed comparison of the three principal synthetic generations: the original seminal process, the improved asymmetric hydrogenation route, and the current state-of-the-art enzymatic transamination pathway.

Executive Summary

Subsequent generations of the Sitagliptin synthesis have demonstrated significant improvements in key metrics. The transition from the seminal route to the asymmetric hydrogenation process dramatically reduced the number of steps and waste, quantified by the Process Mass Intensity (PMI). The latest enzymatic approach further enhances efficiency and sustainability by eliminating the need for a precious metal catalyst and high-pressure equipment, resulting in a higher yield and an even lower PMI.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the different Sitagliptin synthesis routes, offering a clear comparison of their performance and efficiency.

MetricFirst-Generation (Seminal) RouteSecond-Generation (Asymmetric Hydrogenation)Third-Generation (Enzymatic Transamination)
Overall Yield ~52%[1][2]Up to 65%[3]~74% (10-13% increase over hydrogenation)
Number of Steps 8[1][2]3 (one-pot to enamine)[1]1 (for the key chiral amine formation)
Enantiomeric Excess (e.e.) >99% (after resolution)>99.5% (after crystallization)[4]>99.95% (directly from reaction)[5]
Key Catalyst Ruthenium-based catalyst (e.g., [Ru(cymene)Cl]2/(S)-Ts-DPEN)Rhodium-based catalyst (e.g., Rh(I)/tBu JOSIPHOS)[4]Engineered (R)-transaminase (e.g., ATA-117, CDX-036)[1]
Catalyst Loading Not readily available in public literatureAs low as 0.15 mol%[3]6 g/L of enzyme for 200 g/L of substrate[5]
Turnover Number (TON) Not readily available in public literatureHigh (indicative from low catalyst loading)N/A (Stoichiometric in nature)
Turnover Frequency (TOF) Not readily available in public literatureHighN/A
Process Mass Intensity (PMI) ~250~48~39
Key Reaction Conditions High pressure H2High pressure H2 (250 psi)[6]Aqueous medium, ambient pressure, ~40-50 °C
Cost-Effectiveness High cost due to multiple steps and reagentsMore cost-effective, but relies on expensive Rhodium catalystMost cost-effective due to higher yield, fewer steps, and elimination of precious metal catalyst
Environmental Impact High waste generationSignificantly reduced waste (over 80% reduction from Gen 1)Further 19% reduction in waste from Gen 2, eliminates heavy metal waste[5]

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core transformations in each of the three synthetic pathways to Sitagliptin.

Sitagliptin_Synthesis_Pathways cluster_gen1 First-Generation (Seminal) Route cluster_gen2 Second-Generation (Asymmetric Hydrogenation) cluster_gen3 Third-Generation (Enzymatic Transamination) start1 2,4,5-Trifluorophenylacetic acid ketoester β-Ketoester start1->ketoester Several Steps hydroxy_ester β-Hydroxyester ketoester->hydroxy_ester Asymmetric Hydrogenation ([Ru(cymene)Cl]2/(S)-Ts-DPEN, H2) protected_amine Protected β-Amino Acid hydroxy_ester->protected_amine Multi-step conversion sitagliptin1 Sitagliptin protected_amine->sitagliptin1 Coupling and Deprotection start2 2,4,5-Trifluorophenylacetic acid enamine Enamine Intermediate start2->enamine One-pot, 3 steps sitagliptin2 Sitagliptin enamine->sitagliptin2 Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS, H2) start3 Pro-sitagliptin Ketone sitagliptin3 Sitagliptin start3->sitagliptin3 Enzymatic Transamination (Transaminase, Amine Donor)

Figure 1. Comparison of the three generations of Sitagliptin synthesis.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic pathway are provided below. These protocols are representative and may require optimization for specific laboratory or industrial scales.

First-Generation: Asymmetric Hydrogenation of a β-Ketoester

The key chiral-introducing step in the seminal synthesis of Sitagliptin involves the asymmetric hydrogenation of a β-ketoester.

Reaction: Asymmetric hydrogenation of methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.

Catalyst: [Ru(cymene)Cl]2 and (S)-Ts-DPEN.

Procedure:

  • A pressure reactor is charged with methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate and a solution of the ruthenium catalyst, formed in situ from [Ru(cymene)Cl]2 and (S)-Ts-DPEN, in methanol.

  • The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically high pressure).

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.

  • Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.

  • The resulting crude β-hydroxyester is then carried forward to the subsequent steps of the synthesis.

Second-Generation: Asymmetric Hydrogenation of an Enamine Intermediate

This improved route introduces the chiral amine directly through the asymmetric hydrogenation of a key enamine intermediate.

Reaction: Asymmetric hydrogenation of the enamine derived from pro-sitagliptin ketone.

Catalyst: Rh(I)/tBu JOSIPHOS.

Procedure:

  • A high-pressure reactor is charged with the enamine intermediate, the Rh(I)/tBu JOSIPHOS catalyst (as low as 0.15 mol%), and a suitable solvent such as methanol.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 250 psi.

  • The reaction is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours) until complete conversion is observed by HPLC.

  • After the reaction, the pressure is released, and the catalyst is typically recovered for recycling.

  • The reaction mixture is then processed to isolate Sitagliptin, often involving crystallization as the phosphate salt to enhance enantiomeric purity.[4]

Third-Generation: Enzymatic Transamination of Pro-sitagliptin Ketone

The most recent and "greenest" approach utilizes an engineered transaminase enzyme for the asymmetric synthesis of the chiral amine.

Reaction: Asymmetric reductive amination of pro-sitagliptin ketone.

Enzyme: Engineered (R)-selective ω-transaminase (e.g., ATA-117 or a custom-evolved variant).

Procedure:

  • A reaction vessel is charged with a buffered aqueous solution (e.g., pH 8.5) containing the pro-sitagliptin ketone.

  • An amine donor, such as isopropylamine, and the co-factor pyridoxal 5'-phosphate (PLP) are added to the mixture.

  • The engineered transaminase enzyme is then introduced. A co-solvent like DMSO may be used to improve substrate solubility.[5]

  • The reaction is stirred at a controlled temperature (typically around 40-50 °C) for a duration determined by monitoring the reaction progress via HPLC.

  • Upon completion, the enzyme can be removed by filtration or centrifugation.

  • The aqueous solution is then subjected to a work-up procedure to extract the Sitagliptin product, which is obtained with very high enantiomeric excess, often eliminating the need for further chiral purification.

Cost-Benefit Analysis

First-Generation Route
  • Costs: This eight-step synthesis is characterized by high raw material consumption and significant generation of solvent and aqueous waste, leading to a high Process Mass Intensity (PMI) of approximately 250. The use of a Ruthenium catalyst, while less expensive than Rhodium, still contributes to the overall cost. The multiple steps and purification procedures also increase capital and operational expenditures.

  • Benefits: This initial route was crucial for the early development and clinical trials of Sitagliptin, proving the feasibility of the molecule's synthesis on a larger scale.

Second-Generation Route
  • Costs: The primary cost driver in this route is the expensive Rhodium-based JOSIPHOS catalyst. Although used in small quantities, the high price of rhodium necessitates efficient catalyst recovery and recycling to be economically viable. The requirement for high-pressure hydrogenation equipment also adds to the capital cost.

  • Benefits: This route represents a significant improvement in efficiency and sustainability over the first generation. The reduction in the number of steps to three and the one-pot nature of the enamine formation lead to a much lower PMI of around 48. This translates to a substantial decrease in waste and a more cost-effective manufacturing process.[7]

Third-Generation Route
  • Costs: The initial development of a highly specific and robust transaminase enzyme through directed evolution represents a significant upfront investment in research and development. The cost of the enzyme itself can also be a factor, although the potential for enzyme immobilization and reuse can mitigate this.

  • Benefits: This enzymatic route is the most economically and environmentally advantageous. It completely eliminates the need for a precious metal catalyst and high-pressure hydrogenation, reducing both cost and safety concerns. The reaction is performed in an aqueous medium under mild conditions, further enhancing its green credentials. The overall yield is improved by 10-13% compared to the second generation, and the PMI is further reduced to approximately 39. The exceptional enantioselectivity of the enzyme often provides the final product with over 99.95% e.e. directly, simplifying downstream processing.[5]

Conclusion

The synthetic history of Sitagliptin is a testament to the power of process chemistry and biocatalysis in driving the development of sustainable and economically viable pharmaceutical manufacturing. Each successive generation of the synthesis has brought about remarkable improvements in efficiency, waste reduction, and cost-effectiveness. The current enzymatic route stands as a benchmark for green chemistry in the pharmaceutical industry, demonstrating how the convergence of biology and chemistry can lead to superior manufacturing processes for complex and vital medicines. For researchers and drug development professionals, the evolution of Sitagliptin's synthesis provides a compelling case study in the application of innovative chemical and biotechnological solutions to address the challenges of modern drug production.

References

A Comparative Guide to the Green Chemistry Metrics of Sitagliptin Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, has undergone significant evolution, driven by the principles of green chemistry. This guide provides an objective comparison of the three major industrial synthesis routes developed by Merck, focusing on key green chemistry metrics, experimental protocols, and the logical evolution of the synthetic strategy.

Executive Summary

The industrial production of Sitagliptin has transitioned through three main generations of synthesis. The initial route, while effective, was characterized by a low overall yield and significant waste generation. Subsequent iterations, incorporating asymmetric hydrogenation and enzymatic catalysis, have dramatically improved the environmental footprint and efficiency of the manufacturing process. This guide will delve into the quantitative metrics that underscore these improvements.

Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for the three generations of Sitagliptin synthesis. These metrics provide a quantitative assessment of the "greenness" of each route, with lower Process Mass Intensity (PMI) and E-Factor values, and a higher Atom Economy, indicating a more sustainable process.

Green Chemistry MetricFirst Generation SynthesisSecond Generation Synthesis (Asymmetric Hydrogenation)Third Generation Synthesis (Enzymatic)
Overall Yield ~52%[1][2]~65%[3][4]~87% (a 10-13% increase over the second generation)[5][6]
Process Mass Intensity (PMI) High (exact value not consistently reported, but significant reduction noted in later generations)Significantly reduced (over 80% waste reduction compared to the first generation)[7]Further reduced (19% waste reduction compared to the second generation)[5]
E-Factor HighSignificantly lowerLowest
Atom Economy Poor[8]ImprovedFurther Improved
Key Green Improvement -Elimination of protecting groups, reduction in the number of steps from eight to three, and elimination of aqueous waste streams.[9]Replacement of a high-pressure hydrogenation step with a biocatalytic reaction, eliminating the need for a heavy metal catalyst.[5]

Evolution of Sitagliptin Synthesis Routes

The progression from the first to the third generation of Sitagliptin synthesis showcases a clear commitment to greener and more efficient chemical manufacturing. The following diagram illustrates the logical relationship and key improvements between the different synthetic pathways.

G cluster_0 First Generation cluster_1 Second Generation cluster_2 Third Generation FirstGen Initial Synthesis Route - 8 Steps - Low Yield (~52%) - Poor Atom Economy - Significant Waste SecondGen Asymmetric Hydrogenation - 3 Steps - Higher Yield (~65%) - Reduced Waste (>80%) - No Aqueous Waste FirstGen->SecondGen Process Improvement ThirdGen Enzymatic Synthesis - Biocatalysis (Transaminase) - Highest Yield (~87%) - Further Waste Reduction (19%) - Eliminates Heavy Metals SecondGen->ThirdGen Greener Approach

Caption: Logical progression of Sitagliptin synthesis routes.

Experimental Protocols

Detailed experimental protocols for the key transformations in each synthesis generation are provided below. These are based on published literature and are intended for informational purposes for qualified professionals in appropriate laboratory settings.

First Generation Synthesis: Key Coupling and Deprotection

The first-generation synthesis involved a multi-step process to construct the chiral β-amino acid moiety and couple it with the triazolopiperazine core.[2] A key step involved the coupling of a protected β-amino acid with the heterocyclic core, followed by deprotection. The overall process consisted of eight steps.[1]

Second Generation Synthesis: Asymmetric Hydrogenation of an Unprotected Enamine

A significant breakthrough in the second generation was the development of a highly efficient asymmetric hydrogenation of an unprotected enamine intermediate.[3][4] This route dramatically reduced the number of synthetic steps. The key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence.[3][10] This intermediate is then subjected to asymmetric hydrogenation using a rhodium catalyst with a chiral ligand (e.g., Josiphos) to afford Sitagliptin with high enantioselectivity.[3][11]

Experimental Workflow: Second Generation Synthesis

G cluster_0 One-Pot Synthesis of Dehydrositagliptin cluster_1 Asymmetric Hydrogenation A Starting Materials B Reaction Cascade A->B C Crystallization & Filtration B->C D Dehydrositagliptin Intermediate C->D E Dehydrositagliptin G Sitagliptin E->G F Rh-Josiphos Catalyst H2, High Pressure F->G

Caption: Workflow for the second generation Sitagliptin synthesis.

Third Generation Synthesis: Enzymatic Transamination

The most recent advancement in Sitagliptin synthesis employs a highly engineered transaminase enzyme to directly convert a prochiral ketone precursor to the desired chiral amine.[5] This biocatalytic approach eliminates the need for a heavy metal catalyst and high-pressure hydrogenation, further improving the safety and environmental profile of the process. The reaction is typically carried out in an aqueous buffer system with the enzyme, the ketone substrate, and an amine donor.[12][13]

Signaling Pathway: Enzymatic Synthesis of Sitagliptin

G Prositagliptin_Ketone Prositagliptin Ketone Transaminase Engineered Transaminase Prositagliptin_Ketone->Transaminase Sitagliptin Sitagliptin Transaminase->Sitagliptin Stereoselective Amination Byproduct Ketone Byproduct Transaminase->Byproduct Amine_Donor Amine Donor Amine_Donor->Transaminase

Caption: Key transformation in the third generation enzymatic synthesis.

Conclusion

The evolution of Sitagliptin synthesis serves as a compelling case study in the successful application of green chemistry principles in the pharmaceutical industry. Each successive generation has demonstrated significant improvements in efficiency, waste reduction, and safety. The transition from a lengthy, wasteful initial process to a highly optimized, enzyme-catalyzed route highlights the power of innovation in developing sustainable manufacturing processes for complex active pharmaceutical ingredients. For researchers and drug development professionals, these advancements offer valuable insights into the design and implementation of greener synthetic strategies.

References

A Comparative Guide to Reference Standards for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the antidiabetic drug Sitagliptin.[1][2][3] Understanding the purity and impurity profiles of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Overview of this compound

This compound (CAS 769195-26-8) is a crucial building block in the manufacturing of Sitagliptin.[2] Its chemical structure and purity are paramount for the successful synthesis of the drug. The compound is typically an off-white or pale yellow to light yellow solid.[1][2]

Chemical Properties:

PropertyValue
CAS Number 769195-26-8[1][4][5][6][7]
Molecular Formula C₁₁H₉F₃O₃[3][4][7]
Molecular Weight 246.18 g/mol [3][4][7]
IUPAC Name This compound[3][5][7]
Synonyms 2,4,5-Trifluoro-β-oxo-benzenebutanoic Acid Methyl Ester, Sitagliptin impurity N9[3][6][7]

Comparison of Commercially Available Reference Standards

Several suppliers offer reference standards for this compound. The quality and documentation provided can vary, impacting their suitability for different applications, from early-stage research to stringent quality control in a regulated environment.

Supplier/DistributorPurityAvailable DocumentationKey Features
Sigma-Aldrich 97%MSDSProvides basic purity information.
SynThink Research Chemicals High Purity[4]¹H-NMR, Mass, HPLC, IR, TGA, Certificate of Analysis (with Purity and Potency)[4]Offers a comprehensive data package with each standard.[4]
Veeprho Not specified, but meets USP, EMA, JP, and BP standards[5]Not explicitly detailed, but implied to meet pharmacopeial standards.Marketed as a well-characterized reference material suitable for regulatory filings.[5]
ChemicalBook 99% (from some vendors)[1]Varies by supplier.A marketplace with multiple suppliers, purity levels may differ.

It is crucial for researchers to select a reference standard that aligns with their specific needs, considering the required level of characterization and documentation for their research or regulatory submissions. For quantitative applications, a standard with a comprehensive Certificate of Analysis, including purity and potency values, is essential.

Potential Impurities in this compound

The synthesis of this compound can result in several process-related impurities. These can arise from starting materials, intermediates, or side reactions. The presence of these impurities can affect the yield and purity of the final Sitagliptin API.

Common Synthesis Route:

The preparation often involves the reaction of (2,4,5-trifluorophenyl)acetic acid with a malonate derivative.[1] For instance, one method describes the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1'-carbonyldiimidazole, followed by reaction with monomethyl monopotassium malonate in the presence of triethylamine and magnesium chloride.[1]

Potential Impurities:

While specific impurity profiles for this compound are not extensively detailed in the public domain, potential impurities could include:

  • Unreacted Starting Materials: (2,4,5-trifluorophenyl)acetic acid and malonate derivatives.

  • By-products from Side Reactions: Impurities arising from self-condensation or other unintended reactions.

  • Degradation Products: Resulting from instability during synthesis or storage.

Given its role as an intermediate for Sitagliptin, a thorough analysis of downstream Sitagliptin impurities can provide insights into the critical quality attributes of the starting intermediate. Several Sitagliptin impurities are commercially available as reference standards, which can be used for method development and validation.[8][9][10][11][]

Experimental Protocols for Analysis

A robust analytical method is essential for assessing the purity of this compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Illustrative HPLC Method for Purity Assessment:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound reference standard or sample.

  • Dissolve in a suitable solvent, such as acetonitrile, to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH Q2(R1)).

Visualizing the Workflow

Diagram 1: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start_materials Starting Materials ((2,4,5-trifluorophenyl)acetic acid, malonate derivative) reaction Chemical Reaction start_materials->reaction crude_product Crude this compound reaction->crude_product purification_step Purification (e.g., Crystallization, Chromatography) crude_product->purification_step pure_product Purified Product purification_step->pure_product qc_analysis Analytical Testing (HPLC, NMR, MS) pure_product->qc_analysis final_product Final Product qc_analysis->final_product Meets Specifications reference_standard Reference Standard reference_standard->qc_analysis

Caption: A typical workflow for the synthesis, purification, and quality control of this compound.

Diagram 2: Impurity Identification and Control Strategy

cluster_identification Impurity Identification cluster_control Impurity Control cluster_monitoring Routine Monitoring analytical_method Analytical Method Development (e.g., HPLC, LC-MS) impurity_detection Detection of Potential Impurities analytical_method->impurity_detection forced_degradation Forced Degradation Studies forced_degradation->impurity_detection process_monitoring Process Monitoring process_monitoring->impurity_detection impurity_characterization Structural Elucidation (NMR, MS) impurity_detection->impurity_characterization Isolate and Characterize control_strategy Develop Control Strategy impurity_characterization->control_strategy process_optimization Process Optimization to Minimize Impurities control_strategy->process_optimization Optimize Process specification_setting Set Acceptance Criteria for Impurities control_strategy->specification_setting Set Specifications routine_testing Routine QC Testing of Batches specification_setting->routine_testing

Caption: A systematic approach for the identification and control of impurities in this compound.

References

cross-validation of HPLC methods for fluorinated pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Validation of HPLC Methods for Fluorinated Pharmaceutical Intermediates

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated pharmaceutical intermediates, with a focus on the cross-validation process. It is intended for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and reproducibility of analytical data across different laboratories or when changes are made to an existing method.

Introduction to HPLC Method Validation and Cross-Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For pharmaceutical intermediates, robust and validated analytical methods are crucial for ensuring product quality and consistency.[2][3] Cross-validation, also known as analytical method transfer, is a documented process that qualifies a laboratory to use an analytical test method that originated in another laboratory, ensuring that the receiving laboratory has the procedural knowledge and ability to perform the method as intended.[3][4][5]

Fluorinated compounds can present unique challenges in HPLC analysis due to their distinct physicochemical properties. These can include altered polarity and potential for secondary interactions with stationary phases, which may necessitate the use of specialized columns, such as those with fluorinated stationary phases, to achieve optimal separation and peak shape. This guide compares a traditional C18 reversed-phase method with a method employing a phenyl-hexyl column, which can offer alternative selectivity for aromatic and fluorinated compounds.

Comparison of HPLC Methods

This section compares two common HPLC methods for the analysis of a hypothetical fluorinated pharmaceutical intermediate, "Fluoro-Intermediate X."

  • Method A: A standard reversed-phase method using a C18 column.

  • Method B: An alternative reversed-phase method using a Phenyl-Hexyl column for enhanced selectivity.

The performance of each method is evaluated against key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[6]

Data Presentation

The following tables summarize the quantitative data obtained during the cross-validation of Method A and Method B.

Table 1: System Suitability Test (SST) Results

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates55006200≥ 2000
% RSD of Peak Area (n=6)0.8%0.7%≤ 1.0%

Table 2: Specificity

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Resolution (between Fluoro-Intermediate X and nearest impurity)1.82.5≥ 1.5
Peak PurityPassPassNo co-eluting peaks

Table 3: Linearity

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Correlation Coefficient (r²)0.99920.9998≥ 0.999
Range50 - 150 µg/mL50 - 150 µg/mLDefined and linear

Table 4: Accuracy (Recovery)

Concentration LevelMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
80%99.2%100.5%98.0 - 102.0%
100%99.8%100.1%98.0 - 102.0%
120%100.5%99.7%98.0 - 102.0%

Table 5: Precision

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Repeatability (% RSD, n=6)0.9%0.6%≤ 2.0%
Intermediate Precision (% RSD, n=12)1.2%0.9%≤ 2.0%

Table 6: Robustness

Parameter VariedMethod A (C18 Column) (% RSD)Method B (Phenyl-Hexyl Column) (% RSD)Acceptance Criteria
Flow Rate (± 0.2 mL/min)1.5%1.1%≤ 2.0%
Mobile Phase Composition (± 2%)1.8%1.4%≤ 2.0%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Materials and Methods
  • Analyte: Fluoro-Intermediate X

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Method A (C18 Column):

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Method B (Phenyl-Hexyl Column):

    • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 55:45 Methanol:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

System Suitability Test (SST)
  • Prepare a standard solution of Fluoro-Intermediate X at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (% RSD) of the peak areas.

Specificity
  • Prepare a blank solution (diluent), a placebo solution (matrix without the analyte), a standard solution of Fluoro-Intermediate X, and a sample solution spiked with known related impurities.

  • Inject each solution and record the chromatograms.

  • Assess for any interfering peaks at the retention time of Fluoro-Intermediate X in the blank and placebo chromatograms.

  • Calculate the resolution between the analyte peak and the closest eluting impurity peak in the spiked sample.

Linearity
  • Prepare a series of at least five standard solutions of Fluoro-Intermediate X ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).[7]

Accuracy (Recovery)
  • Prepare placebo samples spiked with Fluoro-Intermediate X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery of the analyte at each level. The mean recovery should be within 98.0% to 102.0%.[7]

Precision
  • Repeatability (Intra-day precision):

    • Prepare six separate sample preparations of Fluoro-Intermediate X at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the % RSD of the results.[7]

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the % RSD for the combined data from both days.

Robustness
  • Intentionally make small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Calculate the % RSD of the results obtained under all tested conditions.

Visualization of Workflows and Relationships

Experimental Workflow for HPLC Method Cross-Validation

G A Define Transfer Protocol & Acceptance Criteria B Sending Lab Provides Validated Method Details A->B C Receiving Lab Familiarization & Training B->C D Execute Comparative Testing at Both Labs C->D E Specificity & System Suitability D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate) D->H I Data Analysis & Comparison E->I F->I G->I H->I J Does Data Meet Acceptance Criteria? I->J K Successful Method Transfer J->K Yes L Investigate Deviations & Retrain/Optimize J->L No M Final Transfer Report K->M L->D

Caption: Workflow for the cross-validation (transfer) of an HPLC method.

Logical Relationships of HPLC Validation Parameters

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness SST System Suitability Specificity->SST Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->SST

Caption: Interdependencies of HPLC method validation parameters.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

To ensure the safety of researchers and maintain compliance with environmental regulations, this document provides essential guidance on the proper disposal procedures for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This information is critical for all laboratory personnel, from seasoned scientists to drug development professionals, who handle this chemical.

This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste. Adherence to the following protocols will minimize risks and ensure responsible environmental stewardship.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant (e.g., Nitrile rubber)
Eye ProtectionSafety glasses with side-shields or goggles
Lab CoatStandard laboratory coat, fully buttoned
RespiratoryUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a designated satellite accumulation area for hazardous waste.

Step 1: Waste Segregation

  • This compound is a halogenated organic waste .

  • It must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.

  • Never mix with incompatible materials such as strong acids, bases, or oxidizing agents.

Step 2: Container Selection and Labeling

  • Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."

  • The container must be made of a material compatible with the chemical.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the chemical (e.g., "Harmful," "Irritant")

    • The accumulation start date.

Step 3: Waste Accumulation

  • Carefully transfer the waste into the designated container, avoiding splashes or spills.

  • Keep the container securely closed when not in use.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources.

Step 4: Requesting Disposal

  • Once the container is nearly full (approximately 80% capacity) or the accumulation time limit set by your institution is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the EHS office.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F Container Full or Time Limit Reached G EHS Transports to Central Hazardous Waste Facility F->G H Proper Disposal by Licensed Facility (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 769195-26-8), a key intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining experimental integrity.

Chemical Identifier and Hazard Information:

IdentifierValue
IUPAC NameThis compound
CAS Number769195-26-8[2][3]
Molecular FormulaC11H9F3O3[2]
Molecular Weight246.18 g/mol [2][4]
Physical FormSolid[3]
Signal WordWarning[3]

Hazard Statements: [3][4][5]

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7][8]Protects against accidental splashes that can cause serious eye irritation.[5]
Hand Protection Nitrile gloves are suitable for incidental contact. For prolonged handling or in case of immersion, consider double-gloving or using gloves with higher chemical resistance.[9][10][11] Always consult the glove manufacturer's compatibility chart.[6]Provides a barrier against skin contact, which can cause irritation.[5] Nitrile offers good resistance to a range of chemicals.[11]
Body Protection A flame-resistant lab coat, fully buttoned, is required.[6][7] For larger quantities or when there's a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]Prevents contamination of personal clothing and minimizes skin exposure.[9]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[7][9]Prevents the inhalation of airborne particles that may cause respiratory irritation.[5]

Operational and Disposal Plan

A systematic approach to handling, from receipt to disposal, is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][5] It should be stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] The recommended storage temperature is refrigerated.[3]

Handling and Experimental Protocol
  • Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly with soap and water after handling.[5]

  • Procedure:

    • Before starting, ensure all necessary PPE is correctly worn.

    • Place a disposable absorbent bench pad on the work surface to contain any potential spills.[9]

    • Carefully weigh the required amount of the solid compound, avoiding the generation of dust.[5]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Spill and Emergency Procedures

Small Spills:

  • Alert personnel in the immediate area.[5]

  • Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[5]

  • Collect the spilled material using a scoop or shovel and place it in a clean, dry, labeled, and sealable container for disposal.[5]

  • Wash the spill area with soap and water.[5]

Large Spills:

  • Evacuate the area and alert the emergency response team.[5]

  • Prevent the spill from entering drains or waterways.[5]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and flush the affected skin and hair with running water and soap.[2][5] Seek medical attention if irritation occurs.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2] Consult a physician.[2]
Ingestion Do not induce vomiting. Give a glass of water to drink.[5] Contact a poison control center or doctor for treatment advice.
Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including the compound itself and any contaminated items (e.g., gloves, bench pads, and glassware), must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an authorized waste collection service in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Receiving and Storage - Inspect Container - Store in Cool, Dry, Ventilated Area B Don Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B C Work in Fume Hood B->C Proceed to Experiment D Weighing and Solution Prep - Use Absorbent Pad - Avoid Dust Generation C->D E Decontaminate Equipment D->E Experiment Complete F Waste Disposal - Collect in Labeled Container - Follow Regulations E->F F->A New Experiment Cycle G Spill Cleanup - Alert Others - Use Spill Kit H First Aid - Eye Wash/Safety Shower - Seek Medical Attention G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.